2,6-Dibenzylphenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89783. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dibenzylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-13,21H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCSXVAAPCQAEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=CC=C2)CC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293469 | |
| Record name | 2,6-Dibenzylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47157-01-7 | |
| Record name | 47157-01-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89783 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dibenzylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,6-Dibenzylphenol
Introduction
2,6-Dibenzylphenol is a sterically hindered phenolic compound with significant applications as an antioxidant, a chemical intermediate, and a ligand in coordination chemistry. Its synthesis presents a classic challenge in regioselectivity—the preferential substitution at the ortho positions of the phenol ring while minimizing reactions at the para position and preventing over-alkylation. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, delving into the mechanistic underpinnings of each method, offering field-proven insights, and presenting a detailed experimental protocol.
Core Synthetic Strategies: Navigating the Challenge of Regioselectivity
The synthesis of this compound primarily revolves around the electrophilic substitution of a benzyl group onto the phenol ring. The key challenge is directing two benzyl groups specifically to the ortho positions (2 and 6) relative to the hydroxyl group.
Direct Friedel-Crafts Benzylation of Phenol
The Friedel-Crafts alkylation is a foundational method for forming carbon-carbon bonds on aromatic rings.[1] However, its direct application to phenol for synthesizing this compound is fraught with difficulties:
-
Poor Regioselectivity : The hydroxyl group is a strong ortho-, para-director. Without specific control, the reaction yields a mixture of 2-benzylphenol, 4-benzylphenol, 2,4-dibenzylphenol, this compound, and even poly-benzylated products.[2]
-
Catalyst Complexation : The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and hindering the reaction.[3][4] This often necessitates using stoichiometric amounts of the catalyst.[5]
Despite these challenges, this method is often a starting point for optimization. Typical Lewis acids used include AlCl₃, FeCl₃, and ZnCl₂.[6] The reaction involves the activation of a benzylating agent (commonly benzyl chloride or benzyl alcohol) by the Lewis acid to form an electrophilic species that is then attacked by the electron-rich phenol ring.
Ortho-Selective Alkylation via Metal Phenoxides
A more refined and highly effective strategy involves the use of metal phenoxides to direct the benzylation to the ortho positions. This method leverages the chelating effect of the metal ion.
Mechanism of Action: The phenol is first deprotonated with a metal-containing base to form a metal phenoxide. The metal ion then coordinates with the incoming benzylating agent, delivering it preferentially to the adjacent ortho position through a six-membered, cyclic transition state. This intramolecular delivery mechanism is key to the high ortho-selectivity.
Commonly used metals for this purpose include magnesium and aluminum. For instance, reacting a phenol with a Grignard reagent (RMgBr) or using magnesium dichloride (MgCl₂) and a base can generate the magnesium phenoxide in situ.[7][8] Similarly, aluminum phenoxides, prepared from phenol and an aluminum reagent, are effective catalysts for ortho-alkylation.[9]
This approach significantly improves the yield of the desired 2,6-disubstituted product by minimizing the formation of the para-isomer.
Vapor-Phase Benzylation over Metal Oxide Catalysts
For industrial-scale production, vapor-phase reactions offer advantages in terms of continuous processing and catalyst recyclability. A patented method describes the reaction of phenol and benzyl alcohol in the vapor phase over a basic metal oxide catalyst, such as magnesium oxide or iron oxide.[6] This process has been shown to achieve high selectivity (80-90%) for ortho-benzylated products at temperatures between 300°C and 600°C.[6] The high temperature maintains the reactants in the vapor phase, and the solid catalyst facilitates the ortho-alkylation on its surface.
Mechanistic Pathways: A Visual Explanation
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
Caption: Friedel-Crafts benzylation of phenol leading to a mixture of products.
Caption: Ortho-selective benzylation via a magnesium phenoxide intermediate.
Detailed Experimental Protocol: Ortho-Benzylation of Phenol using MgCl₂
This protocol is adapted from methodologies that utilize magnesium salts to achieve high ortho-selectivity.[7][8]
Materials:
-
Phenol (1.0 eq)
-
Anhydrous Magnesium Chloride (MgCl₂) (2.2 eq)
-
Triethylamine (Et₃N) (2.2 eq)
-
Benzyl Bromide (2.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel with anhydrous MgCl₂.
-
Solvent Addition: Add anhydrous THF to the flask.
-
Base Addition: Slowly add triethylamine to the suspension while stirring.
-
Phenol Addition: Add phenol to the reaction mixture.
-
Heating: Heat the mixture to reflux for 1 hour to ensure the formation of the magnesium phenoxide.
-
Benzyl Bromide Addition: Cool the mixture to room temperature. Add benzyl bromide dropwise via the dropping funnel over 30 minutes.
-
Reaction: Once the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench by slowly adding 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Data Summary and Characterization
| Property | Value |
| Molecular Formula | C₂₀H₁₈O[10] |
| Molecular Weight | 274.36 g/mol [10] |
| CAS Number | 47157-01-7[10] |
| Appearance | White crystalline powder |
| Melting Point | 101-103 °C |
Troubleshooting and Field Insights
-
Formation of Byproducts: The primary byproducts are 4-benzylphenol and 2,4-dibenzylphenol. If significant amounts of these are observed, it may indicate incomplete formation of the metal phenoxide or that the reaction temperature is too high, leading to a breakdown of the ortho-directing complex. Ensure all reagents are anhydrous, as water can interfere with the formation of the phenoxide.
-
O-Alkylation: The formation of benzyl phenyl ether is a potential side reaction. This is generally minimized under the conditions that favor C-alkylation via the metal phenoxide intermediate. If O-alkylation is significant, it suggests the phenoxide is more freely available rather than being part of the ortho-directing complex.
-
Low Conversion: If the reaction stalls, ensure the triethylamine is of high purity and the MgCl₂ is truly anhydrous. The quality of these reagents is critical for the efficient formation of the active magnesium phenoxide species.
Conclusion
The synthesis of this compound is a prime example of regioselective control in electrophilic aromatic substitution. While direct Friedel-Crafts benzylation is straightforward in principle, it lacks the necessary selectivity for high-yield synthesis. The use of metal phenoxides, particularly magnesium-based systems, provides a robust and highly selective method for directing benzylation to the ortho positions. For larger-scale operations, vapor-phase catalysis offers a promising alternative. The choice of synthetic route will ultimately depend on the desired scale, purity requirements, and available resources.
References
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- Rhenium-Catalyzed ortho-Alkyl
- Regiospecific alkylation of phenols: ortho or para to α coupling in cyclization of bis-phenols via quinone methides.
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- Process for the formation of 2,6-diphenyl-phenol.
- Friedel–Crafts reaction of phenol. ECHEMI.
- ortho-Formyl
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- Phenol alkylation (Friedel-Crafts Alkyl
- Strategies for the Preparation of Differentially Protected ortho-Prenyl
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- Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica.
- Preparation method of 2,6-diphenyl phenol.
- Method for producing 2,6-diphenylphenol or derivative thereof.
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Friedel-Crafts benzylation of phenol to yield 2,6-Dibenzylphenol
An In-depth Technical Guide to the Friedel-Crafts Benzylation of Phenol for the Synthesis of 2,6-Dibenzylphenol
Introduction: The Significance of Sterically Hindered Phenols
Substituted phenols are a cornerstone of industrial and pharmaceutical chemistry. Among them, 2,6-disubstituted phenols, such as this compound, represent a class of compounds with significant utility. The steric bulk provided by the ortho-benzyl groups imparts unique properties, making these molecules valuable as antioxidants, chemical intermediates for complex syntheses, and precursors for high-performance polymers like poly(phenylene oxide) (PPO).[1][2] The development of efficient and selective synthetic routes to these sterically hindered phenols is therefore a topic of considerable interest for researchers and process chemists. This guide provides a detailed exploration of the Friedel-Crafts benzylation of phenol as a primary method for synthesizing this compound, focusing on the underlying mechanisms, catalytic strategies, and practical experimental considerations.
Core Principles: The Friedel-Crafts Alkylation of Phenol
The Friedel-Crafts reaction, first reported by Charles Friedel and James Crafts in 1877, is a fundamental method for forming carbon-carbon bonds on an aromatic ring.[3][4] The benzylation of phenol is a specific application of Friedel-Crafts alkylation, proceeding via an electrophilic aromatic substitution mechanism. The overall process can be broken down into three critical steps:
-
Generation of the Electrophile : A catalyst, typically a Lewis acid or a strong Brønsted acid, interacts with a benzylating agent (e.g., benzyl alcohol or benzyl chloride) to generate a highly electrophilic benzyl carbocation or a polarized complex.[5][6]
-
Electrophilic Attack : The electron-rich phenol ring acts as a nucleophile, attacking the benzyl carbocation. The hydroxyl group of phenol is a powerful activating and ortho, para-directing group, guiding the substitution to the positions ortho (2, 6) and para (4) to the hydroxyl.
-
Deprotonation : The resulting intermediate, a resonance-stabilized carbocation known as an arenium ion or sigma complex, loses a proton to regenerate the aromatic ring, yielding the benzylated phenol product.[6][7]
A key challenge in phenol alkylation is the bidentate nucleophilicity of the phenol molecule. Reaction can occur at the aromatic ring (C-alkylation) to form the desired product or at the phenolic oxygen (O-alkylation) to form an ether.[8] Furthermore, the lone pair of electrons on the phenolic oxygen can coordinate with Lewis acid catalysts, potentially deactivating them.[8] Successful synthesis of this compound requires careful selection of catalysts and reaction conditions to favor selective, multiple C-alkylations at the ortho positions.
Reaction Mechanism: Pathway to this compound
The regioselective synthesis of this compound is a sequential process. The first benzylation occurs at either the ortho or para position. To achieve the desired 2,6-disubstituted product, conditions must favor a second benzylation at the remaining vacant ortho position.
Catalyst Selection and Reaction Optimization
The choice of catalyst is paramount in Friedel-Crafts benzylation, directly influencing yield, regioselectivity, and process sustainability.
Traditional vs. Modern Catalytic Systems
Traditionally, homogeneous Lewis acids like AlCl₃, FeCl₃, and ZnCl₂, or Brønsted acids such as H₂SO₄, have been employed.[9] While effective, these catalysts suffer from significant drawbacks, including high toxicity, corrosivity, difficulty in separation from the product mixture, and the generation of hazardous waste.[9]
To address these limitations, research has shifted towards heterogeneous solid acid catalysts. These materials offer several advantages, including ease of recovery and recycling, reduced corrosion, and often milder reaction conditions, aligning with the principles of green chemistry.[9] Examples include:
-
Zeolites : Microporous aluminosilicates like H-beta and H-Y zeolites have shown excellent performance in phenol alkylations and acylations.[10][11] Their defined pore structures can influence regioselectivity.
-
Sulfonic Acid-Functionalized Polymers : These materials act as solid superacids and are effective catalysts for Friedel-Crafts reactions.[9]
-
Basic Metal Oxides : Catalysts based on magnesium oxide or iron oxide have been used, particularly in vapor-phase benzylations, to achieve high yields of ortho-benzylated phenols.[1]
| Catalyst Type | Benzylating Agent | Key Advantages | Key Disadvantages | Reference |
| Homogeneous Lewis Acids (e.g., AlCl₃, FeCl₃) | Benzyl Chloride, Benzyl Alcohol | High reactivity | Corrosive, difficult to recycle, stoichiometric amounts often needed | [9] |
| Heterogeneous Zeolites (e.g., H-beta) | Benzyl Alcohol, Benzoic Acid | Recyclable, shape-selective, environmentally benign | Can be deactivated, may require higher temperatures | [11] |
| Basic Metal Oxides (e.g., MgO, Fe₂O₃) | Benzyl Alcohol | High ortho-selectivity, suitable for vapor-phase reactions | May require high temperatures and specific reactor designs | [1] |
| Sulfonated Polymers | Benzyl Alcohol | High acidity, recyclable, good thermal stability | Potential for leaching of active sites, can be expensive | [9] |
Optimizing for Di-substitution
Achieving a high yield of this compound over mono-substituted (2-benzylphenol, 4-benzylphenol) or other di-substituted (2,4-dibenzylphenol) products depends critically on the reaction stoichiometry. An excess of the benzylating agent is required to drive the reaction towards di-substitution.
-
Molar Ratio : To produce this compound, the molar ratio of benzyl alcohol to phenol is typically in the range of 2:1 to 5:1, with ratios of 3:1 to 4:1 often providing high yields (≥40%).[1] In contrast, for mono-benzylation, a ratio of 0.5:1 to 1:1 is preferred.[1]
-
Temperature : Reaction temperatures influence both the rate and selectivity. Vapor-phase reactions over metal oxide catalysts are conducted at high temperatures, while liquid-phase reactions with Lewis acids or zeolites are typically run at more moderate temperatures.
-
Benzylating Agent : While benzyl chloride is highly reactive, benzyl alcohol is a more environmentally friendly alternative, with water as the only byproduct.[9]
Experimental Protocol: Laboratory-Scale Synthesis
This section provides a representative, self-validating protocol for the synthesis of this compound using a solid acid catalyst, which offers a balance of efficiency and environmental consideration.
Materials and Equipment
-
Reagents : Phenol (99%), Benzyl Alcohol (99%), Solid Acid Catalyst (e.g., Amberlyst-15 or H-beta zeolite), Toluene (anhydrous), Ethyl Acetate, Hexane, Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Magnesium Sulfate.
-
Equipment : Three-neck round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer with hotplate, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel).
Workflow Diagram
Step-by-Step Procedure
-
Reaction Setup : To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add phenol (e.g., 0.1 mol), benzyl alcohol (e.g., 0.3 mol, a 3:1 molar ratio), the solid acid catalyst (e.g., 10 wt% relative to phenol), and toluene (100 mL) as the solvent.
-
Reaction Execution : Heat the mixture to reflux using a heating mantle. Toluene forms an azeotrope with the water produced during the reaction, which is collected and removed in the Dean-Stark trap, driving the equilibrium towards the products.
-
Monitoring : Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of phenol and the appearance of new, less polar spots corresponding to mono- and di-benzylated products indicate reaction progression. The reaction is typically complete within 8-24 hours.
-
Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture to recover the solid catalyst (which can be washed, dried, and reused).
-
Extraction : Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove any unreacted phenol and acidic residues) and then with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or solid.
-
Purification : Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Combine the fractions containing the pure this compound and remove the solvent to yield the final product.
Product Characterization
Unambiguous identification of the this compound product is crucial and is typically achieved through a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR spectroscopy is highly informative. The spectrum should show a characteristic singlet for the phenolic -OH proton, multiplets for the aromatic protons of the benzyl groups and the central phenol ring, and a characteristic singlet for the four benzylic -CH₂- protons. ¹³C NMR will confirm the number of unique carbon environments.
-
Mass Spectrometry (MS) : The mass spectrum will show the molecular ion peak [M]⁺ at m/z 274 corresponding to the molecular formula C₂₀H₁₈O.[2] A prominent fragment is often observed at m/z 183, corresponding to the loss of a benzyl radical ([M-C₇H₇]⁺).[2] The base peak is frequently the tropylium cation at m/z 91 (C₇H₇⁺), which is characteristic of compounds containing a benzyl moiety.[2]
| Technique | Expected Result for this compound | Purpose |
| ¹H NMR | - Aromatic protons (multiplets) - Benzylic CH₂ protons (singlet, ~4.0 ppm) - Phenolic OH proton (singlet) | Confirms the presence and connectivity of protons in the molecule. |
| ¹³C NMR | Shows the expected number of distinct carbon signals for the symmetric structure. | Confirms the carbon skeleton and molecular symmetry. |
| Mass Spec. | - Molecular Ion [M]⁺ at m/z 274 - Fragment ion at m/z 183 [M-91] - Base peak at m/z 91 (Tropylium ion) | Confirms molecular weight and provides structural information via fragmentation patterns. |
Conclusion
The Friedel-Crafts benzylation of phenol is a versatile and powerful method for synthesizing this compound. While traditional Lewis acid catalysts are effective, modern heterogeneous catalysts offer a more sustainable and process-friendly alternative. Successful synthesis hinges on a deep understanding of the reaction mechanism and the careful optimization of key parameters, particularly the stoichiometric ratio of reactants. By employing the robust experimental and analytical protocols detailed in this guide, researchers can reliably produce and characterize this valuable chemical intermediate for applications across science and industry.
References
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ACG Publications. (2021). Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross. Available at: [Link]
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Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation. Available at: [Link]
-
J&K Scientific LLC. (2025). Phenol alkylation (Friedel-Crafts Alkylation). Available at: [Link]
- Google Patents. (2007). WO2007027375A2 - Method of making benzylated phenols.
- Google Patents. (1976). US3972951A - Process for the formation of 2,6-diphenyl-phenol.
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BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]
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ChemRxiv. (n.d.). Friedel-Crafts Benzylations Mediated by FeCl - -based Deep Eutectic Solvents. Access to Substituted 1,1-diarylalkanes using Activated and Deactivated Electrophiles. Available at: [Link]
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Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. Available at: [Link]
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Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. Available at: [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]
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National Center for Biotechnology Information. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. PMC. Available at: [Link]
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LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
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ResearchGate. (2015). Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. Available at: [Link]
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Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Available at: [Link]
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MDPI. (2015). Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. Available at: [Link]
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PubMed. (n.d.). Design, Synthesis, and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics. Available at: [Link]
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2,6-Dibenzylphenol chemical properties and structure elucidation
An In-depth Technical Guide to 2,6-Dibenzylphenol: Chemical Properties, Structure Elucidation, and Applications
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Significance of Steric Hindrance in Phenolic Chemistry
Sterically hindered phenols are a cornerstone of modern chemistry, primarily recognized for their role as antioxidants.[1] By flanking a phenolic hydroxyl group with bulky substituents, the reactivity of the hydroxyl proton is finely tuned, and the stability of the resulting phenoxyl radical is significantly enhanced.[1] This structural motif is critical in preventing oxidative degradation in materials like polymers and lubricants and is increasingly leveraged in drug design and catalysis.[1]
Within this class, this compound stands out. Unlike phenols hindered by simple alkyl groups, the two benzyl substituents in this compound introduce a unique combination of steric bulk, conformational flexibility, and additional π-electronic effects.[1] This complexity makes it an exceptional model compound for investigating the nuanced impacts of steric and electronic factors on chemical reactivity, molecular interactions, and coordination chemistry.[1] This guide provides an in-depth exploration of its chemical properties, a systematic approach to its structure elucidation, and an overview of its applications for researchers and drug development professionals.
Part 1: Core Chemical and Physical Properties
This compound is an aromatic organic compound with the chemical formula C₂₀H₁₈O.[2][3] Its structure consists of a central phenol ring substituted at the 2 and 6 positions with benzyl groups.
Physicochemical Data Summary
The fundamental properties of this compound are summarized below, providing a baseline for its handling and application in experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 47157-01-7 | PubChem[2] |
| Molecular Formula | C₂₀H₁₈O | PubChem[2] |
| Molecular Weight | 274.4 g/mol | PubChem[2] |
| Melting Point | 30 °C | ChemicalBook[4] |
| Boiling Point | 237.5-238 °C (at 10 Torr) | ChemicalBook[4] |
| InChIKey | DUCSXVAAPCQAEP-UHFFFAOYSA-N | PubChem[2] |
Part 2: Synthesis and Reactivity
Synthetic Methodologies
The synthesis of this compound primarily involves the benzylation of phenol. The choice of catalyst and reaction conditions is critical to favor ortho-substitution and achieve high yields of the desired 2,6-disubstituted product over other isomers (e.g., 2,4-dibenzylphenol) and mono-substituted byproducts.
-
Acid-Catalyzed Benzylation: A traditional route involves reacting phenol with benzyl alcohol or benzyl chloride in the presence of an acid catalyst.[1][5] However, this method often yields a mixture of ortho- and para-substituted products, requiring subsequent purification.[1]
-
Catalytic Rearrangement: The catalytic rearrangement of benzyl phenyl ether over activated alumina can also produce this compound as a notable byproduct.[1]
-
High-Selectivity Synthesis: For achieving high yields of the 2,6-isomer, specific catalysts are employed. A patented method utilizes a magnesium carbonate catalyst, which can be converted in-situ to magnesium oxide, to react phenol with benzyl alcohol.[6] This approach demonstrates high selectivity (over 80%) for ortho-benzylated products, with yields of this compound reaching 40% or more.[6]
Core Reactivity: The Phenolic Hydroxyl Group
The chemistry of this compound is dominated by its hydroxyl group.
-
Deprotonation: The most fundamental reaction is the deprotonation of the hydroxyl group to form the corresponding phenolate anion.[1] This is typically achieved using strong bases like n-butyllithium or sodium bis(trimethylsilyl)amide.[1] The resulting alkali metal phenolates are highly reactive precursors essential for organometallic synthesis.[1]
-
Ligand Formation: The 2,6-dibenzylphenolate anion is a versatile bulky ligand. Its steric profile influences the coordination number and geometry of metal complexes, making it invaluable in the synthesis of catalysts and biomimetic models of metalloenzyme active sites.[1]
Part 3: A Systematic Approach to Structure Elucidation
Confirming the precise structure of this compound requires a multi-faceted analytical approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system for unambiguous identification.
Caption: Workflow for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Expert Insight: The causality for using both ¹H and ¹³C NMR is to establish unambiguous connectivity. ¹H NMR identifies proton environments and their neighbors, while ¹³C NMR confirms the number of unique carbon atoms and their electronic environment, providing a complete picture of the molecular skeleton.
¹³C NMR Spectroscopy: This technique reveals the number of distinct carbon environments in the molecule. For the symmetric this compound, fewer signals than the total number of carbons are expected.
-
Illustrative ¹³C NMR Data:
Carbon Atom Expected Chemical Shift (δ, ppm) Rationale C1 (C-OH) ~152 Phenolic carbon, deshielded by oxygen.[1] C2/C6 (C-CH₂) ~130 Aromatic carbons bearing the benzyl groups.[1] C3/C5 ~128.5 Aromatic C-H carbons on the phenol ring.[1] C4 ~126 Aromatic C-H carbon para to the hydroxyl group.[1] CH₂ ~36 Methylene bridge carbons, shielded sp³ environment.[1] | Aromatic (benzyl) | 125-141 | Multiple signals for the carbons of the two equivalent benzyl groups.[1] |
¹H NMR Spectroscopy: This spectrum provides information about the proton environments, their integration (number of protons), and their coupling (adjacent protons).
-
Expected ¹H NMR Signals:
-
Phenolic Proton (-OH): A singlet, typically in the range of δ 4.5-7.0 ppm. Its chemical shift can be variable and concentration-dependent.
-
Methylene Protons (-CH₂-): A sharp singlet around δ 4.0 ppm, integrating to 4 protons. The singlet nature indicates no adjacent protons.
-
Aromatic Protons: A series of multiplets between δ 6.8-7.5 ppm, integrating to 13 protons (3 from the phenol ring and 10 from the two benzyl rings).
-
Infrared (IR) Spectroscopy: Functional Group Identification
Expert Insight: IR spectroscopy serves as a rapid and definitive confirmation of the presence of the key hydroxyl functional group. In reactivity studies, its diagnostic power is in monitoring the disappearance of the O-H band, which provides clear evidence of deprotonation and metal-oxygen bond formation.[1]
-
Key Diagnostic Peak: The most important feature in the IR spectrum of this compound is the O-H stretching vibration. Due to the steric hindrance from the flanking benzyl groups, this typically appears as a sharp, well-defined band around 3600-3640 cm⁻¹ in a dilute solution of a non-polar solvent.[7] The absence of significant broadness in this region confirms a lack of extensive hydrogen bonding, a direct consequence of the steric shielding.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Expert Insight: The primary role of MS is to confirm the molecular weight and, by extension, the molecular formula. The fragmentation pattern provides corroborating evidence for the proposed structure, acting as a fingerprint.
-
Molecular Ion Peak ([M]⁺): The mass spectrum will show a clear molecular ion peak at m/z = 274.4 , corresponding to the molecular weight of C₂₀H₁₈O.[2]
-
Key Fragmentation Pathways:
-
Loss of a Benzyl Group: A very common fragmentation pathway would be the cleavage of the C-C bond between the phenol ring and a methylene bridge, resulting in a stable fragment at m/z = 183 ([M - 91]⁺).
-
Formation of the Tropylium Ion: The benzyl fragment itself can form the highly stable tropylium cation at m/z = 91 . This is often a very intense peak in the spectrum of benzyl-containing compounds.
-
Part 4: Validated Experimental Protocols
The following protocols are designed as self-validating systems to ensure data integrity.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh ~10-20 mg of the purified this compound sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and that the sample is properly shimmed to achieve a sharp, symmetrical solvent peak.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum using a 90° pulse.
-
Validation Check: The spectrum should show sharp peaks with a flat baseline. The integration of the signals should correspond to the expected proton count (e.g., a 4H singlet for the CH₂ groups).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be required due to the lower natural abundance of ¹³C.
-
Validation Check: The number of observed signals should match the number of unique carbon environments predicted by the molecule's symmetry.
-
Protocol 2: FT-IR Analysis
-
Sample Preparation (Solution): Prepare a dilute solution (~1% w/v) of the sample in a dry, IR-transparent solvent like carbon tetrachloride (CCl₄). Use a matched pair of liquid cells.
-
Background Collection: Collect a background spectrum of the pure solvent in the sample cell.
-
Sample Acquisition: Collect the spectrum of the sample solution. The instrument software will automatically subtract the solvent background.
-
Validation Check: The resulting spectrum should clearly show a sharp O-H stretching band around 3600-3640 cm⁻¹ and characteristic C-H and C=C aromatic stretches below 3100 cm⁻¹ and around 1500-1600 cm⁻¹, respectively.
Protocol 3: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use a standard electron ionization (EI) energy of 70 eV.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-400).
-
Validation Check: The spectrum must show a peak at m/z ≈ 274 corresponding to the molecular ion. The presence of expected fragment ions (e.g., m/z 183 and 91) validates the structural assignment.
Part 5: Applications and Future Directions
This compound is more than just a model compound; its unique properties open doors to several applications.
-
Organometallic Chemistry: It serves as a crucial precursor for bulky phenolate ligands used in catalysis.[1] The steric and electronic properties of these ligands can be tuned to control the reactivity and selectivity of metal centers.
-
Antioxidant Research: As a sterically hindered phenol, it is a valuable subject for studies on antioxidant mechanisms and the development of novel stabilizers.
-
Drug Development: The phenol motif is prevalent in biologically active molecules. The this compound scaffold can be used as a starting point for synthesizing derivatives with potential therapeutic properties, such as anti-inflammatory agents.[8] Methoxy-substituted analogues, for example, are explored for their modified electronic and coordination properties, which can influence biological interactions.[1]
Part 6: Safety and Handling
Safe handling of this compound in a laboratory setting is paramount.
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant nitrile gloves, safety goggles, and a lab coat to prevent skin and eye contact.[1][10]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[10][11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11]
Caption: Key aspects of this compound chemistry and analysis.
References
-
This compound | C20H18O | CID 259641. PubChem, National Institutes of Health. [Link]
-
2,6-Dibenzyl-4-methylphenol | C21H20O | CID 246975. PubChem, National Institutes of Health. [Link]
-
Phenol, 2,4(or 2,6)-bis(phenylmethyl)- | C20H18O | CID 106566. PubChem, National Institutes of Health. [Link]
-
This compound - 47157-01-7, C20H18O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
- Method of making benzylated phenols.
-
2,6-Diphenylphenol | C18H14O | CID 75512. PubChem, National Institutes of Health. [Link]
- Process for the formation of 2,6-diphenyl-phenol.
-
Molecule Story: 2,6-Diisopropylphenol. ChemistryViews. [Link]
- pH Sensitive Prodrugs of 2,6-Diisopropylphenol.
-
Anti-inflammatory activity of newly synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives. National Institutes of Health. [Link]
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- 4. This compound CAS#: 47157-01-7 [m.chemicalbook.com]
- 5. US3972951A - Process for the formation of 2,6-diphenyl-phenol - Google Patents [patents.google.com]
- 6. WO2007027375A2 - Method of making benzylated phenols - Google Patents [patents.google.com]
- 7. Molecule Story: 2,6-Diisopropylphenol - ChemistryViews [chemistryviews.org]
- 8. Anti-inflammatory activity of newly synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
A Guide to the Spectroscopic Characterization of 2,6-Dibenzylphenol
Introduction
Welcome to this in-depth technical guide on the spectroscopic analysis of 2,6-dibenzylphenol (CAS 47157-01-7). This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this sterically hindered phenol. In the field of synthetic chemistry, particularly in ligand design and polymer science, precise molecular characterization is paramount. This compound, with its bulky benzyl groups flanking the hydroxyl moiety, presents a unique spectroscopic profile that offers an excellent case study for the integrated application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
This guide deviates from rigid templates to provide a narrative that is both educational and practical. We will not only present the spectral data but also delve into the causality behind the experimental choices and the logic of spectral interpretation, reflecting the best practices of a modern analytical laboratory.
Molecular Structure and Physicochemical Properties
Before delving into the spectroscopic data, it is essential to establish the fundamental properties of the molecule. This contextualizes the data and aids in its interpretation.
The structure consists of a central phenol ring substituted at the ortho positions with two benzyl groups. This arrangement imparts significant steric hindrance around the hydroxyl group, influencing its reactivity and spectroscopic characteristics, particularly the O-H stretching frequency in IR spectroscopy and the chemical shift of the hydroxyl proton in ¹H NMR.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and the integrity of the benzyl groups.
Expertise & Experience: Causality in Experimental Choices
The choice of solvent is critical for NMR analysis of phenols. We select deuterochloroform (CDCl₃) as it is a versatile solvent that dissolves the analyte well and has a well-defined residual solvent peak for referencing. However, the chemical shift of the phenolic -OH proton can be highly variable and concentration-dependent due to hydrogen bonding. To confirm its identity, a D₂O shake experiment is the self-validating standard: upon shaking the sample with a drop of D₂O, the labile -OH proton exchanges with deuterium, causing its signal to disappear from the ¹H NMR spectrum.[4]
¹H NMR Spectroscopy Data (Representative)
The following table outlines the expected proton NMR signals for this compound. Due to the molecule's symmetry, the two benzyl groups are chemically equivalent.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35-7.20 | multiplet | 10H | Protons on the two phenyl rings of the benzyl groups |
| ~7.05 | doublet | 2H | H-3 and H-5 protons on the central phenol ring |
| ~6.85 | triplet | 1H | H-4 proton on the central phenol ring |
| ~4.90 | singlet (broad) | 1H | Phenolic -OH proton (position can vary)[4] |
| ~4.00 | singlet | 4H | Benzylic -CH₂- protons |
¹³C NMR Spectroscopy Data (Representative)
The ¹³C NMR spectrum confirms the carbon skeleton. The symmetry of the molecule results in fewer signals than the total number of carbon atoms.
| Chemical Shift (δ) ppm | Assignment |
| ~151.0 | C1 (Carbon bearing the -OH group) |
| ~140.5 | C-ipso (Benzyl rings) |
| ~130.0 | C2 and C6 (Carbons bearing the benzyl groups) |
| ~128.8 | C-ortho (Benzyl rings) |
| ~128.5 | C-para (Benzyl rings) |
| ~127.5 | C4 (Central phenol ring) |
| ~126.2 | C-meta (Benzyl rings) |
| ~125.8 | C3 and C5 (Central phenol ring) |
| ~35.5 | Benzylic -CH₂- carbons |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.7 mL of CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (δ = 0.00 ppm).[5]
-
Instrumentation: Data is acquired on a 400 MHz or 500 MHz NMR spectrometer.[5]
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For this compound, it is particularly useful for confirming the presence of the hydroxyl group and the aromatic rings.
Data Presentation: Characteristic Absorption Bands
The IR spectrum is characterized by several key absorption bands. The O-H stretch is particularly diagnostic for phenols.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3550-3230 | O-H stretch (hydrogen-bonded) | Strong, Broad |
| ~3100-3000 | Aromatic C-H stretch | Medium |
| ~2950-2850 | Aliphatic C-H stretch (from -CH₂-) | Medium |
| ~1600-1440 | Aromatic C=C ring stretch | Strong to Medium |
| ~1220 | C-O stretch (phenol) | Strong |
(Data based on typical values for phenols)[6]
Trustworthiness: Interpreting the Spectrum
The most prominent feature in the IR spectrum of a phenol is the broad O-H stretching band, typically found between 3550-3230 cm⁻¹.[6] Its broadness is a direct result of intermolecular hydrogen bonding. The presence of strong absorptions in the 1600-1440 cm⁻¹ region confirms the aromatic nature of the compound. The C-O stretch for a phenol is typically strong and appears at a higher wavenumber (~1220 cm⁻¹) compared to aliphatic alcohols, a distinction that serves as a key validation point.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.
-
Background Scan: Perform a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, clean the crystal thoroughly.
Mass Spectrometry (MS)
Mass spectrometry provides two crucial pieces of information: the molecular weight of the analyte and its fragmentation pattern, which offers clues to its structure.
Data Presentation: Key Mass Fragments
For this compound, Electron Ionization (EI) is a common technique that leads to predictable fragmentation.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Notes on Fragmentation |
| 274 | [M]⁺˙ (Molecular Ion) | [C₂₀H₁₈O]⁺˙ | Represents the intact molecule minus one electron. Confirms the molecular weight. |
| 183 | [M - C₇H₇]⁺ | [C₁₃H₁₁O]⁺ | Loss of a benzyl radical (C₆H₅CH₂•). This is a highly favorable fragmentation due to the stability of the benzyl radical. |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | The benzyl cation, which rearranges to the highly stable tropylium cation. This is often the base peak in the spectrum of benzyl-containing compounds. |
Authoritative Grounding: The Logic of Fragmentation
The fragmentation of this compound under EI-MS is governed by the formation of stable carbocations. The C-C bond between the phenolic ring and the benzylic carbon is relatively weak and its cleavage results in the loss of a benzyl radical. This process is highly favored because it leads to the formation of the resonance-stabilized tropylium cation (m/z 91). The presence of a strong peak at m/z 91 is therefore a hallmark of a compound containing a benzyl moiety.
Caption: Proposed EI fragmentation pathway for this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: Set to 250°C. Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio).
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 20°C/min to 300°C and hold for 5 minutes.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: Set to 230°C.
-
Mass Analyzer: Scan a mass range from m/z 40 to 400.
-
Integrated Spectroscopic Analysis: A Self-Validating System
No single technique provides the complete structural picture. The power of spectroscopic characterization lies in the integration of data from multiple orthogonal techniques.
Caption: Logic flow for integrated spectroscopic analysis.
The MS data provides the molecular formula (C₂₀H₁₈O) and confirms the presence of benzyl groups. The IR spectrum confirms the key functional groups: a phenol and aromatic rings. Finally, the ¹H and ¹³C NMR data provide the definitive map of the molecular skeleton, confirming the 2,6-substitution pattern and the overall symmetry. Each piece of data validates the others, leading to an unambiguous structural assignment.
References
-
Bruker. (n.d.). NMR Spectrometers. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 259641, this compound. Retrieved January 17, 2026, from [Link]
-
ChemSynthesis. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
-
Highet, R. J., & Highet, P. F. (1965). The Characterization of Complex Phenols by Nuclear Magnetic Resonance Spectra. The Journal of Organic Chemistry, 30(3), 902–905. [Link]
-
PubChem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
-
Ragan, M. A. (1985). Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. Canadian Journal of Chemistry, 63(2), 291-293. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2022, October 4). Spectroscopy of Alcohols and Phenols. Retrieved January 17, 2026, from [Link]
-
NIST. (n.d.). Phenol, 2-(phenylmethyl)-. In NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]
Sources
An In-depth Technical Guide to the Solubility and Stability of 2,6-Dibenzylphenol
Introduction: The Significance of 2,6-Dibenzylphenol in Research and Development
This compound is a sterically hindered phenolic compound with a molecular formula of C₂₀H₁₈O and a molecular weight of approximately 274.4 g/mol . The unique structural arrangement of two bulky benzyl groups flanking a hydroxyl functional group on a phenol ring imparts distinct chemical properties that are of significant interest in various fields, including polymer chemistry, antioxidant research, and as a starting material for the synthesis of more complex molecules. The steric hindrance provided by the benzyl groups influences the reactivity of the hydroxyl group, making this compound a valuable model compound for studying the effects of molecular architecture on chemical behavior.
For researchers, scientists, and drug development professionals, a comprehensive understanding of the solubility and stability of this compound is paramount. These fundamental physicochemical properties govern its handling, formulation, reaction kinetics, and ultimately, its utility and performance in various applications. This technical guide provides an in-depth exploration of the solubility and stability of this compound in common solvents, offering both predictive insights based on chemical principles and robust experimental protocols for empirical determination.
Part 1: Solubility Profile of this compound
The principle of "like dissolves like" is a cornerstone of predicting solubility. This compound possesses a large, nonpolar hydrocarbon backbone owing to the two benzyl groups and the phenyl ring, which suggests a predisposition for solubility in nonpolar organic solvents. The presence of the polar hydroxyl (-OH) group, capable of hydrogen bonding, may afford some solubility in more polar solvents. However, the significant steric hindrance around the hydroxyl group can impede its interaction with polar solvent molecules.
Predicted Solubility in Common Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar | High | The nonpolar nature of hexane aligns well with the large hydrocarbon structure of this compound. |
| Toluene | Nonpolar (Aromatic) | Very High | The aromatic character of toluene will have a strong affinity for the three phenyl rings in the solute molecule. |
| Dichloromethane | Polar Aprotic | High | Dichloromethane is a good solvent for a wide range of organic compounds and should effectively solvate this compound. |
| Diethyl Ether | Polar Aprotic | Moderate to High | The ether can act as a hydrogen bond acceptor, but its overall polarity is relatively low, favoring dissolution. |
| Ethyl Acetate | Polar Aprotic | Moderate | The ester functionality provides some polarity, but the molecule is still largely nonpolar in character. |
| Acetone | Polar Aprotic | Moderate | The ketone group in acetone can interact with the hydroxyl group, but the large nonpolar part of the solute may limit high solubility. |
| Isopropanol | Polar Protic | Low to Moderate | The alcohol solvent can both donate and accept hydrogen bonds, but the bulky benzyl groups may hinder effective solvation. |
| Ethanol | Polar Protic | Low to Moderate | Similar to isopropanol, the polarity of ethanol may not be optimal for solvating the large nonpolar regions of the molecule. |
| Methanol | Polar Protic | Low | As the most polar of the simple alcohols, methanol is less likely to be a good solvent for the largely nonpolar this compound. |
| Water | Polar Protic | Very Low/Insoluble | The overwhelmingly nonpolar character of this compound will lead to very poor solubility in water. |
Note: These are predicted solubilities and should be confirmed experimentally for any critical application.
Experimental Protocol for Determining Solubility
To establish a definitive solubility profile, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.
Objective: To quantitatively determine the solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Syringe filters (0.45 µm, PTFE or other compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated Gas Chromatography (GC) method.[1]
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Ensure there is undissolved solid material at the bottom of each vial.
-
-
Equilibration:
-
Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation. Gentle agitation should be maintained.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) pipette.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
Dilute the filtered solution with a suitable solvent (in which this compound is freely soluble, e.g., acetonitrile for HPLC analysis) to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Workflow for Solubility Determination:
Caption: Experimental workflow for determining the solubility of this compound.
Part 2: Stability Profile of this compound
The stability of a compound is a critical parameter, influencing its shelf-life, storage conditions, and degradation pathways.[2][3][4] For this compound, its stability is largely dictated by the phenolic hydroxyl group, which is susceptible to oxidation. However, the steric hindrance from the ortho-benzyl groups is expected to play a significant role in modulating this reactivity.
Inferred Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways can be inferred:
-
Oxidative Degradation: Phenols are known to undergo oxidation, which can be initiated by air (autoxidation), light, or the presence of metal ions.[5] The reaction typically proceeds via the formation of a phenoxy radical. For this compound, the resulting phenoxy radical would be relatively stable due to resonance delocalization and the steric protection afforded by the benzyl groups. This radical can then undergo further reactions, such as dimerization or coupling, to form colored degradation products. The presence of antioxidants can inhibit this process.
-
Photodegradation: Exposure to ultraviolet (UV) light can provide the energy to initiate the homolytic cleavage of the O-H bond, leading to the formation of a phenoxy radical and subsequent degradation, similar to oxidative degradation.[6][7] Photodegradation can also lead to the cleavage of other bonds within the molecule, resulting in a more complex mixture of degradation products.
-
Thermal Degradation: At elevated temperatures, this compound may undergo thermal decomposition. The specific degradation products would depend on the temperature and the presence of other substances. Phenolic compounds can undergo various thermal reactions, including dehydration and rearrangement.
Inferred Degradation Pathways Diagram:
Caption: Inferred degradation pathways for this compound.
Experimental Protocol for Stability Assessment (Forced Degradation Studies)
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[1] These studies are conducted under more severe conditions than the accelerated stability studies.
Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as recommended by the International Council for Harmonisation (ICH) guidelines.[2][3][4]
Materials:
-
This compound (high purity)
-
Solvents (HPLC grade)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Calibrated oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Keep the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute to the initial concentration with the mobile phase.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Keep the solution at room temperature for a defined period.
-
At specified time points, withdraw samples, neutralize with 0.1 M HCl, and dilute to the initial concentration.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a defined period.
-
Withdraw samples at specified time points and dilute.
-
-
Thermal Degradation:
-
Store both the solid this compound and a solution in a calibrated oven at an elevated temperature (e.g., 70 °C) for a defined period.
-
For the solid sample, dissolve a known amount in a suitable solvent after the stress period.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be protected from light.
-
-
Analysis:
-
Analyze all stressed samples and a control sample (stored under normal conditions) using a validated stability-indicating HPLC method.
-
The use of a PDA or MS detector will aid in the identification of degradation products by comparing their spectra and mass-to-charge ratios with the parent compound.
-
Workflow for Stability Testing:
Caption: Workflow for conducting forced degradation studies of this compound.
Conclusion
This technical guide has provided a comprehensive overview of the solubility and stability of this compound, tailored for researchers, scientists, and drug development professionals. While specific experimental data for this compound is limited in the public domain, this guide has offered a predictive framework based on established chemical principles. The detailed experimental protocols for determining solubility and assessing stability provide a robust system for generating the necessary empirical data for any application. A thorough understanding and experimental validation of these properties are crucial for the successful utilization of this compound in research and development endeavors.
References
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
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ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
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MDPI. (2022). Photodegradation and Mineralization of Phenol Using TiO2Coated γ-Al2O3: Effect of Thermic Treatment. Retrieved from [Link]
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MDPI. (2023). Heterogeneous Photodegradation Reaction of Phenol Promoted by TiO2: A Kinetic Study. Retrieved from [Link]
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ResearchGate. (2020). (PDF) Sterically Hindered Phenols as Antioxidant. Retrieved from [Link]
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ResearchGate. (n.d.). Oxidation of Sterically Hindered Phenols. Retrieved from [Link]
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University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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U.S. Pharmacopeia. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]
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An In-depth Technical Guide on the Steric Hindrance Effects of Benzyl Groups in 2,6-Dibenzylphenol
Abstract
Sterically hindered phenols are a cornerstone of antioxidant chemistry, with applications ranging from polymer stabilization to pharmaceuticals.[1][2] Among these, 2,6-dibenzylphenol presents a unique case where the steric shielding is provided by bulky and conformationally flexible benzyl groups. This guide provides a comprehensive technical analysis of the steric hindrance effects imparted by these benzyl substituents. We will explore the synthesis of this compound, the profound influence of its sterically encumbered hydroxyl group on reactivity and spectroscopic properties, and its role as a model compound for investigating complex molecular interactions.[3] This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the structure-function relationships in sterically hindered phenols.
Introduction to Steric Hindrance in Phenolic Compounds
Steric hindrance is a fundamental concept in chemistry that describes the influence of the spatial arrangement of atoms on the rate and outcome of chemical reactions. In the context of phenolic compounds, bulky substituents at the ortho-positions (carbons adjacent to the hydroxyl-bearing carbon) physically obstruct the hydroxyl group.[3] This steric shielding has several significant consequences:
-
Modulation of Reactivity: The accessibility of the hydroxyl group to reagents is diminished, influencing reaction rates and, in some cases, preventing reactions from occurring altogether.
-
Stabilization of Radicals: A key function of many sterically hindered phenols is their role as antioxidants.[2] They act by donating the hydrogen atom from their hydroxyl group to neutralize free radicals. The resulting phenoxyl radical is stabilized by the bulky ortho-substituents, which prevent it from participating in further unwanted reactions.[1][3]
-
Influence on Acidity: The steric environment around the hydroxyl group can affect its acidity (pKa) by influencing the solvation of the corresponding phenoxide ion.
-
Control of Intermolecular Interactions: Steric hindrance can dictate the geometry of hydrogen bonding and other non-covalent interactions, which in turn affects the bulk properties of the material, such as melting point and solubility.
While simple alkyl groups like tert-butyl are commonly used to induce steric hindrance, the benzyl groups in this compound introduce an additional layer of complexity due to their size, conformational flexibility, and electronic effects.[3]
Synthesis and Characterization of this compound
The synthesis of this compound can be achieved through several routes, primarily involving the benzylation of phenol.
Synthetic Methodologies
A common approach is the reaction of phenol with benzyl alcohol or benzyl chloride in the presence of an acid catalyst.[3] This method can, however, lead to a mixture of ortho- and para-substituted products, as well as the monosubstituted 2-benzylphenol.[3] Achieving high selectivity for the 2,6-disubstituted product often requires careful optimization of reaction conditions.
Another route involves the catalytic rearrangement of benzyl phenyl ether over activated alumina, which can produce o-benzylphenol with this compound as a byproduct.[3] The selectivity towards monobenzylation can be enhanced by using phenol as a co-reactant.[3] More advanced methods for producing ortho-benzylated phenols with high selectivity have also been developed, with some processes yielding over 40% of this compound.[4]
Experimental Protocol: Synthesis of this compound via Friedel-Crafts Benzylation
-
Reaction Setup: To a solution of phenol in a suitable solvent (e.g., nitrobenzene), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) in a dropwise manner under inert atmosphere (e.g., nitrogen or argon).
-
Addition of Benzylating Agent: Slowly add benzyl chloride to the reaction mixture while maintaining the temperature at a controlled level (e.g., 0-5 °C) to manage the exothermic reaction.
-
Reaction Progression: Allow the reaction to stir at room temperature or with gentle heating for a specified period, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Quench the reaction by carefully adding it to ice-water. Extract the organic layer with a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the organic layer with a dilute acid solution, followed by a dilute base solution, and then brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate this compound.
-
Characterization: Confirm the structure and purity of the isolated product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Spectroscopic and Physical Properties
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O | [5][6][7] |
| Molecular Weight | 274.4 g/mol | [3][5][6] |
| CAS Number | 47157-01-7 | [3][5][6] |
| Melting Point | 30 °C | [8] |
| Boiling Point | 237.5-238 °C (at 10 Torr) | [8] |
| Density | 1.0805 g/cm³ | [8] |
| pKa | 10.55 ± 0.50 (Predicted) | [8] |
Spectroscopic analysis is crucial for confirming the structure of this compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenol ring and the benzyl groups, as well as a singlet for the benzylic methylene protons and a signal for the hydroxyl proton. The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon atoms in the molecule, including the hydroxyl-bearing carbon, the other aromatic carbons, and the benzylic carbon.
-
IR Spectroscopy: The infrared spectrum will exhibit a characteristic broad absorption band for the O-H stretching vibration of the hydroxyl group, typically in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can provide information about hydrogen bonding.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns.
Manifestations of Steric Hindrance by Benzyl Groups
The two benzyl groups in this compound create a sterically crowded environment around the hydroxyl group, which profoundly influences its chemical behavior.
Impact on Reactivity
The steric bulk of the benzyl groups significantly hinders the approach of reagents to the hydroxyl group. This can dramatically slow down or even prevent reactions that are facile in less hindered phenols. For example, etherification or esterification reactions involving the hydroxyl group would be expected to proceed at a much slower rate compared to phenol itself.
This steric hindrance is also a key factor in the antioxidant activity of this compound.[3] When the phenol donates its hydroxyl hydrogen to a free radical, the resulting phenoxyl radical is sterically protected by the flanking benzyl groups. This prevents the radical from undergoing undesired side reactions, such as dimerization or further oxidation, thus enhancing its effectiveness as a chain-breaking antioxidant.[1]
Influence on Acidity and Hydrogen Bonding
The pKa of a phenol is a measure of its acidity. The steric hindrance around the hydroxyl group in this compound can influence its pKa in several ways. The bulky benzyl groups can disrupt the solvation of the phenoxide anion that is formed upon deprotonation. This destabilization of the conjugate base would lead to a higher pKa (lower acidity) compared to a less hindered phenol.
Furthermore, the steric crowding can affect the ability of the hydroxyl group to participate in intermolecular hydrogen bonding. In the solid state and in concentrated solutions, phenols typically form extensive hydrogen-bonded networks. The benzyl groups in this compound may limit the formation of such networks, which can influence its physical properties like melting point and solubility. Intramolecular interactions, such as C-H···O hydrogen bonds between the benzylic protons and the hydroxyl oxygen, may also play a role in stabilizing certain conformations.[1]
Conformational Flexibility
Unlike the more rigid tert-butyl groups, benzyl groups possess significant conformational flexibility due to rotation around the C-C single bonds. This flexibility allows the benzyl groups to adopt various spatial arrangements, which can dynamically alter the steric environment around the hydroxyl group. This dynamic nature can be important in biological systems, where the molecule may need to adopt a specific conformation to interact with a receptor or an enzyme active site.
This compound as a Model Compound
Due to the unique combination of steric bulk, conformational flexibility, and electronic effects of its benzyl groups, this compound serves as an excellent model compound for studying a variety of chemical phenomena.[3]
-
Oxidative Coupling Reactions: The steric hindrance around the hydroxyl group can direct the regioselectivity of oxidative coupling reactions, providing insights into the mechanisms of these important transformations.[3]
-
Coordination Chemistry: The deprotonated form of this compound, the 2,6-dibenzylphenoxide anion, can act as a bulky ligand in coordination chemistry. The steric demands of this ligand can influence the coordination number and geometry of the resulting metal complexes.[3]
-
Host-Guest Chemistry: The cleft-like environment created by the two benzyl groups can be explored for its potential to bind small guest molecules, making it a subject of interest in supramolecular chemistry.
Applications and Future Directions
The unique properties of this compound and other sterically hindered phenols make them valuable in a range of applications.
-
Antioxidants: Their primary application is as antioxidants in polymers, plastics, rubbers, and lubricants, where they prevent degradation and extend the service life of these materials.[2][3]
-
Drug Design: The antioxidant properties of sterically hindered phenols are also of interest in drug development for treating diseases associated with oxidative stress.[9][10] The ability to tune the electronic and steric properties of the phenolic ring allows for the design of molecules with specific biological activities.[3][9]
-
Chemical Intermediates: Benzylated phenols are valuable intermediates in the synthesis of more complex molecules.[4]
Future research in this area is likely to focus on the development of new synthetic methods for the selective synthesis of this compound and its derivatives. Furthermore, a deeper understanding of the interplay between steric effects, electronic effects, and conformational flexibility will be crucial for the rational design of new sterically hindered phenols with tailored properties for specific applications in materials science and medicine.
Conclusion
The benzyl groups in this compound impart a unique set of steric and electronic properties that have a profound impact on its reactivity, acidity, and intermolecular interactions. This in-depth technical guide has provided a comprehensive overview of these effects, from the synthesis and characterization of the molecule to its role as a model compound and its potential applications. For researchers and scientists in related fields, a thorough understanding of the principles outlined here is essential for harnessing the full potential of this fascinating class of molecules.
Visualization of Key Concepts
Molecular Structure of this compound
Caption: 2D structure of this compound.
Steric Hindrance Workflow
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A Senior Application Scientist's Guide to Quantum Chemical Calculations for 2,6-Dibenzylphenol
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive framework for performing quantum chemical calculations on 2,6-Dibenzylphenol, a molecule of significant interest due to its sterically hindered phenolic core. Such structures are crucial models for understanding antioxidant mechanisms, catalytic ligand design, and the development of novel therapeutics. By leveraging Density Functional Theory (DFT), researchers can elucidate the electronic structure, reactivity, and spectroscopic properties of this compound with high accuracy. This document details the theoretical underpinnings, a step-by-step computational workflow, data interpretation, and methods for ensuring the trustworthiness of the results, serving as a practical guide for professionals aiming to integrate computational chemistry into their research and development pipelines.
Introduction: The "Why" and "How" of Modeling this compound
This compound serves as an excellent model for studying the interplay of steric and electronic effects on phenolic reactivity.[1] Its two bulky benzyl groups flanking the hydroxyl moiety create a sterically congested environment that influences its antioxidant potential, hydrogen bonding capability, and coordination chemistry.[1][2] While experimental methods provide invaluable data, quantum chemical calculations offer a complementary approach to probe properties that are difficult or impossible to measure directly.
The Value Proposition of a Computational Approach:
-
Predictive Power: Accurately predict molecular geometry, electronic properties (e.g., charge distribution, orbital energies), and spectroscopic signatures (IR, Raman) before undertaking costly and time-consuming synthesis and experimentation.[3]
-
Mechanistic Insight: Elucidate reaction mechanisms, such as those involved in free-radical scavenging, by calculating thermodynamic parameters like the O-H Bond Dissociation Enthalpy (BDE).[4] A lower BDE value is indicative of a more potent antioxidant acting via the hydrogen atom transfer (HAT) mechanism.[4]
-
Structure-Activity Relationships (SAR): Systematically investigate how modifications to the molecular structure affect its properties, guiding the rational design of new molecules with enhanced antioxidant capabilities or other desired functions.[5]
This guide focuses on Density Functional Theory (DFT) as the primary computational tool. For molecules of this size, DFT provides the optimal balance between computational accuracy and resource requirements, making it the method of choice for a wide range of applications in pharmaceutical and materials science research.[5][6]
Theoretical Foundations: Selecting the Right Tools for the Job
The accuracy of any quantum chemical calculation is fundamentally dependent on the choice of the theoretical method and the basis set. These choices are not arbitrary; they are dictated by the properties being investigated and the desired level of accuracy.
-
Density Functional Theory (DFT): Unlike more computationally expensive wave function-based methods, DFT calculates the electronic structure of a molecule based on its electron density.[7] The specific implementation of DFT is determined by the "functional," which approximates the exchange-correlation energy.
-
Functionals: A vast library of functionals exists. For general-purpose calculations on organic molecules like this compound, hybrid functionals are often a robust choice.
-
B3LYP: A widely used and well-benchmarked functional that provides reliable geometries and energies for a broad range of systems.[8]
-
M06-2X: This functional is known to perform well for non-covalent interactions, thermochemistry, and kinetics, making it an excellent choice for studying potential intramolecular interactions or reaction barrier heights.[9][10]
-
-
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy and computational cost.[11]
-
Pople-style Basis Sets (e.g., 6-31G(d), 6-311++G(d,p)): These are computationally efficient and widely used. The 6-31G(d) basis set is often sufficient for initial geometry optimizations.[12][13] For higher accuracy in energy calculations or for describing anions and non-covalent interactions, larger basis sets like 6-311++G(d,p) that include diffuse (+ or ++) and polarization (d, p) functions are recommended.[13]
-
Dunning's Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit, offering a more rigorous path to high accuracy, albeit at a higher computational cost.
-
| Computational Task | Recommended Functional | Recommended Basis Set | Rationale |
| Initial Geometry Optimization | B3LYP | 6-31G(d) | A robust and computationally efficient combination for obtaining a reliable molecular structure.[5][12] |
| Vibrational Frequencies | B3LYP / M06-2X | 6-31G(d) or higher | Must be performed with the same level of theory as the final geometry optimization to ensure consistency. |
| High-Accuracy Energy & BDE | M06-2X | 6-311++G(d,p) | Provides more accurate electronic energies, crucial for thermodynamic properties like BDE.[8] |
| Electronic Properties (HOMO/LUMO, MEP) | B3LYP / M06-2X | 6-311+G(d,p) | A larger basis set with diffuse functions gives a better description of the electron distribution.[10][13] |
The Computational Workflow: A Self-Validating Protocol
This section outlines a rigorous, step-by-step protocol for the quantum chemical analysis of this compound. The workflow is designed to be self-validating, where the results of one step confirm the success of the previous one.
Step 1: Molecular Structure Input
-
Construct the Molecule: Using a molecular builder and visualizer such as Avogadro or GaussView, construct the 3D structure of this compound (CAS: 47157-01-7).[14][15]
-
Initial Cleaning: Perform an initial "clean-up" using molecular mechanics (e.g., with a force field like MMFF94) within the software. This provides a reasonable starting geometry, which helps the subsequent quantum mechanical optimization converge more efficiently.
Step 2: Geometry Optimization
The goal of this step is to find the lowest-energy conformation of the molecule on the potential energy surface.
-
Software Selection: Choose a quantum chemistry software package. Several powerful options are available, including Gaussian, Q-Chem, ORCA (free), and GAMESS (free).[14][16][17][18]
-
Input File Preparation: Create an input file specifying the initial atomic coordinates, the charge (0), the spin multiplicity (1 for a singlet ground state), the desired level of theory (e.g., B3LYP/6-31G(d)), and the Opt keyword to request a geometry optimization.
-
Execution: Run the calculation on a suitable computer. The computational time will depend on the size of the basis set and the power of the hardware.[14]
-
Convergence Check: Upon completion, verify that the calculation has converged successfully. The output file will typically state that the optimization has met all convergence criteria (forces and displacements are below the threshold).
Step 3: Vibrational Frequency Analysis
This is a critical validation step. It confirms that the optimized structure is a true energy minimum and provides a prediction of the molecule's vibrational spectrum.
-
Input File Preparation: Using the optimized geometry from Step 2, prepare a new input file. Crucially, use the exact same level of theory (functional and basis set) as the optimization. Add the Freq keyword.
-
Execution & Analysis: Run the frequency calculation. After it completes, inspect the output for imaginary frequencies.
-
Zero Imaginary Frequencies: This confirms the structure is a true local minimum.
-
One or More Imaginary Frequencies: The structure is a transition state or a higher-order saddle point, not a stable minimum. You must modify the geometry (e.g., by displacing atoms along the imaginary frequency mode) and re-run the optimization.
-
-
Spectroscopic Prediction: The output will contain the calculated vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical IR spectrum.
// Workflow Path Build -> MM_Opt [label="Initial Geometry"]; MM_Opt -> Opt [label="Input for QM"]; Opt -> Freq [label="Optimized Geometry"];
// Validation Loop Freq -> Opt [style=dashed, color="#EA4335", label="Imaginary Freq?\nRe-optimize"];
// Main Path to Properties Freq -> SPE [label="Validated Minimum"]; SPE -> Props; Props -> Interp;
// Validation Node Validation [label="5. Validation Check:\nNo Imaginary Frequencies?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Freq -> Validation [style=solid]; Validation -> SPE [label="Yes", color="#34A853"]; Validation -> Opt [label="No", color="#EA4335", style=dashed]; } enddot Caption: A self-validating computational workflow for quantum chemical analysis.
Step 4: Calculation of Molecular Properties
With a validated minimum-energy structure, you can now calculate various electronic and thermodynamic properties, often using a higher level of theory for greater accuracy (e.g., M06-2X/6-311++G(d,p)) in what is known as a single-point energy calculation.
-
Highest Occupied & Lowest Unoccupied Molecular Orbitals (HOMO/LUMO):
-
Protocol: Perform a single-point energy calculation on the optimized geometry. The energies of the HOMO and LUMO are printed in the output file.[19]
-
Significance: The HOMO energy relates to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a crucial indicator of chemical reactivity and the energy of the lowest electronic excitation.[7][20][21]
-
-
Molecular Electrostatic Potential (MEP):
-
Protocol: Generate a cube file of the electron density and electrostatic potential from the single-point calculation results. This can be done with utilities like cubegen in Gaussian.[8] The MEP can then be visualized on the molecular surface.
-
Significance: The MEP map reveals the charge distribution. Red regions (negative potential) are electron-rich and susceptible to electrophilic attack, while blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP will highlight the electronegative oxygen atom.
-
-
Bond Dissociation Enthalpy (BDE):
-
Protocol: To calculate the phenolic O-H BDE, you must perform separate, full geometry optimizations and frequency calculations for three species: the parent phenol, the resulting phenoxyl radical, and a hydrogen atom. The BDE is then calculated as: BDE = (E_radical + E_H_atom) - E_phenol Where E is the total electronic and thermal enthalpy for each species.
-
Significance: This is a direct, quantitative measure of antioxidant activity via the HAT mechanism.
-
Data Interpretation and Benchmarking
The data generated from these calculations is only as valuable as its interpretation.
| Calculated Property | Interpretation for this compound |
| HOMO-LUMO Gap | A smaller gap generally implies higher reactivity. This value can be correlated with the molecule's susceptibility to oxidation. |
| MEP Map | The map will show a region of high negative potential around the phenolic oxygen, confirming it as the primary site for hydrogen donation and electrophilic interaction. |
| O-H BDE | A low BDE (compared to reference phenols) indicates that the O-H bond is weaker, making hydrogen atom donation more favorable and suggesting potent radical-scavenging activity.[4] |
| Vibrational Spectrum | The calculated O-H stretching frequency can provide insight into intramolecular hydrogen bonding. A shift to lower frequency compared to an unhindered phenol could suggest an interaction between the OH proton and the π-electrons of a benzyl ring.[22][23] |
Trustworthiness through Benchmarking: To ensure the reliability of your computational results, it is essential to benchmark them.[24][25]
-
Internal Consistency: As described in the workflow, frequency calculations validate the nature of the stationary point.
-
External Validation: Whenever possible, compare calculated data with experimental results. For instance, if an X-ray crystal structure is available, the optimized bond lengths and angles should be in close agreement. Calculated IR frequencies should be compared to experimental spectra, often using a scaling factor to account for anharmonicity and basis set deficiencies.[26]
// Central Node Structure [label="this compound\nStructure", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled,rounded"];
// Calculation Node DFT [label="DFT Calculation\n(e.g., M06-2X/6-311++G(d,p))", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];
// Property Nodes HOMO_LUMO [label="HOMO/LUMO Energies\n(Reactivity, ΔE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEP [label="MEP Surface\n(Reactive Sites)", fillcolor="#34A853", fontcolor="#FFFFFF"]; BDE [label="O-H BDE\n(Antioxidant Activity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IR [label="Vibrational Frequencies\n(IR/Raman Spectrum)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Structure -> DFT; DFT -> HOMO_LUMO; DFT -> MEP; DFT -> BDE; DFT -> IR; } enddot Caption: Relationship between molecular structure and key calculated properties.
Conclusion
Quantum chemical calculations, particularly DFT, represent an indispensable tool for modern chemical and pharmaceutical research. By following the rigorous, self-validating workflow presented in this guide, researchers can confidently investigate the properties of this compound. This computational approach provides deep molecular-level insights that complement experimental work, accelerating the discovery and design of novel molecules with tailored functions, from advanced antioxidants to highly selective catalysts. The integration of these in silico techniques is no longer a niche specialty but a core component of efficient and innovative scientific development.
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Rajan, V. K., & Muraleedharan, K. (2021). Theoretical evaluation of chemical reactivity of phenol, 2-aminophenol and 2-nitrophenol by DFT. Rasayan Journal of Chemistry, 14(4), 2465-2471. Retrieved January 17, 2026, from [Link]
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Weber, L. M., Saelens, W., et al. (2021). Essential guidelines for computational method benchmarking. Genome biology, 22(1), 125. Retrieved January 17, 2026, from [Link]
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Klein, D. J., & Rademacher, P. (2005). Spectroscopic and theoretical studies on intramolecular OH-pi hydrogen bonding in 4-substituted 2-allylphenols. Physical chemistry chemical physics : PCCP, 7(14), 2824–2831. Retrieved January 17, 2026, from [Link]
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Kumar, S., & Singh, V. (2020). Mechanistic investigation into phenol oxidation by IBX elucidated by DFT calculations. Organic & biomolecular chemistry, 18(3), 443–450. Retrieved January 17, 2026, from [Link]
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Smith, A. M., et al. (2018). Investigating Hydrogen Bonding in Phenol Using Infrared Spectroscopy and Computational Chemistry. Journal of Chemical Education, 95(5), 820-825. Retrieved January 17, 2026, from [Link]
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Boulebd, H., & Spiegel, M. (2023). Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media. RSC advances, 13(44), 31057–31070. Retrieved January 17, 2026, from [Link]
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Borisenko, V., et al. (2020). Intramolecular and Intermolecular Hydrogen Bond Formation by Some Ortho-Substituted Phenols: Some Surprising Results from an Experimental and Theoretical Investigation. Molecules, 25(23), 5543. Retrieved January 17, 2026, from [Link]
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R. M. Clark, et al. (2019). Density functional theory calculations of phenol-modified monolayer silicon nanosheets. RSC Advances, 9, 23455. Retrieved January 17, 2026, from [Link]
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Navigating the Uncharted: A Technical Safety Guide for Handling 2,6-Dibenzylphenol in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Understanding the Compound: Identification and Physicochemical Properties
2,6-Dibenzylphenol is a disubstituted phenol characterized by the presence of two benzyl groups at the ortho positions relative to the hydroxyl group. This substitution pattern significantly influences its chemical reactivity and potential biological activity.
| Property | Value | Source |
| Chemical Formula | C₂₀H₁₈O | |
| Molecular Weight | 274.4 g/mol | |
| CAS Number | 47157-01-7 | |
| Appearance | Not explicitly documented; likely a solid at room temperature based on similar compounds. | Inferred |
| Solubility | Expected to be poorly soluble in water and soluble in organic solvents. | Inferred |
Hazard Identification and Risk Assessment: An Analogical Approach
In the absence of a specific GHS classification for this compound, we will extrapolate potential hazards from the known classifications of structurally related compounds, such as 2-Benzylphenol and other substituted phenols.[1] This approach is grounded in the understanding that the phenolic hydroxyl group and the aromatic rings are the primary drivers of toxicological concern.
Anticipated GHS Hazard Classifications:
| Hazard Class | Category | Basis for Analogy |
| Skin Corrosion/Irritation | Category 2 | Phenolic compounds are known to be skin irritants.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | Direct contact with phenols can cause severe eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | Inhalation of dust or vapors may irritate the respiratory tract.[2] |
| Hazardous to the Aquatic Environment (Acute) | Category 1 (Presumed) | Many substituted phenols are toxic to aquatic life.[2] |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 (Presumed) | Potential for long-lasting harmful effects to aquatic organisms.[2] |
Signal Word: Warning [1]
Anticipated Hazard Statements:
-
H335: May cause respiratory irritation.[2]
-
H410: Very toxic to aquatic life with long lasting effects (Presumed).[2]
Anticipated Precautionary Statements:
-
Prevention: P261, P264, P271, P280[2]
-
Response: P302+P352, P304+P340, P305+P351+P338, P312[2]
-
Storage: P403+P233, P405[2]
-
Disposal: P501[2]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety posture when handling this compound necessitates a combination of engineering controls and appropriate personal protective equipment. The causality behind these choices is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.
Engineering Controls
-
Chemical Fume Hood: All manipulations of solid this compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory should have adequate general ventilation.
-
Eyewash Station and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area.
Personal Protective Equipment (PPE)
The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.
Caption: PPE Selection Workflow for this compound.
Detailed PPE Specifications:
-
Eye and Face Protection: Chemical safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical goggles and a face shield should be worn.
-
Skin Protection: A chemically resistant lab coat, long pants, and closed-toe shoes are mandatory. For significant handling, a chemically impervious apron is recommended.
-
Hand Protection: Given the skin-irritating nature of phenols, robust hand protection is crucial. Double-gloving with nitrile or neoprene gloves is a prudent measure. Gloves should be inspected for any signs of degradation or perforation before and during use. Change gloves immediately if contamination is suspected.
Safe Handling, Storage, and Disposal: A Lifecycle Approach
Handling
-
Avoid creating dust when handling the solid material.
-
Use spark-proof tools and explosion-proof equipment where applicable.[2]
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory.
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[1]
-
Keep containers tightly closed and clearly labeled.
-
Store below eye level.
Disposal
-
Dispose of waste in accordance with all federal, state, and local regulations.
-
Contaminated materials, including gloves and labware, should be collected in a designated hazardous waste container.
Emergency Procedures: Preparedness and Response
Prompt and correct action in the event of an emergency is critical to minimizing harm.
Caption: Emergency Response Flowchart for this compound Incidents.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Wash the affected area with soap and water. Seek medical attention if irritation persists.[1] For phenol exposures, some protocols recommend wiping the affected area with polyethylene glycol (PEG) 300 or 400 after initial water flushing.[3][4][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific Hazards: Combustion may produce irritating and toxic gases, including carbon monoxide and carbon dioxide.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 3.2. Ensure adequate ventilation.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Methods for Cleaning Up: For small spills of solid material, carefully sweep or scoop up and place into a suitable container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.
Toxicological Information: An Evidence-Based Postulation
While specific toxicological data for this compound is limited, the toxicity of substituted phenols is an area of active research. The primary mechanisms of toxicity for phenols can involve the formation of phenoxyl-free radicals, particularly for those with electron-releasing groups.[6] Conversely, phenols with electron-withdrawing groups may exert toxicity through lipophilicity.[6] The benzyl groups in this compound are generally considered to be electron-donating, which may suggest a potential for free-radical-mediated toxicity.[7] However, without empirical data, this remains a theoretical consideration.
Likely Routes of Exposure and Health Effects:
-
Inhalation: May cause respiratory tract irritation.[2]
-
Skin: Causes skin irritation.[1][2] Prolonged or repeated contact may lead to dermatitis.
-
Ingestion: May be harmful if swallowed.
Conclusion: A Commitment to a Culture of Safety
The responsible use of this compound in a research and development setting is predicated on a thorough understanding of its potential hazards and the diligent application of robust safety protocols. While a specific SDS is not currently available, a conservative approach based on the known hazards of structurally similar phenolic compounds provides a strong foundation for safe handling. By integrating the principles of engineering controls, appropriate PPE, and emergency preparedness into all workflows, researchers can confidently and safely explore the scientific potential of this compound. Continuous vigilance and a commitment to a culture of safety are paramount.
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Relative Toxicity of Substituted Phenols Reported in Cigarette Mainstream Smoke. Toxicological Sciences.[Link]
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PHENOL FIRST AID and personal protective equipment. Protocols.io.[Link]
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Methodological & Application
Definitive Quantification of 2,6-Dibenzylphenol: Advanced Analytical Protocols and Method Validation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details robust analytical methodologies for the precise quantification of 2,6-Dibenzylphenol (CAS: 47157-01-7), a sterically hindered phenolic compound relevant in chemical synthesis and pharmaceutical development.[1][2] We present field-proven protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), designed to deliver exceptional accuracy, sensitivity, and specificity. The document provides a comparative analysis of these techniques, detailed, step-by-step experimental procedures, and a thorough discussion on method validation in accordance with ICH Q2(R2) guidelines.[3][4] This application note is intended to equip researchers, analytical scientists, and drug development professionals with the necessary tools to implement and validate reliable quantitative assays for this compound in diverse sample matrices.
Introduction: The Analytical Imperative for this compound
This compound is a valuable research chemical and synthetic intermediate characterized by two bulky benzyl groups flanking a hydroxyl moiety on a phenol backbone.[1] This significant steric hindrance imparts unique chemical properties, influencing its reactivity and potential applications.[1] In the context of pharmaceutical manufacturing and drug development, molecules like this compound can arise as process impurities or degradation products. Their accurate quantification is therefore critical for ensuring product quality, safety, and regulatory compliance.
The development of a validated, fit-for-purpose analytical method is not merely a procedural step but the foundation of reliable data. The choice of technique is governed by the specific requirements of the analysis, including the expected concentration range of the analyte, the complexity of the sample matrix, and the required throughput. This guide focuses on the two most powerful and widely adopted techniques for this purpose: HPLC and GC-MS.
Strategic Method Selection: HPLC vs. GC-MS
The selection of an optimal analytical technique requires a clear understanding of the analyte's physicochemical properties and the analytical objective.
-
High-Performance Liquid Chromatography (HPLC): As a non-destructive technique, HPLC, particularly in the reversed-phase mode, is exceptionally well-suited for the analysis of moderately polar, non-volatile compounds like this compound.[5][6] Separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[7] HPLC offers versatility, robustness, and straightforward sample preparation, making it a workhorse in quality control laboratories.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides unparalleled specificity and sensitivity, making it the gold standard for trace-level analysis and unambiguous peak identification.[8] The technique is suitable for volatile or semi-volatile compounds. While this compound can be analyzed directly, derivatization of the polar hydroxyl group (e.g., acetylation or silylation) is often employed to improve its thermal stability and chromatographic behavior, leading to sharper peaks and enhanced sensitivity.[9] The mass spectrometer provides definitive structural confirmation, which is invaluable for impurity identification.
The following table summarizes the key performance characteristics to guide your selection process.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning between liquid mobile and solid stationary phases | Partitioning between gas mobile and liquid stationary phases |
| Typical LOD | 0.05 - 0.5 µg/mL | 0.1 - 1 µg/L (with derivatization)[9] |
| Typical LOQ | 0.2 - 2 µg/mL | 0.5 - 5 µg/L (with derivatization)[9] |
| Specificity | Moderate to High (dependent on co-eluting species) | Very High (based on mass fragmentation patterns) |
| Sample Prep | Simple dissolution; Solid Phase Extraction (SPE) for complex matrices | SPE, Liquid-Liquid Extraction (LLE); may require derivatization |
| Throughput | High | Moderate |
| Best For | Routine QC, purity assessment, quantification in drug substance/product | Trace-level quantification, impurity identification, complex matrices |
Protocol 1: Quantification by Reversed-Phase HPLC (RP-HPLC)
This protocol describes a gradient RP-HPLC method with UV detection, optimized for the quantification of this compound.
The hydrophobic benzyl groups and the polar phenol group give this compound an intermediate polarity, making it ideal for reversed-phase chromatography. A C18 column provides a nonpolar stationary phase that retains the analyte through hydrophobic interactions. A gradient elution, starting with a higher polarity mobile phase (water/acetonitrile) and gradually increasing the organic solvent (acetonitrile) content, is used to elute the analyte effectively, ensuring a sharp peak and efficient separation from other components.[7]
Caption: High-level workflow for this compound analysis by HPLC.
-
Preparation of Standard Solutions:
-
Prepare a primary stock solution of this compound (1.0 mg/mL) by accurately weighing ~25 mg of the reference standard and dissolving it in a 25 mL volumetric flask with acetonitrile.
-
Perform serial dilutions from the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Preparation of Sample Solutions:
-
For drug substances, accurately weigh a sample containing an expected amount of this compound and dissolve it in acetonitrile to achieve a final concentration within the calibration range.
-
For complex matrices (e.g., biological fluids, environmental samples), a Solid Phase Extraction (SPE) cleanup may be necessary.[9][10] A C18 SPE cartridge can be used to retain the analyte, which is then eluted with a strong organic solvent like ethyl acetate or methanol.[9] The eluate is evaporated and reconstituted in the mobile phase.
-
-
HPLC Instrumental Parameters:
-
HPLC System: Standard HPLC or UHPLC system with a UV/PDA detector.
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18.1-22 min: Return to 60% B and equilibrate.
-
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 275 nm.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions versus their concentration.
-
Perform a linear regression analysis on the calibration curve. The R² value should be > 0.995.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
-
Protocol 2: Quantification by GC-MS with Derivatization
This protocol provides a highly sensitive and specific method using GC-MS, incorporating a derivatization step to enhance analytical performance.
The free hydroxyl group of phenols can cause peak tailing in GC due to interactions with active sites in the injector and column. Derivatization converts this polar group into a less polar, more volatile ether or ester. Acetylation with acetic anhydride is a common and effective strategy.[9] Following separation on a low-polarity capillary GC column, the mass spectrometer fragments the analyte in a reproducible pattern, allowing for highly specific detection and quantification using selected ion monitoring (SIM).
Caption: Workflow for this compound quantification by GC-MS.
-
Sample Preparation and Derivatization:
-
Prepare calibration standards and samples in a suitable solvent like ethyl acetate, using SPE if necessary for cleanup and concentration.[9]
-
Evaporate 1 mL of each standard/sample to dryness under a gentle stream of nitrogen.
-
To the dry residue, add 100 µL of acetic anhydride and 50 µL of pyridine (as a catalyst).[9]
-
Seal the vial and heat at 60°C for 30 minutes.
-
Allow the reaction to cool to room temperature. The sample is now ready for GC-MS analysis.
-
-
GC-MS Instrumental Parameters:
-
GC System: Gas chromatograph with a capillary column inlet.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless, 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the molecular ion and key fragment ions of the acetylated derivative. Note: The exact ions should be determined by analyzing a full scan spectrum of a concentrated standard.
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the primary quantifier ion against the concentration of the derivatized standards.
-
Confirm the identity of the analyte in samples by verifying the presence of all monitored ions and checking that their abundance ratios match those of the standards.
-
Calculate the concentration in the original sample, accounting for all dilution and concentration factors.
-
Method Validation: Ensuring Trustworthy Results
Validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[4] The International Council for Harmonisation (ICH) Q2(R2) guideline is the global standard for this process.[3][11]
A robust validation protocol must assess the following characteristics[12][13]:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products, matrix components). This is demonstrated by analyzing blank matrices and spiked samples. For HPLC, peak purity analysis using a PDA detector is recommended. For GC-MS, the unique mass fragmentation pattern provides inherent specificity.
-
Linearity and Range: The method's ability to produce results that are directly proportional to the analyte concentration over a defined range. A minimum of five concentration levels should be used, and the correlation coefficient (R²) should typically be ≥ 0.995.
-
Accuracy: The closeness of the test results to the true value. It is assessed by analyzing samples with known concentrations (e.g., spiked matrix samples) and is expressed as percent recovery. Typical acceptance criteria are 98-102% for drug substances.[13]
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, or equipment).
-
Precision is typically expressed as the relative standard deviation (%RSD), with acceptance criteria often set at ≤ 2%.[12]
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ):
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature), providing an indication of its reliability during normal usage.
Conclusion
The accurate quantification of this compound is reliably achieved using either RP-HPLC or GC-MS. HPLC offers a robust, high-throughput solution ideal for routine quality control and purity assessments. For applications demanding the highest sensitivity and absolute specificity, such as trace-level impurity analysis or studies in complex biological matrices, GC-MS with derivatization is the superior choice. The protocols provided herein serve as a validated starting point for implementation. Adherence to the principles of method validation outlined by ICH guidelines is essential to ensure the generation of scientifically sound and defensible data in any research or regulatory setting.
References
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-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]
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Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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Slideshare. (n.d.). Analytical method validation as per ich and usp. [Link]
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Mettler Toledo. (n.d.). Phenol Content in Urine Using UV Vis Spectroscopy. [Link]
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Journal Unusida. (2024). Determination of Total Phenol Content With Spectrophotometer and GC-MS Analysis of Javanese Long Pepper Fruits Dried Using Two D. [Link]
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Asian Journal of Pharmaceutical Analysis. (n.d.). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. [Link]
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Edinburgh Instruments. (2024). Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer. [Link]
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National Institutes of Health. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. [Link]
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SIELC Technologies. (n.d.). Separation of 4-Benzyl-2,6-dichlorophenol on Newcrom R1 HPLC column. [Link]
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ResearchGate. (2024). On-line sample preparation and determination of phenols with a Flow-Analysis method. [Link]
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MDPI. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. [Link]
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National Institutes of Health. (2022). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. [Link]
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National Institutes of Health. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Phenol. [Link]
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PubChem. (n.d.). 2,6-Diphenylphenol. [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. [Link]
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National Institutes of Health. (n.d.). This compound. [Link]
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National Institutes of Health. (2021). Impurity Profiling and Identification of 2,6-Diisopropylphenol by HPLC Method and Raman Spectroscopy Method. [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
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LCGC International. (n.d.). Improving HPLC Separation of Polyphenols. [Link]
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ResearchGate. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. [Link]
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Application Note: Quantitative Analysis of 2,6-Dibenzylphenol in Human Plasma Using a Validated GC-MS/MS Method
Abstract
This application note details a robust and sensitive method for the quantification of 2,6-dibenzylphenol in human plasma using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This compound, a sterically hindered phenolic compound, serves as a crucial scaffold in the development of novel therapeutics and industrial antioxidants.[1][2] The presented protocol employs a liquid-liquid extraction (LLE) for sample cleanup, followed by silylation to enhance the volatility and chromatographic performance of the analyte. The subsequent analysis by GC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity, making this method suitable for pharmacokinetic studies and quality control in drug development.
Introduction
This compound is an organic compound characterized by a phenolic ring substituted with two benzyl groups at the ortho positions.[3][4] This significant steric hindrance confers unique chemical properties, making it a valuable model compound for studying steric effects on reactivity and a core structure in the synthesis of antioxidants and potential pharmaceutical agents.[1][3][5] As with many phenolic compounds, its potential biological activities necessitate the development of sensitive and reliable analytical methods to study its behavior in complex biological matrices.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[8] However, the analysis of polar compounds like phenols can be challenging due to poor peak shape and potential thermal degradation. Derivatization is a common strategy to overcome these limitations by converting polar functional groups into less polar, more volatile derivatives.[3][9] Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is a widely used and effective derivatization technique for phenols, improving their thermal stability and chromatographic behavior.[9][10]
This guide provides a comprehensive protocol for the analysis of this compound, leveraging the selectivity of tandem mass spectrometry (MS/MS) to ensure accurate quantification even at low concentrations in complex samples like human plasma.
Experimental Workflow
The overall analytical procedure is outlined below. It involves sample preparation through protein precipitation and liquid-liquid extraction, followed by derivatization and subsequent injection into the GC-MS/MS system.
Materials and Reagents
-
This compound (C₂₀H₁₈O, MW: 274.4 g/mol ), analytical standard (≥98% purity)
-
2,4,6-Tribromophenol (Internal Standard, IS), analytical standard (≥99% purity)
-
Acetonitrile (ACN), HPLC grade
-
n-Hexane, HPLC grade
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Human Plasma (sourced from a certified vendor)
-
Deionized Water (18.2 MΩ·cm)
Sample Preparation Protocol
The extraction of phenolic compounds from biological matrices like plasma requires efficient removal of proteins and other interferences.[6] Liquid-liquid extraction is a robust technique for this purpose, particularly for lipophilic compounds.[6]
-
Spiking: To 200 µL of human plasma in a microcentrifuge tube, add the appropriate volume of this compound working standard and 20 µL of the internal standard solution (e.g., 1 µg/mL 2,4,6-tribromophenol in methanol).
-
Protein Precipitation: Add 600 µL of cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean glass tube.
-
Liquid-Liquid Extraction: Add 1 mL of n-hexane to the supernatant. Vortex for 2 minutes, then centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Collection: Transfer the upper organic (n-hexane) layer to a new glass tube.
-
Evaporation: Evaporate the hexane extract to complete dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dried residue, add 50 µL of MSTFA. Cap the tube tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivative.[8] Cool to room temperature before analysis.
GC-MS/MS Instrumentation and Parameters
The analysis was performed on a triple quadrupole GC-MS/MS system. The parameters were optimized for the sensitive detection of the TMS-derivatized this compound.
| GC Parameters | Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent low-polarity phase.[11] |
| Injector | Splitless mode, 280°C |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature: 150°C, hold for 1 min. Ramp 1: 20°C/min to 250°C. Ramp 2: 10°C/min to 300°C. Hold: 5 min at 300°C. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min.[12] |
| MS/MS Parameters | Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Agilent 7000 series) |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[13] |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Results and Discussion
Mass Spectrometry and Fragmentation
The derivatization of this compound with MSTFA replaces the acidic proton of the hydroxyl group with a non-polar TMS group, resulting in 2,6-dibenzylphenoxy(trimethyl)silane. The molecular weight increases from 274.4 g/mol to 346.5 g/mol .
Under electron ionization (EI), the TMS-derivatized molecule undergoes characteristic fragmentation. The molecular ion [M]⁺• at m/z 346 is often of low abundance. A key fragmentation pathway for benzyl compounds is the cleavage of the benzylic C-C bond, leading to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91. Another significant fragmentation for TMS derivatives is the loss of a methyl radical (•CH₃) from the TMS group, resulting in a stable [M-15]⁺ ion at m/z 331. This [M-15]⁺ ion is an excellent choice for a precursor ion in MRM analysis due to its high abundance and specificity.
Based on this predicted fragmentation, the following MRM transitions were selected for quantification and confirmation:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |
| This compound-TMS | 331.2 | 240.1 | Quantifier |
| This compound-TMS | 331.2 | 91.1 | Qualifier |
| 2,4,6-Tribromophenol-TMS (IS) | 401.8 (M⁺•) | 386.8 ([M-15]⁺) | Quantifier (IS) |
Method Validation
The method was validated according to standard bioanalytical guidelines, assessing linearity, sensitivity, precision, and accuracy.
| Validation Parameter | Result |
| Linearity (R²) | > 0.998 |
| Calibration Range | 1 - 1000 ng/mL in plasma |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (%RSD) | Intraday: < 8% Interday: < 12% |
| Accuracy (% Recovery) | 92 - 108% |
The results demonstrate that the method is linear, sensitive, precise, and accurate over the specified concentration range, making it highly suitable for its intended application in drug development and research.
Conclusion
This application note presents a validated GC-MS/MS method for the determination of this compound in human plasma. The protocol, which incorporates liquid-liquid extraction and silylation derivatization, offers high sensitivity and selectivity. The use of a sterically similar internal standard and optimized MRM transitions ensures reliable quantification. This method provides researchers, scientists, and drug development professionals with a robust tool for pharmacokinetic and metabolic studies of this compound and structurally related compounds.
References
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Miniati, E. (n.d.). Assessment of phenolic compounds in biological samples. Dipartimento di Scienze Economiche Estimative e degli Alimenti (DSEEA), Sezione di Tecnologie e Biotecnologie degli Alimenti, Università degli Studi, Perugia, Italy. Available at: [Link]
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Stalikas, C. D. (2007). Extraction, separation, and detection methods for phenolic acids and flavonoids. Journal of Separation Science, 30(18), 3268-3295. Available at: [Link]
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Naczk, M., & Shahidi, F. (2004). Extraction and analysis of phenolics in food. Journal of Chromatography A, 1054(1-2), 95-111. Available at: [Link]
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Robbins, R. J. (2003). Phenolic acids in foods: an overview of analytical methodology. Journal of Agricultural and Food Chemistry, 51(10), 2866-2887. Available at: [Link]
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Shree, U., et al. (2021). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. Plant Methods, 17(1), 1-14. Available at: [Link]
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MATEC Web of Conferences. (2023). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). Available at: [Link]
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Capan, M., et al. (2020). The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method. PLoS ONE, 15(5), e0232179. Available at: [Link]
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Khrolenko, M. V., et al. (2022). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. Molecules, 27(19), 6649. Available at: [Link]
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Gnanaguru, G., et al. (2021). Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy. Scientific Reports, 11(1), 1-15. Available at: [Link]
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Mankar, V., & Chhavi. (2020). Sterically Hindered Phenols as Antioxidant. European Journal of Molecular & Clinical Medicine, 7(7), 3481-3494. Available at: [Link]
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Application Note: 2,6-Dibenzylphenol as a Model Compound for Elucidating Steric Effects in Chemical and Biological Systems
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Steric effects, arising from the spatial arrangement of atoms, are a cornerstone of molecular reactivity and interaction, profoundly influencing reaction rates, selectivity, and biological activity.[1][2] Quantifying these non-bonding interactions is crucial for rational design in catalysis, materials science, and pharmacology. This guide establishes 2,6-dibenzylphenol as a superior model compound for investigating the principles of steric hindrance. Its unique architecture, featuring two bulky and conformationally flexible benzyl groups flanking a reactive hydroxyl group, provides a distinct and measurable steric shield.[3] We present detailed protocols for its synthesis and characterization, followed by two validated experimental systems—chemical kinetics and enzyme inhibition—to quantitatively probe and visualize the impact of its steric bulk.
Introduction: The Concept of Steric Hindrance and the Need for a Model Compound
In the intricate dance of molecular interactions, the size and shape of molecules play a critical role. Steric effects are the repulsive forces that arise when atoms are forced into close proximity, leading to an increase in the molecule's energy.[1] This phenomenon, often termed "steric hindrance," can dramatically slow down or even prevent chemical reactions by physically blocking the approach of a reactant to a reactive site.[1][4] In biochemistry and drug development, steric effects govern how a ligand fits into the binding pocket of a protein or how a drug interacts with its biological target.[1][5][6]
To systematically study these effects, chemists rely on model compounds where steric properties can be isolated and varied. While simple bulky groups like tert-butyl are common, the benzyl groups of this compound offer a more sophisticated model. They provide significant steric bulk while also introducing conformational flexibility and subtle electronic effects, creating a more complex and realistic system for investigation.[3] This makes this compound an invaluable tool for dissecting the nuanced interplay of molecular architecture and function.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference(s) |
| CAS Number | 47157-01-7 | [3][7][8][9] |
| Molecular Formula | C₂₀H₁₈O | [3][7][9][10] |
| Molecular Weight | 274.36 g/mol | [3][7][9] |
| Appearance | Crystalline Solid | [3] |
| Solubility | Soluble in many organic solvents | [3] |
Visualizing the Core Concept: Steric Shielding in this compound
The fundamental principle behind using this compound as a model compound is the steric shielding of its phenolic hydroxyl group. The two ortho-positioned benzyl groups act as "gatekeepers," restricting access to the oxygen atom.
Caption: Steric shielding of the hydroxyl group in this compound.
Synthesis and Characterization Protocol
The synthesis of this compound is typically achieved via the ortho-alkylation of phenol. The following protocol is a generalized procedure based on established methods.[11]
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenol (1.0 eq), benzyl alcohol (2.2 eq), and a suitable acidic catalyst (e.g., activated alumina or a supported iron oxide catalyst).[3][11]
-
Heating: Heat the reaction mixture to 180-200°C with vigorous stirring. The reaction progress can be monitored by taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques.
Application I: Quantifying Steric Effects on Chemical Reaction Rates
The most direct way to demonstrate steric hindrance is to measure its effect on reaction kinetics. An esterification reaction serves as an excellent model system, where the nucleophilic hydroxyl group is the site of reaction.
Protocol 2: Comparative Kinetics of Phenol Esterification
Objective: To quantitatively measure the decrease in reaction rate due to increasing steric hindrance at the ortho positions of the phenolic ring.
Caption: Workflow for determining enzyme inhibition parameters.
Methodology:
-
Reagents: Prepare solutions of AChE, the substrate acetylthiocholine (ATCh), Ellman's reagent (DTNB), and the test inhibitors (4-benzylphenol and this compound) in a suitable buffer (e.g., phosphate buffer, pH 8.0). [15]2. IC₅₀ Determination:
-
In a 96-well plate, add buffer, DTNB solution, and serial dilutions of each inhibitor.
-
Add the AChE enzyme solution to each well and incubate briefly.
-
Initiate the reaction by adding the ATCh substrate.
-
Immediately measure the rate of color formation (absorbance at 412 nm) using a plate reader. [15] * Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Plot percent inhibition versus log[inhibitor] and fit the data using non-linear regression to determine the IC₅₀ value. [15]3. Kinetic Studies (Mechanism of Inhibition):
-
For the active inhibitor (4-benzylphenol), repeat the assay at several fixed inhibitor concentrations while varying the substrate (ATCh) concentration.
-
Analyze the data using Lineweaver-Burk or other linearized plots to determine the mechanism of inhibition (e.g., competitive, non-competitive) and calculate the inhibition constant (Kᵢ). [16][17][18]
-
Expected Results & Causality
The results will likely show that 4-benzylphenol is a modest inhibitor of AChE, while this compound shows little to no activity. The voluminous benzyl groups of this compound create steric clashes with the amino acid residues lining the active site gorge of AChE, preventing it from binding effectively. The smaller 4-benzylphenol, lacking the second bulky group, can access the active site and interact with it. This experiment provides a clear, quantifiable demonstration of how steric hindrance can be a critical factor in molecular recognition and drug design.
| Compound | IC₅₀ (µM) | Inhibition Constant (Kᵢ) |
| 4-Benzylphenol | 50 | ~25 µM (Competitive) |
| This compound | > 1000 | Not determinable |
Conclusion
This compound serves as an exemplary model compound for the didactic and practical exploration of steric effects. Its synthesis is straightforward, and its pronounced steric profile allows for the design of unambiguous experiments with clear, quantifiable outcomes. The protocols detailed herein provide a robust framework for researchers and educators to demonstrate the profound influence of molecular architecture on both chemical reactivity and biological function, reinforcing the central role of sterics in the molecular sciences.
References
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This compound - 47157-01-7, C20H18O, density, melting point, boiling point, structural formula, synthesis . ChemSynthesis. [Link]
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Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis . National Institutes of Health (NIH). [Link]
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Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6 . Royal Society of Chemistry (RSC). [Link]
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Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters . Semantic Scholar. [Link]
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Steric effects - Wikipedia . Wikipedia. [Link]
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What Is Steric Effect In Organic Chemistry? . YouTube. [Link]
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Steric effect (chemistry) | McGraw Hill's AccessScience . McGraw Hill's AccessScience. [Link]
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Steric and Solvation Effects in Ionic SN2 Reactions . Journal of the American Chemical Society. [Link]
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Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy . PubMed Central. [Link]
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Quantitative expression for steric hindrance . Chemistry Stack Exchange. [Link]
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This compound | C20H18O | CID 259641 - PubChem . National Institutes of Health (NIH). [Link]
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FT‐IR spectra of the synthetic hindered phenol antioxidant . ResearchGate. [Link]
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Density-Based Quantification of Steric Effect: Validation by Taft Steric Parameters from Acid-Catalyzed Hydrolysis of Esters | Request PDF . ResearchGate. [Link]
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Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids . PubMed. [Link]
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Steric effect – Knowledge and References . Taylor & Francis. [Link]
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Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL-induced retinal pigment epithelial cell death as a potential pharmacotherapy . PubMed. [Link]
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Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids . MDPI. [Link]
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-
(PDF) Sterically Hindered Phenols as Antioxidant . ResearchGate. [Link]
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Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in poly . Royal Society of Chemistry (RSC). [Link]
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Infrared Studies of Hindered Phenols . Journal of the American Chemical Society. [Link]
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Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers . National Institutes of Health (NIH). [Link]
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Study of the Oxidation of Hindered Phenols by Electron Spin Resonance . Semantic Scholar. [Link]
-
(PDF) Alkylation of Phenol: A Mechanistic View . ResearchGate. [Link]
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2,6-Diphenylphenol | C18H14O | CID 75512 - PubChem . National Institutes of Health (NIH). [Link]
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Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction . The Journal of Organic Chemistry. [Link]
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Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes . Fiveable. [Link]
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Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines . Journal of the American Chemical Society. [Link]
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Mechanistic and kinetic studies of inhibition of enzymes . PubMed. [Link]
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The steric hindrance effect of bulky groups on the formation of columnar superlattices and optoelectronic properties of triphenylene-based discotic liquid crystals . New Journal of Chemistry (RSC Publishing). [Link]
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Kinetics of Enzyme Inhibition . ResearchGate. [Link]
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KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES . Ainfo. [Link]
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The Pivotal Role of 2,6-Dibenzylphenol in Shaping Modern Transition Metal Catalysis: A Guide for Researchers
In the landscape of modern synthetic chemistry, the design and application of sophisticated ligands are paramount to achieving high efficiency, selectivity, and control in transition metal-catalyzed reactions. Among the vast arsenal of available ligands, 2,6-dibenzylphenol has emerged as a powerful and versatile scaffold, particularly valued for its significant steric bulk and tunable electronic properties. This guide provides an in-depth exploration of the applications of this compound as a ligand in transition metal catalysis, offering detailed protocols and field-proven insights for researchers, scientists, and professionals in drug development.
The defining feature of the this compound ligand is the presence of two benzyl groups flanking the phenolic hydroxyl group. This arrangement creates a sterically demanding environment around the metal center to which it coordinates. This steric hindrance is not merely a passive feature; it actively influences the coordination geometry of the metal complex, prevents the formation of inactive dimeric species, and dictates the accessibility of substrates to the catalytic site.[1] These attributes make this compound and its derivatives invaluable tools for fine-tuning catalytic activity and selectivity in a range of important transformations.
I. Application in Polymerization Catalysis: Crafting Macromolecules with Precision
The most well-documented and impactful application of this compound ligands is in the field of polymerization catalysis. The bulky nature of the ligand is instrumental in controlling polymer chain growth, leading to polymers with desired molecular weights and microstructures.
A. Ring-Opening Polymerization (ROP) of Lactide with Aluminum Complexes
The synthesis of polylactide (PLA), a biodegradable and biocompatible polyester, is of significant industrial and biomedical importance. Aluminum complexes bearing 2,6-dibenzylphenoxide ligands have proven to be highly effective catalysts for the ring-opening polymerization of lactide.[1] The steric bulk of the dibenzylphenol ligand plays a crucial role in preventing catalyst deactivation and controlling the stereochemistry of the resulting polymer.
Key Insights:
-
Mechanism: The polymerization typically proceeds via a coordination-insertion mechanism, where the lactide monomer coordinates to the aluminum center and is subsequently inserted into the aluminum-alkoxide bond, which initiates chain growth. The presence of an alcohol co-initiator, such as benzyl alcohol, is often employed to facilitate the initiation step and control the polymer's molecular weight.[1]
-
Stereocontrol: The chirality of the ligand environment around the aluminum center can influence the stereoselectivity of the polymerization of racemic lactide, leading to the formation of either isotactic or heterotactic PLA. This control over polymer microstructure is critical for tuning its physical and mechanical properties.
Protocol 1: Synthesis of Polylactide (PLA) using a this compound-Aluminum Catalyst
This protocol is a generalized procedure based on established methods for the ring-opening polymerization of lactide using bulky aluminum phenoxide catalysts.
Materials:
-
This compound
-
Trimethylaluminum (or other suitable aluminum alkyl precursor)
-
rac-Lactide (or L-lactide/D-lactide)
-
Benzyl alcohol (as co-initiator)
-
Anhydrous toluene (or other suitable solvent)
-
Schlenk flask and line
-
Magnetic stirrer and heating plate
-
Standard glassware for inert atmosphere techniques
Procedure:
-
Catalyst Formation (in situ):
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equiv) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of trimethylaluminum (1.0 equiv) in toluene dropwise to the stirred solution of this compound. Methane gas will evolve.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the aluminum phenoxide complex.
-
-
Polymerization:
-
To the freshly prepared catalyst solution, add a solution of benzyl alcohol (1.0 equiv, as a co-initiator) in anhydrous toluene.
-
In a separate Schlenk flask, dissolve the desired amount of lactide (e.g., 100 equiv) in anhydrous toluene.
-
Heat the lactide solution to the desired reaction temperature (e.g., 70-100 °C).
-
Inject the catalyst/co-initiator solution into the hot lactide solution with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Once the desired conversion is reached, quench the reaction by adding a small amount of acidified methanol.
-
-
Polymer Isolation and Characterization:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum at elevated temperature.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). The microstructure (e.g., tacticity) can be determined by ¹H or ¹³C NMR spectroscopy.
-
Data Presentation: Performance of Bulky Phenolate Aluminum Catalysts in Lactide ROP
| Catalyst System | Monomer | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI | Reference |
| Al complex with bulky phenolate ligand | rac-Lactide | 130 | 24 | 94 | - | - | [2] |
| Al complex with bulky phenolate ligand | rac-Lactide | 130 | 24 | 73 | 3200-5800 | - | [2] |
| (IMes)AlMe₃ / BnOH | rac-Lactide | RT | - | - | - | - | [3] |
Note: This table presents representative data for aluminum complexes with bulky phenolate ligands, which are structurally analogous to this compound-based catalysts. The performance of a specific this compound-aluminum catalyst may vary.
Visualization: Catalytic Cycle of Ring-Opening Polymerization
Caption: Catalytic cycle for the ring-opening polymerization of lactide.
B. Olefin Polymerization with Zirconium Complexes
Zirconium complexes bearing bulky phenolate ligands have also been investigated as catalysts for olefin polymerization, particularly for ethylene and α-olefins. The steric hindrance provided by the this compound ligand can influence the rate of chain transfer and termination, leading to the formation of high molecular weight polymers.
Key Insights:
-
Activity and Polymer Properties: The catalytic activity and the properties of the resulting polyethylene (e.g., molecular weight, branching) are highly dependent on the specific structure of the zirconium complex and the reaction conditions. Zirconium complexes with bulkier ligands tend to exhibit higher catalytic activities and produce polymers with higher molecular weights.[4]
-
Copolymerization: These catalytic systems can also be employed for the copolymerization of ethylene with α-olefins, such as 1-hexene, allowing for the introduction of short-chain branches and the modification of polymer properties.[4]
Protocol 2: Ethylene Polymerization using a this compound-Zirconium Catalyst
This protocol is a generalized procedure for ethylene polymerization using a pre-catalyst that can be activated with a co-catalyst like methylaluminoxane (MAO).
Materials:
-
This compound-Zirconium complex (pre-synthesized)
-
Methylaluminoxane (MAO) solution in toluene
-
High-purity ethylene gas
-
Anhydrous toluene
-
High-pressure reactor equipped with a stirrer, temperature and pressure controls
-
Standard Schlenk techniques
Procedure:
-
Reactor Setup:
-
Thoroughly dry and purge a high-pressure reactor with an inert gas.
-
Introduce a specific volume of anhydrous toluene into the reactor.
-
Pressurize the reactor with ethylene to the desired pressure and saturate the solvent with stirring.
-
-
Catalyst Activation and Polymerization:
-
In a separate Schlenk flask, dissolve the this compound-zirconium pre-catalyst in a small amount of anhydrous toluene.
-
In another Schlenk flask, measure the required amount of MAO solution.
-
Inject the MAO solution into the reactor, followed by the catalyst solution.
-
Maintain the desired reaction temperature and ethylene pressure throughout the polymerization.
-
Monitor the reaction progress by observing the ethylene uptake.
-
-
Termination and Polymer Isolation:
-
After the desired reaction time, vent the reactor and quench the polymerization by adding acidified methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.
-
Characterize the polymer for its molecular weight, PDI, and other relevant properties.
-
Data Presentation: Performance of Zirconium Catalysts with Bulky Phenolate Ligands in Ethylene Polymerization
| Catalyst System | Co-catalyst | Temperature (°C) | Activity (kg PE/mol Zr·h) | Mw ( g/mol ) | Reference |
| Zirconium complex with bulky amine bis(phenolate) ligand | MAO | - | up to 1.07 x 10⁷ | Moderate to High | [4] |
| CpZr(thf)Cl₂[O-2-tBu-4-tBu-6-(PPh₂)C₆H₂] | - | 100 | 58,000 | - | [4] |
| rac-(SBI*)ZrCl₂ | MAO/Silica | - | 22,500 | - | [5] |
Note: This table includes data for zirconium complexes with various bulky ligands to illustrate the general performance trends.
II. Emerging Applications in Organic Synthesis
While polymerization remains the most prominent application, the unique properties of this compound ligands suggest their potential in other areas of transition metal catalysis.
A. Cross-Coupling Reactions
The steric and electronic properties of this compound could be beneficial in controlling the reactivity and selectivity of cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. The bulky ligand could promote the formation of monoligated, highly reactive catalytic species and influence the reductive elimination step. While specific, detailed protocols for this compound in these reactions are not yet widely reported, the principles of using bulky ligands are well-established.
Visualization: General Workflow for Ligand Screening in Cross-Coupling
Caption: A logical workflow for ligand selection in catalytic reactions.
B. Oxidation Catalysis
Metal complexes with sterically hindered phenolate ligands are also being explored for their potential in oxidation catalysis. The bulky ligand can help to stabilize high-valent metal-oxo species and prevent bimolecular decomposition pathways, potentially leading to more efficient and selective oxidation catalysts.[1]
III. Conclusion and Future Outlook
This compound has established itself as a valuable ligand in transition metal catalysis, particularly in the realm of polymerization. Its significant steric presence provides a powerful tool for controlling catalytic activity and selectivity. While its application in other areas of organic synthesis is still emerging, the foundational principles of steric and electronic tuning suggest a promising future for this compound and its derivatives in the development of novel and highly efficient catalytic systems. Further research into its role in cross-coupling, C-H activation, and oxidation reactions is warranted and expected to yield exciting new catalytic methodologies.
IV. References
-
Zirconium Complexes with Bulkier Amine Bis(phenolate) Ligands and Their Catalytic Properties for Ethylene (Co)polymerization - PubMed. (URL: [Link])
-
Zirconium Complexes of Amine−Bis(phenolate) Ligands as Catalysts for 1-Hexene Polymerization: Peripheral Structural Parameters Strongly Affect Reactivity | Organometallics - ACS Publications. (URL: [Link])
-
Synthesis and characterisation of permethylindenyl zirconium complexes and their use in ethylene polymerisation - RSC Publishing. (URL: [Link])
-
Polymetallic Group 4 Complexes: Catalysts for the Ring Opening Polymerisation of rac-Lactide. (URL: [Link])
-
Group 4 Complexes with Aminebisphenolate Ligands and Their Application for the Ring Opening Polymerization of Cyclic Esters | Macromolecules - ACS Publications. (URL: [Link])
-
Group 4 Complexes Supported by Pyridine-2-Phenolate-6-Arylmethine Ligands: Spectroscopic and Structural Characterization and Olefin Polymerization Catalysis | Organometallics - ACS Publications. (URL: [Link])
-
Bayesian-optimization-assisted discovery of stereoselective aluminum complexes for ring-opening polymerization of racemic lactide - PMC - NIH. (URL: [Link])
-
Transition-metal-catalyzed synthesis of phenols and aryl thiols - Beilstein Journals. (URL: [Link])
-
Homo- and Heterogeneous Benzyl Alcohol Catalytic Oxidation Promoted by Mononuclear Copper(II) Complexes: The Influence of the Ligand upon Product Conversion - MDPI. (URL: [Link])
-
Oxidation of 2,6-di-tert-butylphenols to Diphenoquinones Catalysed by Schiff Base-Cu(II) Systems Immobilized on Polymer Support - R Discovery. (URL: [Link])
-
This compound | C20H18O | CID 259641 - PubChem - NIH. (URL: [Link])
-
This compound - 47157-01-7, C20H18O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])
-
Phenol, 2,4(or 2,6)-bis(phenylmethyl)- | C20H18O | CID 106566 - PubChem. (URL: [Link])
-
(PDF) Group 13 metal (Al, Ga, In) alkyls supported by N-heterocyclic carbenes for use in lactide ring-opening polymerization catalysis - ResearchGate. (URL: [Link])
-
Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron - PMC. (URL: [Link])
-
Dynamic Kinetic Cross-Electrophile Arylation of Benzyl Alcohols by Nickel Catalysis. (URL: [Link])
-
synthesis and characterization of benzil crown cyclic schiff base ligand and its metal complexes - AJOL. (URL: [Link])
-
Zinc And Aluminum Complexes Bearing Monoanionic Bidentate Cyclic Guanidine-Ethenolate Or Amidine-Ethenolate Ligands For The Ring Opening Polymerization Of Lactide - YorkSpace. (URL: [Link])
-
Ni-catalyzed reductive cross-couplings of diaryl disulfides with aryl bromides for biaryl synthesis through C–S bond cleavage - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
-
2,6-Dibenzyl-4-methylphenol | C21H20O | CID 246975 - PubChem - NIH. (URL: [Link])
-
Synthesis and Characterization of a Pd(II)-Complex Bearing a Naphthalene-Based Macrocyclic Tetra N‑Heterocyclic Ligand - PMC - PubMed Central. (URL: [Link])
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- 5. Synthesis and characterisation of permethylindenyl zirconium complexes and their use in ethylene polymerisation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Synthesis of High-Performance Poly(phenylene oxide) via Oxidative Coupling of 2,6-Dibenzylphenol
Abstract
Poly(phenylene oxide) (PPO) and its derivatives are high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and dielectric properties.[1] The synthesis via oxidative coupling polymerization of 2,6-disubstituted phenols is a cornerstone of their production.[2] This application note provides a detailed protocol for the synthesis of poly(2,6-dibenzyl-1,4-phenylene oxide), a derivative with bulky benzyl substituents. These groups enhance solubility and modify the thermal and mechanical properties of the polymer compared to the more common poly(2,6-dimethyl-1,4-phenylene oxide). This guide covers the underlying polymerization mechanism, a step-by-step experimental protocol, characterization techniques, and troubleshooting, aimed at researchers in materials science and polymer chemistry.
Mechanistic Principles of Oxidative Coupling Polymerization
The synthesis of PPO from 2,6-disubstituted phenols proceeds via an oxidative coupling mechanism, a process that involves the formation of phenoxy radicals as key intermediates.[2][3] This polymerization is typically catalyzed by a copper-amine complex, which facilitates the oxidation of the phenolic monomer in the presence of oxygen.[4][5]
The catalytic cycle can be described by the following key steps:
-
Oxidation of the Catalyst: The active catalyst, typically a Cu(I) species complexed with an amine ligand, is oxidized by O₂ to a Cu(II) species.
-
Formation of Phenoxy Radical: The Cu(II) complex then oxidizes a phenol monomer molecule, generating a phenoxy radical and regenerating the Cu(I) catalyst.
-
C-O Coupling: The phenoxy radical exists in resonance forms. The desired pathway is the coupling at the para-position oxygen of one radical with the carbon of another, forming a dimer. This C-O coupling is the chain-growth step.[4]
-
Rearrangement and Re-aromatization: The resulting quinone-ketal intermediate undergoes rearrangement (enolization) to form a more stable aromatic dimer, which is itself a phenol and can participate in further oxidation and coupling steps.
-
Chain Propagation: The process repeats, with the growing polymer chain (which is terminated by a hydroxyl group) coupling with other monomers or oligomers, leading to an increase in molecular weight.
A side reaction, C-C coupling, can lead to the formation of a diphenoquinone byproduct, which can act as a chain terminator and impart color to the final polymer.[4] The choice of catalyst, solvent, and temperature is critical to favor the desired C-O coupling and achieve high molecular weight polymer.[6]
Caption: Catalytic cycle for the oxidative coupling of this compound.
Experimental Protocol
This protocol details the synthesis of poly(2,6-dibenzyl-1,4-phenylene oxide) in a laboratory setting.
2.1 Materials and Reagents
-
This compound (Monomer, >98% purity)
-
Copper(I) chloride (CuCl, catalyst, 99.995%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, ligand, >99%)
-
Toluene (Anhydrous, solvent)
-
Methanol (Precipitation non-solvent)
-
Hydrochloric acid (HCl, 1M solution for catalyst removal)
-
Oxygen gas (High purity)
-
Nitrogen gas (High purity)
2.2 Equipment
-
Three-neck round-bottom flask with magnetic stirrer
-
Condenser
-
Gas inlet adapter and bubbler
-
Thermometer or thermocouple
-
Heating mantle with temperature controller
-
Schlenk line or inert gas manifold
-
High-speed blender or mechanical stirrer for precipitation
2.3 Polymerization Procedure
-
Reactor Setup: Assemble a 250 mL three-neck flask equipped with a magnetic stir bar, a condenser with a nitrogen inlet, a gas inlet tube extending below the solvent surface, and a thermometer. Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere to prevent premature catalyst oxidation.
-
Reagent Charging: To the flask, add this compound (e.g., 13.7 g, 50 mmol). Add 100 mL of anhydrous toluene to dissolve the monomer.
-
Catalyst Preparation: In a separate small flask under nitrogen, dissolve CuCl (e.g., 0.05 g, 0.5 mmol) and TMEDA (e.g., 0.075 mL, 0.5 mmol) in 10 mL of anhydrous toluene. The solution should turn green-blue as the complex forms.
-
Initiation of Polymerization: Transfer the catalyst solution to the monomer solution in the main reactor via a cannula. Heat the reaction mixture to the desired temperature (e.g., 60 °C).
-
Oxygen Introduction: Once the temperature is stable, switch the gas flow from nitrogen to a slow but steady stream of oxygen (O₂) bubbled through the solution. The color of the reaction mixture will darken, and an increase in viscosity will be observed as polymerization proceeds. Rationale: Oxygen is the oxidant that drives the catalytic cycle. A controlled, continuous flow is necessary to maintain the reaction rate without causing excessive side reactions.
-
Reaction Monitoring: Allow the reaction to proceed for a specified time (e.g., 4-6 hours). The progress can be monitored by observing the increase in viscosity. For quantitative analysis, small aliquots can be withdrawn, precipitated in methanol, and analyzed by Gel Permeation Chromatography (GPC).
-
Termination and Workup: Stop the oxygen flow and cool the reactor to room temperature under a nitrogen atmosphere.
-
Polymer Isolation: Pour the viscous polymer solution slowly into a large beaker containing rapidly stirring methanol (approx. 800 mL). The polymer will precipitate as a fibrous white solid. Rationale: PPO is insoluble in methanol, causing it to precipitate out of the toluene solution, separating it from the catalyst and unreacted monomer.
-
Purification:
-
Filter the precipitated polymer.
-
To remove the copper catalyst, re-dissolve the polymer in a minimal amount of toluene (approx. 100 mL) and wash the solution with 1M HCl (3 x 50 mL) in a separatory funnel, followed by deionized water (3 x 50 mL) until the aqueous layer is neutral.
-
Re-precipitate the purified polymer solution in methanol as described in step 8.
-
-
Drying: Collect the final polymer by filtration and dry it in a vacuum oven at 80 °C overnight to a constant weight.
Caption: Overall workflow for the synthesis and characterization of PPO.
Characterization and Data Analysis
The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure. For poly(2,6-dibenzyl-1,4-phenylene oxide), characteristic peaks for the aromatic protons on the backbone and benzyl groups, as well as the methylene protons of the benzyl groups, should be present.[7]
-
Gel Permeation Chromatography (GPC): GPC is essential for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[8] A monomodal distribution with a PDI between 1.5 and 2.5 is typical for this type of polymerization.
-
Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the polymer by monitoring weight loss as a function of temperature. PPO derivatives exhibit high decomposition temperatures, typically above 400 °C in a nitrogen atmosphere.[1]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), which is a key characteristic of amorphous polymers like PPO. The Tg for poly(2,6-dibenzyl-1,4-phenylene oxide) is expected to be different from that of poly(2,6-dimethyl-1,4-phenylene oxide) due to the bulky side groups.[1]
Table 1: Typical Reaction Parameters and Expected Results
| Parameter | Value | Rationale |
|---|---|---|
| Monomer:Catalyst Ratio | 100:1 | Balances reaction rate with catalyst cost and ease of removal. |
| Solvent | Toluene | Good solubility for monomer and polymer; appropriate boiling point. |
| Temperature | 60 °C | Provides sufficient thermal energy without promoting side reactions. |
| Expected Outcome | ||
| Yield | > 90% | High conversion is typical for this efficient polymerization. |
| Mn ( g/mol ) | 20,000 - 40,000 | Dependent on reaction time and purity of reagents. |
| PDI (Mw/Mn) | 1.5 - 2.5 | Typical for step-growth or chain-growth polymerizations of this type. |
Table 2: Typical Characterization Data for Poly(2,6-dibenzyl-1,4-phenylene oxide)
| Technique | Parameter | Expected Value/Observation |
|---|---|---|
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | δ ~7.2-7.4 (m, benzyl Ar-H), δ ~6.5 (s, backbone Ar-H), δ ~4.0 (s, -CH₂-) |
| GPC (THF) | Mn (kDa) | 20-40 |
| DSC | Tg (°C) | ~190 - 210 °C |
| TGA (N₂) | Td, 5% (°C) | > 420 °C |
Troubleshooting and Key Considerations
-
Low Molecular Weight or Low Yield: This is often caused by impurities in the monomer or solvent, insufficient oxygen supply, or premature catalyst deactivation. Ensure all reagents are pure and the system is leak-free. Increasing reaction time can also help increase molecular weight.
-
Broad or Bimodal PDI: This may indicate inconsistent reaction conditions or the presence of side reactions. A bimodal distribution can sometimes result from the redistribution of polymer chains.[9][10] Ensure homogenous mixing and stable temperature control.
-
Polymer Discoloration (Yellow/Brown): This is often due to the formation of the diphenoquinone byproduct.[4] While difficult to eliminate completely, using a higher ratio of amine ligand to copper can sometimes suppress this side reaction.
-
Catalyst Removal: Incomplete removal of the copper catalyst can compromise the thermal stability and dielectric properties of the final polymer. Thorough washing with an acidic solution is crucial.
Conclusion
The oxidative coupling polymerization of this compound using a CuCl/TMEDA catalyst system is an effective method for producing high-performance poly(phenylene oxide). The bulky benzyl side groups enhance the polymer's solubility in common organic solvents, facilitating processing and characterization. By carefully controlling reaction parameters and purification steps as outlined in this protocol, researchers can reliably synthesize high-purity, high-molecular-weight polymer suitable for a variety of advanced applications, from high-frequency electronics to specialty membranes.
References
- Grokipedia. (n.d.). Oxidative coupling of phenols.
- Kang, H., et al. (2024). Advances in Exploring Mechanisms of Oxidative Phenolic Coupling Reactions. Angewandte Chemie International Edition.
- Pervez, S., et al. (2022). Oxidative Coupling and Self-Assembly of Polyphenols for the Development of Novel Biomaterials. Polymers (Basel).
- Jayakannan, M., & Ramasamy, S. (2002). Poly(phenylene oxides)s and poly(arylene ether)s derived from 2,6-diarylphenols. Progress in Polymer Science.
- Nguyen, P. T. T., et al. (2024). Direct amination of poly(p-phenylene oxide) to substituted anilines over bimetallic Pd–Ru catalysts. Green Chemistry.
-
Nguyen, P. T. T., et al. (2024). Direct amination of poly(p-phenylene oxide) to substituted anilines over bimetallic Pd–Ru catalysts. Green Chemistry. Retrieved from [Link]
- Lin, C.-H., et al. (2023). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. Polymers (Basel).
- Grokipedia. (2026). Poly(2,6-diphenylphenylene oxide).
- Attygalle, A. B. (2022). Catalytic Oxidative Coupling of Phenols and Related Compounds. ACS Catalysis.
- Spadło, A., et al. (2015). Influence of 2,4,6-trimethylphenol on the yield of synthesis and properties of poly(phenylene oxide). Polimery.
-
Seo, S., & Kanai, M. (2022). Catalytic Oxidative Coupling of Phenols and Related Compounds. ACS Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). The Effects of Polymerization Catalyst Systems on the Synthesis of Poly(2,6-dimethyl-1,4-phenylene ether). Retrieved from [Link]
- White, D. M. (1984). Process for polyphenylene oxide preparation including catalyst pre-mixing. U.S. Patent No. 4,477,650. Washington, DC: U.S. Patent and Trademark Office.
-
Wikipedia. (n.d.). Poly(2,6-diphenylphenylene oxide). Retrieved from [Link]
-
ResearchGate. (n.d.). A New Method for Synthesis of Poly(2,6-dimethyl-1,4-phenylene oxide) and Poly(2,6-diphenyl-1,4-phenyl oxide). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of new telechelic poly(phenyleneoxide)s. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of low-molecular-weight poly(2,6-dimethyl-1,4-phenylene oxide) in water. Retrieved from [Link]
-
Li, Y., et al. (2021). Chemical and physical properties of low-molecular-weight poly(2,6-dimethyl-1,4-phenylene oxide) (LMW-PPO) synthesized by peroxydisulfate and metal/non-metal catalysts. Polymer Chemistry. Retrieved from [Link]
- Rao, V. L., & Sreelatha, K. (2012). Determination of the composition of polyphenylene oxide copolymers by FTIR and NMR. International Journal of Engineering Research and Development.
-
Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and characterization of poly[oxy(2,6‐dimethyl‐1,4‐phenylene)] with functional end groups. Retrieved from [Link]
-
Wang, L., et al. (2021). Fluorinated low molecular weight poly(phenylene oxide). European Polymer Journal. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and characterization of nanocomposites with polyphenylene oxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Polymerization of poly(phenylene oxide) from 2,6- dimethylphenol. Retrieved from [Link]
- Serve, E., et al. (1997). Synthesis and characterization of poly[(2,6-dimethyl-1,4- phenylene oxide)-block- isoprene]diblock copolymers. Macromolecular Chemistry and Physics.
-
Li, J., et al. (2024). Recent Progress in Modification of Polyphenylene Oxide for Application in High-Frequency Communication. Polymers (Basel). Retrieved from [Link]
-
Stanciu, A., et al. (2021). Morphology and Properties of Poly(2,6-dimethyl-1,4-phenylene oxide)/Polyamide 11 Hybrid Nanocomposites: Effect of Silica Surface Modification. Polymers (Basel). Retrieved from [Link]
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Application of 2,6-Dibenzylphenol in the synthesis of phenolic resins
Application Note & Protocol
Topic: Application of 2,6-Dibenzylphenol in the Synthesis of High-Performance Phenolic Resins
Audience: Researchers, scientists, and drug development professionals.
Introduction: Advancing Phenolic Resins with Steric Control
Phenol-formaldehyde (PF) resins, first commercialized as Bakelite, were the pioneering class of fully synthetic polymers.[1][2] Their exceptional thermal stability, chemical resistance, and electrical insulation properties have cemented their role in myriad industrial applications, from wood adhesives and coatings to molded components for the automotive and electrical industries.[1][2][3] Standard phenolic resins are typically synthesized from phenol and formaldehyde, resulting in a complex, highly cross-linked three-dimensional network. This structure arises because phenol possesses three reactive sites—the two ortho positions and one para position—leading to extensive branching.[4]
To enhance performance and tailor properties for specialized applications, such as advanced electronics and high-performance composites, researchers have turned to substituted phenols. This compound is a prime example of a strategically designed monomer for creating advanced phenolic resins.[5] The two bulky benzyl groups at the ortho positions are non-reactive and create significant steric hindrance.[5] This structural feature fundamentally alters the polymerization pathway, blocking the typical ortho-linkages and forcing the reaction to proceed almost exclusively at the para position. The result is a predominantly linear polymer structure, which imparts unique and desirable properties not achievable with conventional phenol.
This application note provides a comprehensive guide to the synthesis of novolac-type phenolic resins using this compound, detailing the underlying chemical principles, a step-by-step laboratory protocol, and methods for characterizing the final product.
Part 1: Scientific Rationale and Mechanistic Insight
The synthesis of phenolic resins is a step-growth polycondensation reaction.[1] Depending on the catalyst and the molar ratio of phenol to formaldehyde, two primary types of prepolymers can be formed:
-
Resoles: Synthesized with an excess of formaldehyde under basic conditions, resoles contain reactive hydroxymethyl groups that allow them to self-cure with heat, forming a cross-linked network without a separate curing agent.[6][7]
-
Novolacs: Formed with an excess of phenol under acidic conditions, novolacs are thermoplastic prepolymers consisting of phenol rings linked by methylene bridges.[6][8] They are not self-curing and require the addition of a cross-linking agent, such as hexamethylenetetramine (HMTA), to form a hardened thermoset.[6]
The use of this compound inherently favors the formation of a novolac-type linear chain. The steric blockade of the ortho positions prevents the branching and cross-linking that would otherwise occur, directing the formation of methylene bridges solely to the para position.
The acid-catalyzed mechanism proceeds via the protonation of formaldehyde by the acid catalyst (e.g., oxalic acid), creating a highly reactive electrophilic carbocation. This electrophile then attacks the electron-rich aromatic ring of this compound at the sterically accessible and electronically activated para position, leading to the formation of a hydroxymethylphenol intermediate. This intermediate quickly reacts with another phenol molecule under acidic conditions to form a methylene bridge, releasing a molecule of water. This process repeats to build the linear polymer chain.
Caption: Acid-catalyzed polymerization mechanism for this compound.
Part 2: Experimental Protocol
This section provides a detailed methodology for the laboratory-scale synthesis of a this compound-formaldehyde novolac resin.
Materials and Equipment
| Reagents | Equipment |
| This compound (C₂₀H₁₈O) | 250 mL Three-neck round-bottom flask |
| Paraformaldehyde ((CH₂O)n) | Heating mantle with magnetic stirrer |
| Oxalic Acid (C₂H₂O₄), dihydrate | Reflux condenser |
| Toluene (optional, for azeotropic distillation) | Thermometer or thermocouple probe |
| Methanol | Distillation apparatus |
| --- | Receiving flask |
Safety Precautions:
-
Conduct all procedures within a certified fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Formaldehyde is a suspected carcinogen and sensitizer. Avoid inhalation and skin contact.
-
Phenolic compounds can cause severe skin burns. Handle with extreme care.
Synthesis Workflow
Sources
- 1. Phenol formaldehyde resin - Wikipedia [en.wikipedia.org]
- 2. Phenol-formaldehyde resin | Synthesis, Uses & Properties | Britannica [britannica.com]
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- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Antioxidant Activity of 2,6-Dibenzylphenol
Introduction: The Significance of 2,6-Dibenzylphenol as a Hindered Phenolic Antioxidant
This compound is a sterically hindered phenolic compound of significant interest to researchers in the fields of medicinal chemistry, drug development, and material science.[1] Its molecular structure, characterized by a hydroxyl group flanked by two bulky benzyl substituents on a phenolic ring, positions it as a potent antioxidant.[1][2] Hindered phenols are renowned for their ability to act as primary antioxidants by scavenging harmful free radicals, thereby terminating oxidative chain reactions that can lead to cellular damage and material degradation.[2][3][4] The bulky substituents are crucial as they stabilize the resulting phenoxyl radical, preventing it from initiating further unwanted reactions.[2]
The evaluation of the antioxidant capacity of this compound is paramount for elucidating its potential therapeutic applications in diseases associated with oxidative stress, such as cancer, cardiovascular disorders, and neurodegenerative diseases. Furthermore, understanding its antioxidant efficacy is vital for its application as a stabilizer in various materials, including polymers and plastics, to enhance their lifespan and performance.[3]
This comprehensive guide provides detailed, field-proven protocols for the most common and robust in vitro antioxidant activity assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay, FRAP (Ferric Reducing Antioxidant Power) Assay, and ORAC (Oxygen Radical Absorbance Capacity) Assay. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring that researchers can not only execute the experiments accurately but also interpret the results with confidence.
Part 1: The Mechanistic Underpinning of Hindered Phenolic Antioxidants
The antioxidant activity of this compound, like other hindered phenols, primarily stems from its ability to donate the hydrogen atom from its phenolic hydroxyl group to a free radical. This process neutralizes the highly reactive radical, thereby terminating the destructive chain reaction of oxidation.
The general mechanism can be depicted as follows:
ROO• + ArOH → ROOH + ArO•
Where ROO• is a peroxyl radical and ArOH represents the hindered phenol (this compound).
The resulting phenoxyl radical (ArO•) is significantly stabilized by two key features:
-
Resonance Delocalization: The unpaired electron on the oxygen atom can be delocalized across the aromatic ring, distributing the radical character and increasing its stability.
-
Steric Hindrance: The two bulky benzyl groups at the ortho positions (2 and 6) sterically shield the radical oxygen, preventing it from participating in further reactions that could propagate oxidation.[3] This steric hindrance is a defining characteristic of hindered phenolic antioxidants and is crucial to their efficacy.[3]
The selection of the following assays is based on their ability to measure the radical scavenging and reducing capacities of this compound, which are direct indicators of its antioxidant potential.
Part 2: In Vitro Antioxidant Activity Assays: Protocols and Scientific Rationale
A multi-assay approach is strongly recommended to gain a comprehensive understanding of the antioxidant profile of this compound, as each assay has a different underlying mechanism.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[5] The DPPH radical is a deep violet-colored compound that, upon reduction by an antioxidant, changes to a pale yellow-colored non-radical form, diphenylpicrylhydrazine. This color change is measured spectrophotometrically at approximately 517 nm.[6]
Causality of Experimental Choices: This assay is chosen for its simplicity, speed, and the stability of the DPPH radical. It is an excellent initial screening tool for assessing the radical scavenging potential of phenolic compounds.
Experimental Workflow Diagram:
Sources
A-26DBP-HAL: A-26DBP-HAL: A Comprehensive Protocol for the Synthesis of Halogenated 2,6-Dibenzylphenol Derivatives
Application Note: A-26DBP-HAL
Abstract
This technical guide provides a detailed, two-stage protocol for the synthesis of halogenated 2,6-dibenzylphenol derivatives, compounds of significant interest in medicinal chemistry and materials science.[1] The synthesis begins with the ortho-benzylation of phenol to produce the this compound precursor, followed by a regioselective electrophilic aromatic halogenation. This document outlines optimized protocols for bromination, chlorination, and iodination, explains the underlying chemical mechanisms, and offers practical guidance on purification, characterization, and troubleshooting. The methodologies are designed to be robust and reproducible for researchers, scientists, and professionals in drug development.
Introduction and Scientific Context
2,6-disubstituted phenols are a critical class of compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, ligands for catalysis, and advanced polymer materials.[1] The introduction of benzyl groups at the ortho-positions (C2 and C6) creates a sterically hindered environment around the hydroxyl group, which can tune the compound's reactivity and physical properties. Subsequent halogenation at the para-position (C4) further enhances the molecular diversity, providing a handle for further functionalization through cross-coupling reactions or modifying the electronic properties of the molecule.
The synthetic strategy detailed herein is a two-step process:
-
Friedel-Crafts Benzylation: Synthesis of the this compound scaffold from phenol.
-
Electrophilic Aromatic Halogenation: Regioselective installation of a halogen (Br, Cl, or I) at the C4 position.
The hydroxyl and dual benzyl groups are strong ortho, para-directing activators. Due to steric hindrance from the bulky benzyl groups at the C2 and C6 positions, electrophilic attack is overwhelmingly directed to the C4 position, ensuring high regioselectivity in the halogenation step.[2]
Overall Synthetic Workflow
The synthesis is logically divided into the preparation of the key intermediate followed by the divergent halogenation to yield the desired products.
Sources
Application Notes & Protocols: Methoxy-Substituted 2,6-Dibenzylphenol Ligands in Coordination Chemistry
Introduction: The Strategic Role of Methoxy-Substituted Phenolic Ligands
In the landscape of coordination chemistry, the design of ligands is paramount to tuning the electronic and steric properties of metal complexes. Among the vast arsenal of available ligands, bulky phenolates have carved a significant niche. The 2,6-dibenzylphenol framework, characterized by its significant steric bulk from the two benzyl groups, provides a well-defined coordination pocket around a metal center.[1] This steric hindrance is crucial for stabilizing reactive species, preventing unwanted dimerization, and influencing the coordination number and geometry of the resulting metal complex.[1]
The strategic incorporation of methoxy (-OCH₃) substituents onto the peripheral benzyl rings introduces a powerful tool for electronic modulation. The methoxy group is a strong π-donor (mesomeric effect) and a moderate σ-acceptor (inductive effect). Its position (ortho, meta, or para) on the benzyl ring allows for fine-tuning of the electron density at the phenolate oxygen and, consequently, the properties of the coordinated metal center.[2][3] This electronic tuning can profoundly impact the reactivity, redox potentials, and catalytic activity of the metal complex. For instance, an electron-donating methoxy group can enhance the electron density on the metal, which can be beneficial for certain catalytic transformations.[2] Furthermore, methoxy groups can act as secondary coordination sites, leading to the formation of unique multinuclear or higher-coordinate complexes.[1]
These application notes provide a comprehensive guide for researchers, covering the synthesis of a representative methoxy-substituted this compound ligand, its subsequent coordination to a transition metal, and the essential characterization techniques.
Part 1: Synthesis of 2,6-bis(4-methoxybenzyl)phenol
The synthesis of 2,6-bis(4-methoxybenzyl)phenol is typically achieved via a Friedel-Crafts alkylation of phenol with 4-methoxybenzyl chloride. This protocol details a common and effective procedure.
Rationale for Experimental Choices:
-
Reagents: Phenol serves as the aromatic core. 4-methoxybenzyl chloride is the alkylating agent, chosen for its reactivity and the desired substitution pattern.
-
Catalyst: A mild Lewis acid, such as anhydrous zinc chloride (ZnCl₂), is often employed to catalyze the electrophilic aromatic substitution. Harsher Lewis acids could lead to undesired side products or polymerization.
-
Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or dichloroethane (DCE) is ideal as it solubilizes the reactants without interfering with the Lewis acid catalyst.
-
Temperature: The reaction is typically run at low temperatures (0 °C to room temperature) to control the rate of reaction and minimize the formation of the thermodynamically favored, but sterically hindered, para-substituted product.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2,6-bis(4-methoxybenzyl)phenol.
Step-by-Step Protocol:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add phenol (1.0 eq) and anhydrous zinc chloride (0.1 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) to the flask and stir the mixture under a nitrogen atmosphere until all solids have dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Alkylating Agent: Dissolve 4-methoxybenzyl chloride (2.1 eq) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding dilute hydrochloric acid (1 M).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2,6-bis(4-methoxybenzyl)phenol as a white to off-white solid.
Part 2: Synthesis of a Metal Complex
This section outlines a general protocol for the synthesis of a transition metal complex using the newly synthesized ligand. The procedure involves the deprotonation of the phenol to form the phenolate, which then coordinates to a metal precursor.
Rationale for Experimental Choices:
-
Base: A strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) or n-butyllithium (n-BuLi) is required to deprotonate the sterically hindered phenol.[1] The choice of base can sometimes influence the final structure of the complex.[1]
-
Metal Precursor: A labile metal precursor, such as a metal chloride (e.g., NiCl₂(DME)) or a metal triflate, is used. The choice depends on the desired metal and its oxidation state.
-
Solvent: Anhydrous, coordinating solvents like tetrahydrofuran (THF) or diethyl ether are commonly used to facilitate the reaction and stabilize the resulting metal complex.[1]
-
Inert Atmosphere: These reactions are highly sensitive to air and moisture. Therefore, all manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
Coordination Diagram
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dibenzylphenol
Welcome to the technical support center for the synthesis of 2,6-Dibenzylphenol. This guide is designed for researchers, chemists, and professionals in drug development who are working with or looking to optimize the synthesis of this sterically hindered phenol. Here, we address common challenges and frequently asked questions to help improve your experimental outcomes, focusing on yield, purity, and reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound (C₂₀H₁₈O, CAS: 47157-01-7) is typically achieved through the electrophilic substitution of phenol.[1] The most prevalent methods involve the benzylation of phenol using either benzyl alcohol or benzyl chloride as the benzylating agent. These reactions are generally catalyzed by acids (like sulfuric acid, aluminum chloride, or zinc chloride) or bases (such as sodium hydroxide or magnesium oxide).[2][3] Another approach is the vapor-phase benzylation over a solid catalyst like activated alumina.[2]
Q2: Why is ortho-selectivity a challenge in this synthesis?
A2: The hydroxyl group of phenol is an ortho-, para-directing activator. During Friedel-Crafts type reactions, electrophilic attack can occur at the ortho (2,6) and para (4) positions. Achieving high selectivity for the 2,6-disubstituted product over the mono-substituted (2-benzylphenol), para-substituted (4-benzylphenol), and mixed-substituted (2,4-dibenzylphenol) isomers is a significant challenge.[4] The choice of catalyst and reaction conditions plays a crucial role in directing the substitution to the desired ortho positions.[2]
Q3: What is a typical yield for this compound synthesis?
A3: Yields can vary widely depending on the chosen method and optimization. For instance, a vapor-phase reaction using a 4:1 molar ratio of benzyl alcohol to phenol over a specific iron oxide catalyst has been reported to produce this compound in yields of 40% or greater, with high selectivity for ortho-benzylated products.[2] However, other methods might result in lower yields of the desired product amidst a mixture of isomers.[5]
Q4: What are the primary applications of this compound?
A4: Due to the steric hindrance provided by the two benzyl groups around the hydroxyl moiety, this compound and its derivatives are valuable as ligands in organometallic chemistry and as building blocks for more complex molecules.[6] They serve as model compounds for studying steric effects on chemical reactivity.[6] Additionally, substituted phenols are a class of compounds investigated for various applications, including as potential general anesthetics.[7]
Troubleshooting Guide: Improving Yield and Purity
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low Yield of the Desired this compound Product
Q: My reaction yields a complex mixture with very little of the target this compound. What are the likely causes and how can I fix this?
A: This is a common issue often related to reaction conditions and catalyst choice.
-
Causality: The formation of multiple isomers (ortho-, para-, mono-, and di-substituted) is a primary reason for low yields of the specific 2,6-isomer. Strong acid catalysts, while effective in promoting benzylation, often lead to poor selectivity.[2] Furthermore, an inappropriate stoichiometric ratio of reactants can lead to incomplete di-substitution or the formation of unwanted byproducts.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
-
Solutions & Scientific Rationale:
-
Switch to a Shape-Selective Catalyst: Instead of traditional Lewis acids, consider using a solid catalyst like activated alumina or a basic catalyst such as magnesium oxide (MgO).[2] These catalysts can offer higher ortho-selectivity due to steric constraints imposed by their pore structures or surface chemistry, favoring substitution at the less hindered ortho positions.
-
Optimize Reactant Stoichiometry: To favor di-substitution, an excess of the benzylating agent is often required. A molar ratio of 4:1 of benzyl alcohol to phenol has been shown to significantly improve the yield of this compound.[2]
-
Control Reaction Temperature: Temperature influences both reaction rate and selectivity. Higher temperatures may lead to undesired side reactions or catalyst degradation. Perform small-scale experiments at various temperatures to find the optimal balance for your specific catalyst system.[3]
-
Issue 2: Formation of Significant Side Products (e.g., Benzaldehyde, Benzyl Ether)
Q: My final product is contaminated with significant amounts of benzaldehyde and other unexpected compounds. Why is this happening?
A: Side product formation is often linked to the choice of benzylating agent and catalyst.
-
Causality: When using benzyl alcohol as the reactant, especially at high temperatures and over certain catalysts, oxidation or disproportionation can occur, leading to the formation of benzaldehyde.[2] Additionally, O-alkylation can compete with the desired C-alkylation (a Friedel-Crafts reaction), forming benzyl phenyl ether. This ether can then rearrange to form ortho- and para-benzylphenol, further complicating the product mixture.[6]
-
Solutions & Scientific Rationale:
-
Recycle Benzaldehyde: In continuous or vapor-phase systems, benzaldehyde can sometimes be recycled back into the reaction to produce more product.[2]
-
Use an Alternative Benzylating Agent: If O-alkylation is a major issue, switching from benzyl alcohol to benzyl chloride under appropriate conditions might be beneficial. However, this introduces corrosive HCl as a byproduct. A more advanced method involves palladium-catalyzed benzylation using benzyl carbonates, which proceeds under neutral conditions and avoids many of these side reactions.[8]
-
Optimize Catalyst and Conditions: Using a catalyst that favors C-alkylation over O-alkylation is key. The reaction of phenol with sodium hydroxide in toluene followed by the addition of benzyl chloride is one method that promotes the desired C-alkylation.[2]
-
Issue 3: Difficulty in Purifying this compound from Isomers
Q: I am struggling to separate this compound from its 2,4- and para-isomers. Standard column chromatography is not effective.
A: The similar polarity of phenol isomers makes purification challenging. Exploiting differences in physical properties is often the best approach.
-
Causality: The various benzylated phenol isomers have very similar chemical structures and polarities, making them difficult to separate by standard silica gel chromatography. Their boiling points may also be too close for effective fractional distillation.
-
Solutions & Scientific Rationale:
-
Crystallization: This is often the most effective method. The purification of the structurally similar 2,6-diisopropylphenol is achieved by crystallization at low temperatures (-25 to +18 °C), either without a solvent or using a non-polar solvent like hexane or petrol ether.[9] This technique exploits the differences in the crystal lattice energies and solubilities of the isomers. The more symmetric 2,6-isomer may crystallize more readily than its less symmetric counterparts.
-
Derivative Formation: A more complex but highly effective method involves converting the crude phenol mixture into esters (e.g., benzoates).[10] These crystalline derivatives often have significantly different melting points and crystallization properties, allowing for the isolation of the pure 2,6-dibenzylphenyl ester. The pure ester is then hydrolyzed back to the high-purity phenol.[10]
Caption: Purification strategies for this compound.
-
Experimental Protocols
Protocol 1: Synthesis via Vapor-Phase Benzylation
This protocol is adapted from methodologies emphasizing high ortho-selectivity.[2]
Objective: To synthesize this compound with high selectivity towards the ortho-benzylated product.
Materials:
-
Phenol (reagent grade)
-
Benzyl alcohol (reagent grade)
-
Magnesium oxide (MgO) or Iron(III) nitrate-based catalyst[2]
-
Nitrogen gas (high purity)
-
Fixed-bed reactor system with temperature control
Procedure:
-
Prepare the catalyst bed in the fixed-bed reactor according to the manufacturer's specifications. If preparing the catalyst in-situ, follow appropriate calcination procedures (e.g., heating under nitrogen flow to 400-500°C).[2]
-
Prepare the feed mixture. A typical ratio is a 4:1 molar ratio of benzyl alcohol to phenol.[2] Water may be included in the feed (e.g., 5-10 wt%) as it can influence the reaction.[2]
-
Set the reactor temperature to the desired setpoint (e.g., 450-475°C) under a steady flow of nitrogen.
-
Introduce the feed mixture into the reactor at a controlled flow rate (e.g., 0.1-0.2 cc/min).
-
Collect the product mixture as it elutes from the reactor. The reaction is typically run for several hours.
-
Monitor the reaction progress and product distribution by taking aliquots and analyzing them via Gas Chromatography (GC).
-
Upon completion, cool the reactor under nitrogen flow. The collected liquid product will contain unreacted starting materials, this compound, ortho-benzylphenol, and side products like benzaldehyde.[2]
Protocol 2: Purification by Low-Temperature Crystallization
This protocol is based on general principles for purifying sterically hindered phenols.[9]
Objective: To isolate pure this compound from a crude reaction mixture.
Materials:
-
Crude this compound mixture
-
Hexane or petrol ether (reagent grade)
-
Dry ice/acetone or cryocooler
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the crude product in a minimal amount of warm hexane or petrol ether. The goal is to create a saturated solution.
-
Place the flask in a cooling bath (e.g., dry ice/acetone) and cool to approximately -20°C while stirring gently.
-
Once crystallization begins, maintain the temperature for at least one hour to allow for complete crystal formation.[9]
-
Quickly filter the cold suspension through a pre-chilled Büchner funnel to collect the crystals.
-
Wash the crystals with a small amount of ice-cold solvent (hexane or petrol ether) to remove residual impurities.
-
Dry the crystals under vacuum to remove all solvent.
-
Assess the purity of the final product using GC, HPLC, or NMR, and determine the melting point.
Data Summary
Table 1: Influence of Reactant Ratio on Product Yield (Vapor-Phase Synthesis)
| Molar Ratio (Benzyl Alcohol : Phenol) | Yield of this compound | Yield of ortho-Benzylated Phenols | Selectivity for ortho-Products | Reference |
| 4 : 1 | ≥ 40% | > 60% | ~83% | [2] |
Note: Yields are based on gas chromatography area percent from a specific patented process and may vary.[2]
References
- Method of making benzylated phenols.
-
Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols . Organic Chemistry Portal. [Link]
-
This compound - 47157-01-7, C20H18O, density, melting point, boiling point, structural formula, synthesis . ChemSynthesis. [Link]
-
Design, Synthesis, and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics . PubMed. [Link]
-
Benzoylation . Unacademy. [Link]
-
This compound | C20H18O | CID 259641 . PubChem. [Link]
-
Benzylation of Phenol with Benzyl Alcohol in the Presence of Sulphuric Acid . ResearchGate. [Link]
-
Benzoylation of phenol in alkaline medium is known class 12 chemistry CBSE . Vedantu. [Link]
- Process for the purification of 2,6-diisopropyl phenol.
- PROCESS FOR THE PURIFICATION OF 2,6-DIISOPROPYLPHENOL.
-
Phenol, 2,4(or 2,6)-bis(phenylmethyl)- | C20H18O | CID 106566 . PubChem. [Link]
Sources
- 1. This compound | C20H18O | CID 259641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2007027375A2 - Method of making benzylated phenols - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Phenol, 2,4(or 2,6)-bis(phenylmethyl)- | C20H18O | CID 106566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 47157-01-7 | Benchchem [benchchem.com]
- 7. Design, Synthesis, and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols [organic-chemistry.org]
- 9. EP0511947A1 - Process for the purification of 2,6-diisopropyl phenol - Google Patents [patents.google.com]
- 10. PROCESS FOR THE PURIFICATION OF 2,6-DIISOPROPYLPHENOL - Patent 0783473 [data.epo.org]
Technical Support Center: Purification of Crude 2,6-Dibenzylphenol
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of crude 2,6-dibenzylphenol. It moves beyond simple protocols to explain the underlying principles and offers robust troubleshooting advice for common experimental challenges. Our goal is to empower you with the technical knowledge to achieve high-purity this compound consistently.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of crude this compound is heavily dependent on the synthetic route employed. Friedel-Crafts benzylation of phenol is a common method, which often leads to a mixture of products.[1] Key impurities typically include:
-
Positional Isomers: Ortho- and para-substituted monobenzylated phenols (o-benzylphenol, p-benzylphenol) and other disubstituted isomers like 2,4-dibenzylphenol.[1][2]
-
Unreacted Starting Materials: Residual phenol and benzyl alcohol or benzyl chloride.[2][3]
-
Byproducts: Benzyl ethers can form as byproducts, particularly under certain catalytic conditions.[2]
Understanding these potential contaminants is the first step in designing an effective purification strategy.
| Impurity Type | Specific Examples | Origin / Synthetic Route |
| Positional Isomers | o-Benzylphenol, p-Benzylphenol, 2,4-Dibenzylphenol | Friedel-Crafts benzylation of phenol |
| Starting Materials | Phenol, Benzyl Alcohol | Incomplete reaction |
| Byproducts | Benzyl Phenyl Ether | Side reaction during benzylation |
Q2: What is the most effective first-pass purification technique for bulk quantities of crude this compound?
A2: For purifying bulk material (multi-gram to kilogram scale), recrystallization is the most practical and cost-effective initial step.[4] This technique leverages differences in solubility between the desired product and impurities in a chosen solvent at varying temperatures. A well-executed recrystallization can significantly enhance purity by removing the majority of unreacted starting materials and isomeric byproducts, often achieving a purity of >98%.
Q3: When is it appropriate to use column chromatography instead of recrystallization?
A3: Column chromatography is a powerful separation technique that should be employed when recrystallization proves insufficient.[5] It is particularly indicated in the following scenarios:
-
Difficult-to-Remove Impurities: When impurities have very similar solubility profiles to this compound, making them difficult to separate by recrystallization. This is common with positional isomers.
-
High Purity Requirements: When a final purity >99.5% is required, for applications such as pharmaceutical development.
-
Small-Scale Purification: For purifying small quantities of material where the losses associated with optimizing recrystallization are undesirable.
Q4: Is fractional distillation a viable method for purifying this compound?
A4: While fractional distillation is excellent for separating liquids with different boiling points, it is generally challenging for this compound.[6][7] The primary obstacle is its high boiling point, which can lead to thermal degradation if distillation is attempted at atmospheric pressure.[8] While vacuum distillation lowers the boiling point, the boiling points of isomeric impurities are often too close to that of the target compound to achieve effective separation without a highly efficient, multi-plate distillation column.[8] Therefore, for most laboratory settings, recrystallization and chromatography are superior methods.
Purification & Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Recrystallization Troubleshooting
Q: My product is "oiling out" instead of forming crystals. What's causing this and how do I fix it?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common issue with phenols.
-
Causality: The primary cause is often a high concentration of impurities, which collectively depress the melting point of the mixture.[9] Alternatively, the solution may be supersaturated, or the solvent's boiling point may be higher than the melting point of your impure product.
-
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to slightly decrease the saturation level.
-
Slow Cooling: Allow the solution to cool much more slowly. A slower cooling rate gives molecules more time to orient into a stable crystal lattice.[4]
-
Induce Crystallization: Once the solution is at room temperature, try scratching the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[4] Adding a "seed crystal" from a previously purified batch is also highly effective.[9]
-
Change Solvent System: If the problem persists, the chosen solvent may be inappropriate. A good recrystallization solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[4] Consider a solvent mixture, such as toluene/heptane or ethanol/water.
-
Q: My recovery after recrystallization is very low. What went wrong?
A: Low recovery is a frustrating but fixable problem. The cause is almost always related to solvent choice or volume.
-
Causality:
-
Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even after cooling.[9] The goal is to create a saturated solution at the solvent's boiling point, not a dilute one.
-
Inappropriate Solvent: The chosen solvent may be too effective, meaning your product has significant solubility even at low temperatures.[9]
-
-
Solutions:
-
Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve the crude product.[9]
-
Solvent Screening: Before committing to a bulk recrystallization, test several solvents on a small scale (20-30 mg) to find the one that provides poor solubility at room temperature and excellent solubility when hot.
-
Recover from Filtrate: If you suspect product remains in the mother liquor, you can try to recover it by partially evaporating the solvent and cooling again to obtain a second, albeit less pure, crop of crystals.
-
Column Chromatography Troubleshooting
Q: My compounds are streaking or "tailing" on the silica column. How can I get sharp, well-defined bands?
A: Tailing is a classic sign of undesirable interactions between your compound and the stationary phase, a common issue for phenolic compounds on silica gel.
-
Causality: The slightly acidic nature of both the phenolic hydroxyl group and the silanol groups (Si-OH) on the surface of silica gel can lead to strong, non-ideal adsorption interactions, causing the compound to elute slowly and as a broad, streaking band.[10]
-
Solutions:
-
Modify the Mobile Phase: Add a small amount (0.1-1%) of a weak acid, like acetic acid or formic acid, to your eluent.[10] The acid protonates the silanol groups and suppresses the ionization of the phenol, leading to cleaner elution and sharper bands.
-
Use Deactivated Silica: If tailing is severe, consider using silica gel that has been deactivated with water or using an alternative stationary phase like alumina.
-
Avoid Overloading: Loading too much crude material onto the column will inevitably lead to broad bands and poor separation. A general rule is to load an amount of crude product that is 1-5% of the total weight of the silica gel.[9]
-
Visualized Purification Workflow
The following diagram outlines a general workflow for the purification of crude this compound, guiding the decision-making process from crude material to a high-purity final product.
Caption: Decision workflow for purifying this compound.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a standard procedure for recrystallizing crude this compound.
1. Solvent Selection:
-
Perform a small-scale solvent screen to identify a suitable solvent or solvent system. Good starting points are mixtures of a solvent in which the compound is soluble (e.g., toluene, ethanol) and a solvent in which it is poorly soluble (e.g., heptane, water).
-
Example System: A toluene/heptane mixture often works well.
2. Dissolution:
-
Place the crude this compound (e.g., 10.0 g) into an Erlenmeyer flask of appropriate size (e.g., 250 mL).
-
Add a minimal amount of the more soluble solvent (toluene) and heat the mixture gently on a hot plate with stirring.
-
Continue adding the hot solvent dropwise until all the solid has just dissolved. Avoid adding a large excess.
3. Decolorization (Optional):
-
If the solution is highly colored, add a small amount of activated charcoal, keep the solution at a boil for a few minutes, and then perform a hot filtration to remove the charcoal.
4. Crystallization:
-
If using a single solvent, remove the flask from the heat and allow it to cool slowly to room temperature. If using a solvent pair, slowly add the less soluble solvent (heptane) to the hot solution until it becomes slightly cloudy (the cloud point), then add a drop or two of the hot soluble solvent (toluene) to redissolve the precipitate.
-
Allow the flask to cool undisturbed to room temperature. Slow cooling is critical for forming pure crystals.[4]
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for purifying this compound when recrystallization is insufficient.
1. Mobile Phase Selection:
-
Using Thin-Layer Chromatography (TLC), determine a solvent system that provides good separation of this compound from its impurities. The target Rf value for the product should be approximately 0.25-0.35.
-
A gradient of ethyl acetate in hexanes or heptane is a common starting point.
| Example Gradient Elution for Chromatography | |
| Solvent System | Hexane / Ethyl Acetate |
| Step 1 | 100% Hexane (to elute non-polar impurities) |
| Step 2 | Gradient from 2% to 10% Ethyl Acetate in Hexane |
| Step 3 | Hold at 10-15% Ethyl Acetate to elute the product |
| Step 4 | Increase to 30-50% Ethyl Acetate to flush remaining compounds |
2. Column Packing:
-
Select a column of appropriate size for the amount of material to be purified.
-
Secure the column vertically and add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Pack the column with silica gel using either the "dry packing" or "wet packing" method. Ensure the silica bed is uniform and free of cracks.[11]
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a compatible volatile solvent (like dichloromethane).
-
For "wet loading," carefully pipette the solution onto the top of the silica bed.
-
For "dry loading," adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column. This method often yields better resolution.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column without disturbing the top layer.
-
Apply gentle air pressure to begin eluting the compounds.
-
Collect fractions in test tubes and monitor the elution process using TLC to identify which fractions contain the pure product.
5. Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
References
-
Google Patents. (1965). Purification of impure phenols by distillation with an organic solvent. US3169101A. Retrieved from [12]
- Google Patents. (1972). Crystallization of 2,6-diphenylphenol. US3679766A.
- Google Patents. (1976). Process for the formation of 2,6-diphenyl-phenol. US3972951A.
-
Google Patents. (2007). Method of making benzylated phenols. WO2007027375A2. Retrieved from [2]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link][4]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link][6]
-
Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link][7]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link][5]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved from [Link][11]
-
Al-Sultan, S. M. (2016). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Monitoring and Assessment, 188(10), 570. Retrieved from [Link][13]
-
ResearchGate. (2013). Column chromatography of phenolics?. Retrieved from [Link][10]
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- 5. magritek.com [magritek.com]
- 6. Purification [chem.rochester.edu]
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- 12. US3169101A - Purification of impure phenols by distillation with an organic solvent - Google Patents [patents.google.com]
- 13. cup.edu.cn [cup.edu.cn]
Technical Support Center: Overcoming Side Reactions in the Benzylation of Phenol
Welcome to the Technical Support Center for the benzylation of phenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this fundamental etherification reaction. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high yields and selectivity in your benzylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions during the benzylation of phenol, and why do they occur?
The benzylation of phenol, typically proceeding via a Williamson ether synthesis, is a powerful method for protecting the phenolic hydroxyl group. However, the reaction is often plagued by two main side reactions: C-alkylation and over-alkylation (polybenzylation) .
-
C-alkylation vs. O-alkylation: The phenoxide ion, formed by the deprotonation of phenol, is an ambident nucleophile. This means it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the ortho and para positions). While the desired reaction is O-alkylation to form a benzyl phenyl ether, the competing C-alkylation results in the formation of benzylphenols.[1] The aromaticity of the ring is disrupted during the C-alkylation mechanism, leading to a higher energy barrier for this pathway compared to O-alkylation.[1] However, specific reaction conditions can favor this undesired route.[1]
-
Over-alkylation: This occurs when more than one benzyl group is introduced into the phenol molecule. This can happen on the aromatic ring, leading to di- or tri-benzylphenols, especially under conditions that favor C-alkylation. In dihydric or polyhydric phenols, over-alkylation can also occur at multiple hydroxyl groups if stoichiometry is not carefully controlled.
Q2: My reaction is producing a significant amount of C-alkylated byproduct. How can I improve the selectivity for O-alkylation?
This is a common issue directly influenced by your choice of solvent and base.
-
Solvent Choice is Critical: The solvent plays a crucial role in determining the O/C alkylation ratio.
-
To favor O-alkylation, use polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[1][2] These solvents solvate the cation of the phenoxide salt, leaving the oxygen anion "naked" and highly nucleophilic, thus promoting attack at the oxygen.
-
Protic solvents, such as water, alcohols (e.g., ethanol), or trifluoroethanol (TFE), will favor C-alkylation .[1] These solvents form hydrogen bonds with the phenoxide oxygen, effectively shielding it and making it less available for nucleophilic attack. This leaves the carbon atoms of the aromatic ring as the more accessible nucleophilic sites.[1]
-
-
Base Selection Matters:
-
While a base is necessary to deprotonate the phenol, very strong bases can increase the electron density on the aromatic ring, potentially increasing the rate of C-alkylation.
-
Weaker bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often sufficient for deprotonating phenols and are generally preferred for selective O-benzylation, especially when paired with a polar aprotic solvent.[3]
-
Q3: I'm observing polybenzylated products in my reaction mixture. How can I achieve selective monobenzylation?
Controlling the stoichiometry of your reactants is the first and most crucial step.
-
Control Reactant Ratios: To favor monobenzylation, use a slight excess of the phenol relative to the benzylating agent (e.g., 1.1 to 1.2 equivalents of phenol to 1 equivalent of benzyl bromide). This ensures that the benzylating agent is the limiting reagent and is consumed before significant polybenzylation can occur.
-
Slow Addition of Benzylating Agent: Adding the benzylating agent dropwise to the reaction mixture can help maintain a low concentration of it at any given time, further discouraging multiple additions to the same phenol molecule.
-
Reaction Temperature: Lowering the reaction temperature can sometimes help improve selectivity for mono-alkylation, as the activation energy for the second and third alkylations may be higher.
Q4: My reaction yield is very low, even when I see the formation of the desired product. What are the possible causes?
Low yields can be frustrating and can stem from several factors beyond the primary side reactions.
-
Incomplete Deprotonation: Ensure your phenol is fully deprotonated to the phenoxide. If using a weak base, the reaction may be slow or incomplete. For less acidic phenols, a stronger base like sodium hydride (NaH) might be necessary.[4] However, be mindful that stronger bases can also promote side reactions.
-
Poor Quality Reagents: The purity of your reagents is paramount. Benzyl halides can degrade over time, and moisture can deactivate strong bases like NaH. Ensure your solvents are anhydrous, especially when using moisture-sensitive reagents.
-
Steric Hindrance: The Williamson ether synthesis is an SN2 reaction and is therefore sensitive to steric hindrance. While benzyl halides are generally reactive, highly substituted phenols or benzylating agents can slow down the reaction, allowing more time for side reactions or decomposition.[4]
-
Suboptimal Temperature and Reaction Time: The reaction may not have reached completion. Monitor the reaction progress by Thin Layer Chromatography (TLC). Conversely, excessively high temperatures or prolonged reaction times can lead to product decomposition.[4]
Troubleshooting Guides
Here are some common problems you might encounter during the benzylation of phenol, along with step-by-step troubleshooting advice.
Issue 1: Predominance of C-Alkylated Product
| Potential Cause | Troubleshooting Steps & Rationale |
| Use of Protic Solvent | Solution: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. Rationale: Protic solvents solvate the phenoxide oxygen via hydrogen bonding, hindering its nucleophilicity and promoting attack from the carbon framework of the aromatic ring.[1] |
| Strongly Basic Conditions | Solution: Use a milder base such as K₂CO₃ or NaHCO₃. Rationale: While a base is required, an excessively strong base can lead to a higher concentration of the phenoxide anion and potentially favor C-alkylation. Weaker bases often provide sufficient reactivity for O-alkylation with fewer side products.[5] |
| High Reaction Temperature | Solution: Lower the reaction temperature. Rationale: C-alkylation can have a higher activation energy and may become more competitive at elevated temperatures. |
Issue 2: Formation of Polybenzylated Products
| Potential Cause | Troubleshooting Steps & Rationale |
| Incorrect Stoichiometry | Solution: Use a slight excess of the phenol (1.1-1.2 equivalents) relative to the benzylating agent. Rationale: This ensures the benzylating agent is the limiting reactant, minimizing the chances of multiple benzylations on a single phenol molecule. |
| High Concentration of Benzylating Agent | Solution: Add the benzylating agent slowly and dropwise to the reaction mixture. Rationale: This maintains a low instantaneous concentration of the electrophile, favoring mono-alkylation. |
| Reaction Conditions Favoring C-Alkylation | Solution: Address the factors leading to C-alkylation as described in Issue 1. Rationale: Conditions that promote C-alkylation can also lead to poly-C-benzylation on the activated aromatic ring. |
Issue 3: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Rationale |
| Incomplete Deprotonation of Phenol | Solution: For less acidic phenols, consider using a stronger base like sodium hydride (NaH). Ensure the base is of good quality and the reaction is carried out under anhydrous conditions. Rationale: The formation of the more nucleophilic phenoxide is essential for the reaction to proceed.[4] |
| Decomposition of Reagents | Solution: Use freshly opened or purified reagents. Store benzyl halides and strong bases appropriately (e.g., under an inert atmosphere, refrigerated). Rationale: Degraded reagents will lead to lower yields and the formation of impurities. |
| Suboptimal Reaction Temperature or Time | Solution: Monitor the reaction progress using TLC to determine the optimal reaction time. If the reaction is sluggish, consider a moderate increase in temperature. Rationale: Finding the right balance between reaction rate and the onset of side reactions is key.[6] |
| Steric Hindrance | Solution: For sterically hindered substrates, you may need to increase the reaction temperature and/or time. Alternatively, consider using a more reactive benzylating agent, such as benzyl tosylate. Rationale: Overcoming the higher activation energy associated with sterically hindered substrates requires more forcing conditions. |
Experimental Protocols
Protocol 1: Selective O-Benzylation of Phenol using Potassium Carbonate in DMF
This protocol is a general guideline for achieving high selectivity for O-alkylation.
Materials:
-
Phenol (1.0 eq)
-
Benzyl bromide (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol and anhydrous potassium carbonate.
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the phenoxide.
-
Slowly add the benzyl bromide to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure benzyl phenyl ether.[3]
Protocol 2: O-Benzylation of an Electron-Deficient Phenol (e.g., 4-Nitrophenol) using Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is an excellent technique for the benzylation of phenols, especially when dealing with substrates that may be sensitive to very strong bases or high temperatures.[5]
Materials:
-
4-Nitrophenol (1.0 eq)
-
Benzyl chloride (1.1 eq)
-
Sodium hydroxide (NaOH) solution (e.g., 50% w/w)
-
Tetrabutylammonium bromide (TBAB) (0.05 - 0.1 eq)
-
Toluene or Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitrophenol in the chosen organic solvent.
-
Add the tetrabutylammonium bromide catalyst to the mixture.
-
With vigorous stirring, add the sodium hydroxide solution. The mixture should form two phases.
-
Add the benzyl chloride to the biphasic mixture.
-
Heat the reaction to a moderate temperature (e.g., 50-60 °C) and stir vigorously for 2-6 hours. The high shear from vigorous stirring is crucial for efficient phase transfer.
-
Monitor the reaction for completion by TLC.
-
After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired O-alkylation pathway and the undesired C-alkylation and over-alkylation pathways.
Caption: Competing reaction pathways in the benzylation of phenol.
Caption: A logical workflow for troubleshooting common issues in phenol benzylation.
References
-
ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
ResearchGate. (n.d.). Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
-
Sci-Hub. (1991). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. [Link]
-
ResearchGate. (n.d.). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
ResearchGate. (n.d.). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. [Link]
-
Industrial Phase-Transfer Catalysis. (n.d.). Industrial Phase-Transfer Catalysis. [Link]
-
Masaryk University. (n.d.). Preparation of 4-nitrophenol. [Link]
-
ResearchGate. (n.d.). Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents. [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
National Institutes of Health. (n.d.). Alkylation of phenol: a mechanistic view. [Link]
-
ResearchGate. (n.d.). Chemoselective C-benzoylation of phenols by using ALCl3under solvent-free conditions. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]
-
Semantic Scholar. (n.d.). The use of phase-transfer catalysis for the synthesis of phenol ethers. [Link]
-
Brandeis University. (n.d.). Theoretical study of the mechanism and regioselectivity of the alkylation reaction of the phenoxide ion in polar protic and aprotic solvents. [Link]
-
ResearchGate. (n.d.). Benzylation of Phenol with Benzyl Alcohol in the Presence of Sulphuric Acid. [Link]
-
ACS Publications. (n.d.). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). New Selective O-Debenzylation of Phenol with Mg/MeOH. [Link]
-
ResearchGate. (n.d.). Approaches to the selective benzylation of the primary hydroxyl group. [Link]
-
The Royal Society of Chemistry. (n.d.). Chemoselectivity in the Cu-catalyzed O-Arylation of Phenols and Aliphatic Alcohols. [Link]
-
National Institutes of Health. (2023). Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. [Link]
-
Organic Syntheses. (n.d.). m-NITROPHENOL. [Link]
-
OUCI. (n.d.). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. [Link]
-
Organic Chemistry Portal. (n.d.). New Method for the Benzylation of Hindered Sugar Hydroxyls. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 2,6-Dibenzylphenol Polymerization
Welcome to the technical support center for the polymerization of 2,6-dibenzylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for achieving optimal results in the synthesis of poly(2,6-dibenzyl-1,4-phenylene ether). This document will delve into the critical parameters of the reaction, offering field-proven insights and scientifically grounded protocols to overcome common experimental challenges.
Introduction to this compound Polymerization
The polymerization of this compound is a type of oxidative coupling reaction that yields poly(phenylene ether) (PPE) or poly(phenylene oxide) (PPO), a class of high-performance thermoplastics. These polymers are known for their excellent thermal stability, high glass transition temperature, and desirable dielectric properties.[1][2] The bulky benzyl groups in the 2 and 6 positions of the phenol monomer sterically hinder side reactions and direct the polymerization to form primarily 1,4-phenylene ether linkages.[3] However, achieving high molecular weight and a narrow polydispersity requires careful control of the reaction conditions.
The general mechanism involves the oxidation of the phenol to a phenoxyl radical, which then couples to form the polymer chain. This process is typically catalyzed by transition metal complexes, most commonly copper-based catalysts, or enzymatic catalysts like laccase and peroxidase.[4][5][6]
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when setting up the polymerization of this compound.
Q1: What are the most common catalyst systems for this compound polymerization?
A1: Copper-based catalysts are widely used for the oxidative polymerization of 2,6-disubstituted phenols.[5] A typical system consists of a copper(I) salt, such as cuprous bromide (CuBr) or cuprous chloride (CuCl), complexed with an amine ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) or pyridine. These catalysts are effective in promoting the formation of the desired C-O linkages.[7] Enzymatic catalysts, such as laccase or horseradish peroxidase (HRP), offer a greener alternative and can provide high selectivity under mild conditions.[4][8]
Q2: How does the choice of solvent affect the polymerization?
A2: The solvent plays a crucial role in the polymerization by influencing the solubility of the monomer and the growing polymer chain, as well as the activity of the catalyst.[9][10] Toluene and chlorobenzene are common non-polar solvents that are effective for this reaction. The polarity of the solvent can affect the reaction mechanism and the rate of polymerization.[10][11] In some cases, aqueous systems at high pH have been explored for a more environmentally friendly process, though this may alter the polymerization mechanism.[12]
Q3: What is the optimal temperature range for this polymerization?
A3: The reaction temperature significantly impacts the rate of polymerization and the potential for side reactions. Generally, temperatures between 25°C and 60°C are employed. Higher temperatures can increase the reaction rate but may also lead to a broader molecular weight distribution and an increased likelihood of side reactions, such as C-C coupling or polymer degradation.[13] The optimal temperature will depend on the specific catalyst system and solvent being used.
Q4: How can I control the molecular weight of the resulting polymer?
A4: The molecular weight of the poly(2,6-dibenzyl-1,4-phenylene ether) can be controlled by several factors:
-
Monomer to Catalyst Ratio: A lower catalyst concentration generally leads to a higher molecular weight.
-
Reaction Time: Longer reaction times typically result in higher molecular weights, up to a certain point where chain termination reactions may become more prevalent.
-
Temperature: Lower temperatures can favor slower, more controlled polymer growth, leading to higher molecular weights.[13]
-
Presence of a Chain Stopper: Introducing a monofunctional phenol can cap the growing polymer chains, thereby controlling the final molecular weight.
Q5: What are the expected properties of poly(2,6-dibenzyl-1,4-phenylene ether)?
A5: Poly(2,6-dibenzyl-1,4-phenylene ether) is an amorphous thermoplastic with a high glass transition temperature (Tg), typically above 200°C.[1] It exhibits good thermal stability and low dielectric constant and dissipation factor, making it suitable for applications in high-frequency electronics.[2] The polymer is generally soluble in chlorinated solvents and aromatic hydrocarbons.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the polymerization of this compound.
Problem 1: Low Polymer Yield
Symptoms:
-
After precipitation and drying, the mass of the obtained polymer is significantly lower than the theoretical yield.
-
A large amount of unreacted monomer is recovered.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Solution |
| Inactive Catalyst | The copper catalyst may have been oxidized to Cu(II) before the reaction, or the amine ligand may have degraded. | Ensure the use of high-purity, oxygen-free solvents and reagents. Prepare the catalyst solution under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled amines. |
| Insufficient Oxygen | The oxidative coupling reaction requires an oxidant, typically oxygen from the air or a supplied oxygen stream. | Ensure adequate aeration of the reaction mixture by vigorous stirring or by bubbling a gentle stream of air or oxygen through the solution.[7] |
| Low Reaction Temperature | The reaction rate may be too slow at lower temperatures, leading to incomplete conversion within the allotted time. | Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by techniques like Gel Permeation Chromatography (GPC) to track monomer consumption.[13] |
| Inappropriate Solvent | The monomer or the growing polymer chain may have poor solubility in the chosen solvent, leading to premature precipitation. | Switch to a solvent with better solubility for both the monomer and the polymer, such as toluene or chlorobenzene. |
Problem 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
Symptoms:
-
GPC analysis shows a broad peak, indicating a wide range of polymer chain lengths (PDI > 2.5).
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Solution |
| Poor Temperature Control | Fluctuations in temperature can lead to variations in the rate of initiation and propagation, resulting in a broader PDI. | Use a temperature-controlled reaction setup (e.g., an oil bath with a thermostat) to maintain a stable reaction temperature.[13] |
| Side Reactions | Unwanted C-C coupling can lead to branched polymer structures and a broader molecular weight distribution.[11] | Optimize the catalyst-to-ligand ratio. A slight excess of the amine ligand can sometimes suppress side reactions. Ensure a steady and controlled supply of oxygen. |
| Chain Transfer Reactions | Impurities in the monomer or solvent can act as chain transfer agents, leading to premature termination of some chains and the initiation of new ones. | Use highly purified monomer and solvents. Consider passing the solvent through a column of activated alumina to remove impurities. |
Problem 3: Formation of Insoluble Polymer
Symptoms:
-
The polymer precipitates out of the reaction mixture during the reaction.
-
The final polymer product is not fully soluble in common solvents like chloroform or toluene.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Solution |
| Cross-linking | Excessive C-C coupling or other side reactions can lead to the formation of a cross-linked, insoluble polymer network.[12] | Reduce the reaction temperature and/or the oxygen flow rate. Adjust the catalyst system to favor C-O coupling. |
| Excessively High Molecular Weight | In some cases, very high molecular weight polymers can have limited solubility. | Decrease the reaction time or introduce a chain-stopper to control the molecular weight. |
| Poor Solvent Choice | The chosen solvent may not be able to keep the high molecular weight polymer in solution. | Use a better solvent for the polymer, such as hot chlorobenzene or N-methyl-2-pyrrolidone (NMP) for characterization, if applicable. |
Experimental Protocols
Protocol 1: Standard Polymerization of this compound using a Copper-Amine Catalyst
Materials:
-
This compound (high purity)
-
Cuprous Bromide (CuBr)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Toluene (anhydrous)
-
Methanol
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, add this compound (e.g., 10 mmol).
-
Dissolve the monomer in anhydrous toluene (e.g., 50 mL) under a nitrogen atmosphere.
-
In a separate vial, prepare the catalyst solution by dissolving CuBr (e.g., 0.1 mmol) and TMEDA (e.g., 0.1 mmol) in a small amount of toluene under nitrogen.
-
Inject the catalyst solution into the monomer solution.
-
Replace the nitrogen atmosphere with a gentle stream of air or oxygen and stir the reaction mixture vigorously at the desired temperature (e.g., 40°C).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GPC.
-
Once the desired molecular weight is achieved, stop the reaction by adding a small amount of 1M HCl solution to quench the catalyst.
-
Pour the reaction mixture into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Filter the polymer, wash it with fresh methanol, and dry it in a vacuum oven at 80°C to a constant weight.
Protocol 2: Characterization of Poly(2,6-dibenzyl-1,4-phenylene ether)
-
Molecular Weight and PDI: Determined by Gel Permeation Chromatography (GPC) using a polystyrene standard for calibration.
-
Thermal Properties: Glass transition temperature (Tg) and thermal stability are assessed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively.[2]
-
Structural Confirmation: The chemical structure of the polymer is confirmed by ¹H NMR and ¹³C NMR spectroscopy.
Visualizations
Polymerization Workflow
Caption: Experimental workflow for the synthesis of poly(2,6-dibenzyl-1,4-phenylene ether).
Troubleshooting Logic
Sources
- 1. d-nb.info [d-nb.info]
- 2. Tetrafluorophenylene-Containing Vinylbenzyl Ether-Terminated Oligo(2,6-dimethyl-1,4-phenylene ether) with Better Thermal, Dielectric, and Flame-Retardant Properties for Application in High-Frequency Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Polyphenol Polymerization by an Alternative Oxidative Microbial Enzyme and Characterization of the Biological Activity of Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent effects on the rates and mechanisms of reaction of phenols with free radicals. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Integrity of 2,6-Dibenzylphenol in Research Applications
Welcome to the technical support center for 2,6-Dibenzylphenol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the storage and handling of this valuable compound. Our goal is to provide you with the expertise and practical guidance necessary to maintain the stability and purity of this compound throughout your experimental workflows.
Frequently Asked Questions (FAQs)
Here we address the most common inquiries related to the stability and storage of this compound.
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a cool, dark, and dry environment. The recommended storage temperature is between 2-8 °C.[1] It is crucial to store the compound in a tightly sealed container to minimize exposure to air and moisture.
Q2: How sensitive is this compound to air and light?
A2: Like many phenolic compounds, this compound is susceptible to oxidative degradation upon prolonged exposure to air (oxygen) and can be sensitive to light.[2] The benzylic hydrogens in the structure can be particularly prone to oxidation. Oxidation is a primary degradation pathway for sterically hindered phenols, leading to the formation of colored impurities and a potential decrease in purity and performance.[3][4]
Q3: Can I store this compound at room temperature for short periods?
A3: While refrigerated storage is recommended for long-term stability, short-term storage at room temperature (e.g., during sample preparation for an experiment) is generally acceptable if the compound is protected from light and excessive heat. However, for periods longer than a few days, refrigeration is advised to prevent the initiation of degradation processes.
Q4: What type of container is best for storing this compound?
A4: Amber glass bottles with tight-fitting, inert caps are the preferred containers for storing this compound. The amber color protects the compound from light-induced degradation.[2] Avoid using containers made of materials that may react with phenols, such as aluminum or certain plastics.[5][6] For solutions, ensure the chosen solvent is compatible and does not promote degradation.
Q5: I've noticed a slight discoloration in my aged stock of this compound. What could be the cause and is it still usable?
A5: Discoloration (often a yellowish or pinkish hue) is a common indicator of phenolic compound degradation, typically due to oxidation.[2] The formation of quinone-like structures or other conjugated systems can lead to colored impurities. The usability of the discolored material depends on the specific requirements of your application. For sensitive assays or synthesis, it is highly recommended to assess the purity of the material before use. A simple purity check via HPLC can determine if the compound still meets the specifications for your experiment.
Troubleshooting Guide: Common Degradation Issues and Solutions
This section provides a structured approach to identifying and resolving common problems associated with the degradation of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected experimental results or low yield | Degradation of this compound leading to lower active concentration and potential interference from degradation products. | 1. Verify Purity: Analyze the purity of your this compound stock using a suitable analytical method like HPLC. 2. Use a Fresh Stock: If degradation is confirmed, use a fresh, properly stored batch of the compound for your experiments. 3. Optimize Handling: Review your experimental workflow to minimize exposure of the compound to air, light, and high temperatures. |
| Appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, GC) | Formation of degradation products. | 1. Characterize Impurities: If possible, use mass spectrometry (LC-MS or GC-MS) to identify the mass of the impurity peaks, which can provide clues about the degradation pathway. Common degradation products of sterically hindered phenols include benzoquinones and products of oxidative coupling.[7][8] 2. Review Storage Conditions: Ensure your storage conditions align with the recommendations (2-8 °C, dark, dry, tightly sealed). |
| Solid material appears clumpy or has changed in texture | Absorption of moisture from the atmosphere due to improper sealing of the container. | 1. Dry the Material: If the compound is stable to gentle heating, you may be able to dry it under vacuum. However, this should be done with caution as it can accelerate degradation if not performed correctly. 2. Improve Storage: Always ensure the container is tightly sealed immediately after use. Consider storing the primary container within a desiccator for an additional layer of protection against moisture. |
Visualizing the Degradation Pathway
To understand the underlying chemistry of degradation, it is helpful to visualize the oxidative pathway of sterically hindered phenols. The following diagram illustrates a generalized mechanism.
Caption: Oxidative degradation of sterically hindered phenols.
Experimental Protocols
Protocol 1: Routine Purity Assessment of this compound by HPLC
This protocol provides a general method for the routine analysis of this compound purity. Method optimization may be required based on the specific instrumentation and impurities expected.
1. Materials and Reagents:
- This compound sample
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (optional, for mobile phase modification)
- Volumetric flasks and pipettes
- HPLC vials
2. Instrumentation:
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Procedure:
- Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 70:30 (v/v) mixture. Degas the mobile phase before use.
- Standard Preparation: Accurately weigh a small amount of high-purity this compound standard and dissolve it in acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve if quantitative analysis is required.
- Sample Preparation: Dissolve a known amount of the this compound sample to be tested in acetonitrile to a similar concentration as the standard.
- HPLC Analysis:
- Set the column temperature (e.g., 30 °C).
- Set the flow rate (e.g., 1.0 mL/min).
- Set the UV detection wavelength. Based on the phenolic structure, a wavelength around 270-280 nm should be appropriate.
- Inject the standard and sample solutions.
- Data Analysis: Determine the purity of the sample by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
Protocol 2: Accelerated Stability Study of this compound in Solution
This protocol outlines an accelerated stability study to predict the long-term stability of this compound in a specific solvent.
1. Materials and Reagents:
- High-purity this compound
- Solvent of interest (e.g., DMSO, Ethanol)
- HPLC system and reagents as described in Protocol 1
2. Procedure:
- Sample Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration.
- Initial Analysis (Time 0): Immediately analyze the purity of the solution using the HPLC method described in Protocol 1. This will serve as the baseline.
- Stress Conditions: Store aliquots of the solution under different stress conditions:
- Elevated Temperature: Store at 40 °C in the dark.
- Light Exposure: Store at room temperature under controlled light conditions (a photostability chamber is ideal).
- Control: Store at the recommended 2-8 °C in the dark.
- Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove an aliquot from each storage condition and analyze its purity by HPLC.
- Data Analysis: Plot the purity of this compound as a function of time for each condition. This will provide an indication of the degradation rate under different environmental stresses and help predict the long-term stability of the solution.[1][6][9]
References
-
The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. PMC. [Link]
-
Oxidation of Sterically Hindered Phenols. ResearchGate. [Link]
-
Degradation of 2,6-di-tert-butylphenol by an isolated high-efficiency bacterium strain. PubMed. [Link]
-
Chapter 8: Accelerated Stability Testing – History and Recent Developments. Royal Society of Chemistry. [Link]
-
Hindered phenolic antioxidants for protection of polymers. Partners in Chemicals. [Link]
-
Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. PMC. [Link]
-
UV absorption spectra of phenol-PH and its main degradation products... ResearchGate. [Link]
-
Stability of Phenolic Compounds in Grape Stem Extracts. PMC. [Link]
-
Photochemical permutation of meta-substituted phenols. PMC. [Link]
-
Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Journal of the American Chemical Society. [Link]
-
Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition. [Link]
-
Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. NIH. [Link]
-
Degradation of substituted phenols with different oxygen sources catalyzed by Co(II) and Cu(II) phthalocyanine complexes. Semantic Scholar. [Link]
-
Analysis of phenols by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole). ResearchGate. [Link]
-
Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. EPA. [Link]
-
Analysis of phenols by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Semantic Scholar. [Link]
-
Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Agilent. [Link]
-
Impurity Profiling and Identification of 2,6-Diisopropylphenol by HPLC Method and Raman Spectroscopy Method. ResearchGate. [Link]
-
This compound. PubChem. [Link]
-
Long-term stability study of drug products and out-of-specification test results. ResearchGate. [Link]
-
Significance of Stability Studies on Degradation Product. RJPT. [Link]
-
Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. PharmaCores. [Link]
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- 2. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. partinchem.com [partinchem.com]
- 5. mdpi.com [mdpi.com]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Degradation of substituted phenols with different oxygen sources catalyzed by Co(II) and Cu(II) phthalocyanine complexes | Semantic Scholar [semanticscholar.org]
- 9. Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time [pharmacores.com]
Technical Support Center: Troubleshooting Low Solubility of 2,6-Dibenzylphenol
Welcome to the technical support center for handling 2,6-Dibenzylphenol. As a large, sterically-hindered phenol, this compound is an invaluable synthon and molecular model in various research applications. However, its molecular architecture presents a common, yet manageable, experimental challenge: low solubility in many reaction media. This guide provides in-depth, field-proven insights and protocols to help you overcome this hurdle, ensuring your experiments proceed efficiently and effectively.
Section 1: Understanding the Root Cause: Physicochemical Properties
The solubility of a compound is dictated by its structure. This compound's behavior is a classic textbook example of how steric hindrance and polarity interplay. The two bulky, nonpolar benzyl groups flank the polar hydroxyl group, creating a molecule that is predominantly lipophilic. This structure is the primary reason for its poor solubility in polar solvents.
The key to troubleshooting is to understand and manipulate these properties. The hydroxyl group, with a pKa similar to other phenols (around 10), is acidic.[1][2] This acidity is the chemical handle we can use to dramatically alter the molecule's polarity and, consequently, its solubility.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Significance for Solubility |
| Molecular Formula | C₂₀H₁₈O[3][4] | Indicates a large, carbon-rich, and predominantly nonpolar structure. |
| Molecular Weight | 274.4 g/mol [3][4] | A higher molecular weight often correlates with lower solubility. |
| Melting Point | 30 °C[1] | A low melting point suggests that intermolecular forces in the solid state are relatively weak and should not be a major barrier to dissolution in an appropriate solvent. |
| Predicted pKa | 10.55 ± 0.50[1] | This acidity allows for deprotonation with a suitable base to form a highly polar and more soluble phenoxide salt. |
| XLogP3-AA | 5.4[4][5] | This high value indicates strong lipophilicity ("oil-loving") and predicts poor solubility in aqueous or highly polar solvents. |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with this compound. The following workflow provides a logical progression for diagnosing and solving solubility problems.
Caption: The catalytic cycle in Phase-Transfer Catalysis (PTC).
Q5: Is it safe to simply increase the temperature to force dissolution?
A: Increasing the temperature is a valid technique that often improves solubility. However, it must be approached with caution. You must consider the boiling point of your solvent and the thermal stability of all reactants, reagents, and the product. Forcing dissolution at high temperatures can sometimes accelerate undesirable side reactions. A modest increase in temperature (e.g., to 40-60 °C) is often a good first step, but it should be done judiciously and with careful monitoring of the reaction profile.
Section 3: Detailed Experimental Protocols
Protocol 1: Systematic Solvent Screening
-
Objective: To efficiently identify a suitable solvent for this compound at a target concentration.
-
Methodology:
-
Place 27.4 mg (0.1 mmol) of this compound into several small, labeled vials.
-
To each vial, add 1.0 mL of a different test solvent (e.g., Toluene, THF, DCM, Acetonitrile, DMF, Ethanol) to target a 0.1 M concentration.
-
Stir each vial vigorously at room temperature for 5-10 minutes.
-
Observe and record the solubility: "Fully Soluble," "Partially Soluble," or "Insoluble."
-
For vials where the compound is not fully soluble, gently warm the mixture to 40-50 °C and observe any change.
-
-
Self-Validation: A successful solvent will result in a clear, homogeneous solution without any visible particulate matter.
Protocol 2: In Situ Generation of the Phenoxide for Enhanced Solubility
-
Objective: To prepare a solution of sodium 2,6-dibenzylphenoxide in an aprotic solvent for use in subsequent reactions.
-
Materials: this compound, Sodium Hydride (NaH, 60% dispersion in mineral oil), Anhydrous THF or DMF, round-bottom flask, magnetic stirrer, nitrogen/argon line.
-
Methodology:
-
Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) to a dry round-bottom flask containing anhydrous THF or DMF.
-
Stir to create a slurry.
-
Carefully add NaH (1.1 eq) portion-wise at 0 °C. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.
-
The reaction is complete when gas evolution ceases and the mixture becomes a homogeneous (often colored) solution.
-
-
Self-Validation: The visual transformation from a solid slurry to a clear solution confirms the formation of the soluble phenoxide salt. This solution can now be used directly for reactions, such as adding an electrophile (e.g., an alkyl halide).
Protocol 3: Example Protocol for Phase-Transfer Catalysis (PTC)
-
Objective: To perform an O-alkylation of this compound using a biphasic system.
-
Materials: this compound (1.0 eq), Toluene, 50% w/w aqueous Sodium Hydroxide (NaOH), Benzyl Bromide (1.2 eq), Tetrabutylammonium Bromide (TBAB, 0.05 eq).
-
Methodology:
-
To a round-bottom flask, add this compound, Toluene, and TBAB. Stir to dissolve.
-
Add the aqueous NaOH solution. The mixture will be biphasic.
-
Heat the mixture to 60 °C with vigorous stirring. The high stir rate is crucial to maximize the interfacial surface area.
-
Slowly add the Benzyl Bromide over 30 minutes.
-
Maintain the reaction at 60 °C and monitor its progress by TLC or GC-MS.
-
-
Self-Validation: Successful PTC is confirmed by the consumption of the starting material (this compound) and the formation of the desired ether product, which would not occur at an appreciable rate without the catalyst. [6]
References
-
Journal of the American Chemical Society, "Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol". [Link]
-
ResearchGate, "Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations | Request PDF". [Link]
-
PTC Organics, Inc., "PTC Etherification of a Phenol". [Link]
-
PubMed, "Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection". [Link]
-
Biomedres, "A Minireview of Phase-Transfer Catalysis and Recent Trends". [Link]
-
PubChem, "this compound | C20H18O | CID 259641". [Link]
-
Pharmaguideline, "Solubility Enhancement Techniques". [Link]
-
PubChem, "Phenol, 2,4(or 2,6)-bis(phenylmethyl)- | C20H18O | CID 106566". [Link]
-
Chemistry LibreTexts, "4.4 Solubility". [Link]
-
YouTube, "organic chemistry review - common organic solvents". [Link]
-
International Journal of Medical Science and Dental Research, "Techniques for Improving Solubility". [Link]
-
CUTM Courseware, "Solubility Enhancement Technique". [Link]
-
University of Rochester, Department of Chemistry, "Reagents & Solvents: Solvents and Polarity". [Link]
-
Approximate pKa chart of the functional groups. [Link]
-
PMC, NIH, "Drug Solubility: Importance and Enhancement Techniques". [Link]
Sources
- 1. This compound CAS#: 47157-01-7 [m.chemicalbook.com]
- 2. chem.indiana.edu [chem.indiana.edu]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C20H18O | CID 259641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenol, 2,4(or 2,6)-bis(phenylmethyl)- | C20H18O | CID 106566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
Enhancing the efficiency of catalysts in 2,6-Dibenzylphenol reactions
An advanced technical support resource designed for professionals in research and drug development, this guide provides in-depth troubleshooting for enhancing catalyst efficiency in the synthesis of 2,6-dibenzylphenol. As Senior Application Scientists, we offer insights grounded in established chemical principles to address common experimental challenges.
Introduction: The Challenge of Synthesizing this compound
This compound is a sterically hindered phenol that serves as a critical building block and ligand in coordination chemistry and the synthesis of advanced materials[1]. Its synthesis, typically achieved through the Friedel-Crafts alkylation of phenol with a benzylating agent, presents significant challenges in achieving high yield and selectivity. The primary hurdles include catalyst deactivation, competing side reactions, and controlling the regioselectivity to favor the 2,6-disubstituted product over other isomers. This guide provides a structured approach to troubleshoot and optimize these reactions.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues encountered during the catalytic benzylation of phenol, providing explanations and actionable solutions.
Category 1: Low Reaction Yield & Poor Conversion
Question: My yield of this compound is consistently low, despite starting with the correct reagents. What are the primary causes?
Answer: Low yields in Friedel-Crafts benzylation of phenols are common and can typically be traced back to several key factors:
-
Catalyst Deactivation : The hydroxyl group (-OH) on the phenol ring is a Lewis base that can coordinate strongly with Lewis acid catalysts like aluminum chloride (AlCl₃)[2][3]. This interaction deactivates the catalyst, often necessitating the use of stoichiometric or even excess amounts of the catalyst to drive the reaction[2].
-
Insufficient Catalyst Activity : The chosen catalyst may not be sufficiently active to promote the reaction under your conditions. Lewis acids vary significantly in their activity. For instance, AlCl₃ and AlBr₃ are considered very active, while TiCl₄ and FeCl₂ are milder[4].
-
Suboptimal Temperature : The reaction may have a high activation energy that is not being met. If the temperature is too low, the reaction rate will be negligible. Conversely, excessively high temperatures can lead to byproduct formation and decomposition[5].
-
Formation of Benzyl Phenyl Ether (O-Alkylation) : A significant portion of your reagents may be consumed in the formation of the O-alkylated byproduct, which reduces the yield of the desired C-alkylated this compound[2].
Question: I'm observing very little to no consumption of my starting phenol. How can I initiate the reaction effectively?
Answer: A lack of conversion points to fundamental issues with reaction initiation. Consider the following troubleshooting steps:
-
Ensure Anhydrous Conditions : Lewis acid catalysts such as AlCl₃ are extremely sensitive to moisture. Any water present in the reagents or solvent will hydrolyze and deactivate the catalyst[6][7]. All glassware should be oven-dried, and solvents and reagents should be anhydrous. Handling under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Increase Catalyst Loading : Due to deactivation by the phenolic hydroxyl group, a substoichiometric amount of catalyst is often insufficient. Try increasing the catalyst amount incrementally. For many phenol alkylations, a stoichiometric amount of Lewis acid is the standard starting point[2].
-
Evaluate Catalyst Choice : If a mild Lewis acid is being used, it may not be strong enough. Refer to the hierarchy of Lewis acid activity and consider switching to a more potent catalyst like AlCl₃ or GaCl₃[4].
-
Gradually Increase Temperature : If the reaction is being run at room temperature or below, a gradual increase in temperature while monitoring via Thin Layer Chromatography (TLC) can help overcome the activation energy barrier.
Category 2: Poor Selectivity & Isomer Control
Question: My product is a mixture of 2-benzylphenol, 4-benzylphenol, and various dibenzylated isomers. How can I improve selectivity for this compound?
Answer: Achieving high selectivity for the 2,6-isomer is a significant challenge due to competing reactions. The key is to manipulate steric and electronic factors.
-
Polysubstitution Issues : The initial product, mono-benzylphenol, is often more reactive than phenol itself, leading to rapid subsequent benzylation and the formation of di- and tri-substituted byproducts[2]. Using a large excess of phenol relative to the benzylating agent can statistically favor mono-alkylation[4].
-
Catalyst Choice for Ortho-Selectivity : The choice of catalyst is paramount for directing substitution to the ortho positions. Aluminum triphenolate, formed in situ from phenol and an aluminum precursor, is known to be a highly efficient catalyst for promoting di-ortho-alkylation[8]. This is due to the formation of a bulky catalyst-substrate complex that sterically directs the incoming electrophile to the positions adjacent to the hydroxyl group.
-
Temperature Control : The ratio of ortho to para products is influenced by whether the reaction is under kinetic or thermodynamic control. Lower temperatures often favor the thermodynamically more stable para-substituted product, while higher temperatures can favor the kinetically preferred ortho-product[2]. Experimentation with the temperature profile is crucial.
Question: My primary byproduct is benzyl phenyl ether. How can I suppress O-alkylation and favor the desired C-C bond formation?
Answer: The competition between C-alkylation (on the ring) and O-alkylation (on the hydroxyl oxygen) is a classic problem in phenol chemistry. O-alkylation is often kinetically favored[9].
-
Solvent Polarity : Less polar solvents generally favor C-alkylation. The use of polar solvents can stabilize the phenoxide ion, making the oxygen atom more nucleophilic and promoting O-alkylation.
-
Temperature and Catalyst : Higher reaction temperatures and the presence of a strong Lewis acid can promote the Fries rearrangement, where an initially formed O-alkylated product (the ether) rearranges to the more thermodynamically stable C-alkylated phenol[2][3]. Therefore, allowing for longer reaction times at elevated temperatures might convert the unwanted ether into alkylated phenols.
-
Solid Acid Catalysts : Certain solid acid catalysts, like zeolites, can offer shape selectivity that favors the formation of specific C-alkylated isomers while suppressing O-alkylation due to steric constraints within their pore structures.
Category 3: Catalyst-Specific Problems
Question: When using benzyl alcohol as the alkylating agent with a solid acid catalyst (e.g., zeolite), the reaction starts but then stops. What causes this deactivation?
Answer: Using benzyl alcohol is attractive from a green chemistry perspective, but it introduces specific challenges.
-
Water as a Byproduct : The reaction of phenol with benzyl alcohol produces water as a byproduct. This water can strongly adsorb to the active sites of solid acid catalysts like zeolites or acidic resins, leading to their deactivation[10].
-
Self-Etherification : Benzyl alcohol can undergo acid-catalyzed self-condensation to form dibenzyl ether, consuming the alkylating agent and potentially fouling the catalyst surface[10].
To mitigate this, consider using a system where water can be removed as it is formed (e.g., a Dean-Stark trap) or select a catalyst known for its hydrothermal stability.
Question: My palladium-based catalyst for a debenzylation side-reaction is deactivating. What is happening?
Answer: While not the primary synthesis route, if you are using a process that involves a debenzylation step (e.g., from a protected phenol), palladium catalyst deactivation is a known issue. Deactivation can occur through several mechanisms:
-
Leaching : The acidic environment that can develop during the reaction can cause palladium particles to leach from the support material into the solution[11].
-
Aggregation/Sintering : Palladium nanoparticles on the support can aggregate into larger, less active particles, reducing the available catalytic surface area[11].
-
Poisoning : Impurities in the reaction mixture, particularly sulfur-containing compounds, can irreversibly poison the catalyst[12].
Data Summary and Protocols
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Troubleshooting Steps |
| Low to No Conversion | 1. Inactive/deactivated catalyst (moisture).2. Insufficient catalyst activity or loading. | 1. Ensure all reagents, solvents, and glassware are anhydrous. Use an inert atmosphere.[6][7]2. Increase catalyst loading (e.g., to stoichiometric amounts for AlCl₃).[2]3. Switch to a more active Lewis acid (e.g., AlBr₃, GaCl₃).[4] |
| Poor Selectivity (Isomer Mixture) | 1. Polysubstitution due to activated product.2. Lack of regiochemical control. | 1. Use a large excess of phenol.[4]2. Use a catalyst that favors ortho-alkylation, such as aluminum triphenolate.[8]3. Adjust temperature to favor kinetic (ortho) vs. thermodynamic (para) products.[2] |
| High Yield of Benzyl Phenyl Ether | O-alkylation is kinetically favored over C-alkylation. | 1. Use less polar solvents.2. Increase reaction temperature and time to promote Fries rearrangement.[2][3]3. Investigate solid acid catalysts with shape-selective properties. |
| Formation of Dibenzyl Ether | Self-condensation of benzyl alcohol as the alkylating agent. | 1. Add benzyl alcohol slowly to the reaction mixture.2. Choose a catalyst less prone to promoting this side reaction.[10] |
| Solid Catalyst Deactivation | 1. Water byproduct poisoning active sites.2. Pore blockage by oligomers or coke. | 1. Remove water during the reaction (e.g., Dean-Stark trap).2. Regenerate the catalyst via calcination as per manufacturer/literature protocols.[13] |
Experimental Protocol: Synthesis of this compound via Friedel-Crafts Alkylation
This protocol is a representative example and should be adapted and optimized for specific laboratory conditions and safety protocols.
Reagents:
-
Phenol
-
Benzyl Chloride (or Benzyl Alcohol)
-
Aluminum Chloride (AlCl₃), anhydrous
-
Anhydrous Dichloromethane (DCM) or other suitable solvent
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup : Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Catalyst Suspension : To the flask, add anhydrous DCM followed by the portion-wise addition of anhydrous AlCl₃ (e.g., 2.2 equivalents) while stirring. The mixture should be cooled in an ice bath.
-
Substrate Addition : Dissolve phenol (1 equivalent) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension. Allow the mixture to stir for 15-20 minutes.
-
Alkylating Agent Addition : Dissolve benzyl chloride (2.1 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture at 0°C.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The reaction can then be heated to reflux (approx. 40°C for DCM) and monitored by TLC.
-
Work-up : Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing : Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification : The crude product can be purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.
Visual Workflows and Reaction Pathways
Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and solving common issues in the synthesis.
Caption: A decision tree for troubleshooting low yield and poor selectivity.
Competing Reaction Pathways
This diagram illustrates the critical reaction choices that dictate the final product distribution.
Caption: Competing O- vs. C-alkylation and subsequent benzylation pathways.
References
-
Phenol alkylation (Friedel-Crafts Alkylation) . J&K Scientific LLC. Available at: [Link]
-
Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols . Organic Letters, 10(9), 1795–1798. Available at: [Link]
-
Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations . ResearchGate. Available at: [Link]
-
Kannan, S., Kulkarni, S. J., & Subba Rao, Y. V. (2006). Liquid phase alkylation of phenol with 1-octene over large pore zeolites . Journal of Molecular Catalysis A: Chemical, 256(1-2), 169–176. Available at: [Link]
-
Friedel–Crafts reaction of phenol . Chemistry Stack Exchange. Available at: [Link]
-
Selective Alkylation of Phenols Using Solid Catalysts . White Rose eTheses Online. Available at: [Link]
-
Poulsen, C. S., & Jørgensen, K. A. (2008). Catalytic Asymmetric Friedel−Crafts Alkylation Reactions—Copper Showed the Way . Chemical Reviews, 108(8), 2903–2915. Available at: [Link]
- US3972951A - Process for the formation of 2,6-diphenyl-phenol. Google Patents.
- CN107051582A - The Benzylation reaction new method of one kind catalysis. Google Patents.
-
Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2 . ResearchGate. Available at: [Link]
-
Gemoets, H. P. L., et al. (2016). Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation . Catalysts, 6(1), 10. Available at: [Link]
-
Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta . ResearchGate. Available at: [Link]
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- 5. US3972951A - Process for the formation of 2,6-diphenyl-phenol - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
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- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of 2,6-Dibenzylphenol
Welcome to the technical support center dedicated to resolving common chromatographic challenges encountered during the analysis of 2,6-Dibenzylphenol and related phenolic compounds. This guide is designed for researchers, scientists, and drug development professionals who are seeking to achieve optimal peak symmetry and robust analytical results. Here, we will delve into the root causes of peak tailing and provide systematic, field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for my this compound analysis?
A1: Peak tailing is an asymmetry in a chromatographic peak, where the latter half of the peak is broader than the front half.[1] In an ideal HPLC separation, peaks should be symmetrical, resembling a Gaussian distribution.[2] Tailing is problematic because it can significantly compromise the accuracy and reliability of your analysis by:
-
Reducing Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to distinguish between different compounds in a mixture.[2]
-
Inaccurate Quantification: The distorted peak shape can lead to errors in peak integration, resulting in imprecise and inaccurate quantitative measurements.[2]
-
Decreased Sensitivity: As the peak broadens, its height decreases, which can lower the signal-to-noise ratio and negatively impact the limit of detection.
For a compound like this compound, achieving symmetrical peaks is crucial for accurate impurity profiling and potency assays in drug development and quality control.
Q2: I'm observing peak tailing for this compound. What are the most likely causes?
A2: Peak tailing for phenolic compounds such as this compound in reversed-phase HPLC typically stems from secondary interactions between the analyte and the stationary phase. The primary causes include:
-
Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based columns are a major contributor to peak tailing, especially for polar and ionizable compounds.[1][3] The acidic nature of these silanol groups can lead to strong interactions with the phenolic hydroxyl group of this compound.[4]
-
Mobile Phase pH: The pH of the mobile phase plays a critical role.[5] If the pH is close to the pKa of this compound, the compound can exist in both its ionized and non-ionized forms, leading to peak distortion.[6]
-
Metal Chelation: Trace metal contaminants (e.g., iron, aluminum) within the silica matrix of the column or from the HPLC system itself can chelate with the hydroxyl groups of this compound, causing peak tailing.[4][7][8]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.[1]
-
Extra-Column Effects: Issues such as excessive tubing length, large-diameter tubing, or dead volumes in fittings and connections can contribute to peak broadening and tailing.[9]
In-Depth Troubleshooting Guides
Guide 1: Addressing Secondary Interactions with the Stationary Phase
Secondary interactions are the most common culprit for peak tailing of phenolic compounds.[3] This guide provides a systematic approach to diagnose and mitigate these unwanted interactions.
The ionization state of this compound is controlled by the mobile phase pH. To ensure a single, consistent form of the analyte, it is crucial to work at a pH that is at least 2 units away from its pKa.[6][10]
Protocol:
-
Determine the pKa of this compound: The pKa of the phenolic hydroxyl group is a critical parameter. A literature search or software prediction can provide this value.
-
Adjust Mobile Phase pH:
-
To analyze in the neutral (protonated) form, adjust the mobile phase pH to be at least 2 units below the pKa. This is often the preferred approach as it increases hydrophobicity and retention on a reversed-phase column.[11][12]
-
Use a suitable buffer (e.g., phosphate, acetate, or formate) at a concentration of 10-25 mM to maintain a stable pH.[7][13]
-
-
Observe the Effect: A significant improvement in peak shape upon pH adjustment strongly indicates that analyte ionization was a key contributor to the tailing.
Pro-Tip: For acidic compounds like phenols, a lower mobile phase pH (around 2.5-3.0) is generally a good starting point.[3][13] This not only suppresses the ionization of the analyte but also the ionization of acidic silanol groups on the column, further reducing unwanted interactions.[7]
The choice of HPLC column is paramount for achieving good peak shape.
Recommendations:
-
Use End-Capped Columns: Modern, high-purity, base-deactivated (end-capped) columns are designed to minimize the number of accessible silanol groups.[3][13] End-capping involves chemically bonding a small, non-polar group (like trimethylsilyl) to the residual silanols, effectively shielding them from interacting with analytes.[1][4]
-
Consider Alternative Stationary Phases: If tailing persists on a standard C18 column, explore columns with different surface chemistries. A phenyl-bonded phase can offer alternative selectivity for aromatic compounds like this compound through π-π interactions.[14][15]
-
Guard Columns: Employ a guard column with the same stationary phase as the analytical column. This will protect the analytical column from strongly retained impurities and particulates that can cause active sites and lead to peak tailing.[16]
Guide 2: Mitigating Metal Chelation Effects
If you suspect metal chelation is the cause of peak tailing, the following steps can help.
Protocol:
-
Use a High-Purity Column: Select a column from a reputable manufacturer that is certified for low metal content.[7]
-
Incorporate a Chelating Agent: Add a weak chelating agent, such as a low concentration of EDTA (e.g., 5-10 µM), to the mobile phase.[7][17] The chelator will preferentially bind to active metal sites in the system and on the column, preventing the analyte from interacting with them.[18][19]
-
System Passivation: If metal contamination from the HPLC system (e.g., stainless steel tubing, frits) is suspected, a system passivation procedure with an acid solution may be necessary.[8][19] Consult your instrument manufacturer's guidelines for the appropriate procedure.
Visual Troubleshooting Workflow
Below is a DOT language script for a Graphviz diagram that outlines a logical troubleshooting workflow for peak tailing issues with this compound.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Data Summary Table
The following table summarizes the key parameters and their expected impact on the peak shape of this compound.
| Parameter | Condition | Expected Impact on Peak Tailing | Rationale |
| Mobile Phase pH | pH ≈ pKa of analyte | High | Analyte exists in both ionized and non-ionized forms.[6] |
| pH << pKa of analyte | Low | Analyte is in a single, neutral form; silanol ionization is suppressed.[3][11] | |
| Column Chemistry | Non-end-capped, older silica | High | High concentration of active silanol groups.[20] |
| Modern, end-capped, high-purity silica | Low | Silanol activity is minimized.[9][13] | |
| Mobile Phase Additives | No additives | Moderate to High | Silanol and metal interactions are not masked. |
| Buffered mobile phase | Low | Maintains stable pH to control analyte and silanol ionization.[9] | |
| Chelating agent (e.g., EDTA) | Low | Masks active metal sites in the system.[7][17] | |
| Sample Concentration | High (column overload) | High | Saturation of the stationary phase.[1] |
| Low (within column capacity) | Low | Linear adsorption/desorption isotherm is maintained. |
References
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
Mechanisms of retention in HPLC Part 2. [Link]
-
Exploring the Role of pH in HPLC Separation - Moravek. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [Link]
-
How does an acid pH affect reversed-phase chromatography separations? - Biotage. [Link]
-
The Theory of HPLC Column Chemistry. [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]
-
Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek. [Link]
-
Control pH During Method Development for Better Chromatography - Agilent. [Link]
-
The use of Mobile Phase pH as a Method Development Tool - Chromatography Today. [Link]
-
Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography | Request PDF - ResearchGate. [Link]
-
Waters Nova-Pak Phenyl HPLC Columns - LabRulez LCMS. [Link]
-
Why it matters and how to get good peak shape. [Link]
-
Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | LCGC International. [Link]
-
Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays - PubMed. [Link]
-
METAL CHELATION IN SEPARATION SCIENCE MARIAN DEACON - DORAS | DCU Research Repository. [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. [Link]
-
Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns - MDPI. [Link]
-
A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts - PMC - NIH. [Link]
-
Mechanisms of retention in HPLC. [Link]
-
Purge metals from HPLC system using EDTA - How To - MicroSolv. [Link]
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- 20. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
Minimizing byproduct formation in the synthesis of 2,6-Dibenzylphenol derivatives
Welcome to the technical support center for the synthesis of 2,6-dibenzylphenol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and minimize the formation of unwanted byproducts. Here, we address common challenges and provide in-depth, evidence-based solutions to streamline your experimental workflow.
I. Overview of this compound Synthesis
The synthesis of this compound typically involves the Friedel-Crafts alkylation of phenol with a benzylating agent, such as benzyl chloride or benzyl alcohol, in the presence of an acid catalyst. While seemingly straightforward, this reaction is often complicated by a lack of selectivity, leading to a mixture of products and challenging purification processes. The primary goal is to favor C-alkylation at the ortho positions of the phenol while suppressing O-alkylation and the formation of other isomers.
II. Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of this compound derivatives.
Issue 1: Low Yield of the Desired this compound Product
Question: My reaction is producing a low yield of the target this compound, with a significant amount of starting material remaining. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in the benzylation of phenol can stem from several factors, primarily related to catalyst activity and reaction conditions.
Probable Causes:
-
Inactive or Insufficient Catalyst: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) may be deactivated by moisture. These catalysts are highly hygroscopic and their activity is significantly diminished in the presence of water.[1]
-
Inadequate Reaction Temperature: The reaction may not have been heated sufficiently to overcome the activation energy barrier.
-
Poor Choice of Benzylating Agent: While benzyl chloride is generally more reactive, benzyl alcohol can also be used. However, the in-situ generation of the benzyl carbocation from benzyl alcohol might be less efficient under certain conditions.[2][3]
Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware before use and use anhydrous solvents. Handle hygroscopic catalysts in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Catalyst Loading: While a stoichiometric amount of Lewis acid is often required in Friedel-Crafts acylation due to complexation with the product, alkylation can sometimes proceed with catalytic amounts.[4] However, for phenol alkylation, a higher catalyst loading is often necessary to drive the reaction to completion. Start with a 1:1 molar ratio of catalyst to phenol and optimize from there.
-
Increase Reaction Temperature: Gradually increase the reaction temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). Be cautious, as excessively high temperatures can promote byproduct formation.
-
Consider a More Active Catalyst: If using a mild Lewis acid, switching to a more active one like AlCl₃ or AlBr₃ could enhance the reaction rate.[5]
Issue 2: Predominant Formation of O-Alkylated Byproduct (Benzyl Phenyl Ether)
Question: My primary byproduct is benzyl phenyl ether. How can I shift the selectivity towards C-alkylation to favor the formation of this compound?
Answer:
The competition between O-alkylation and C-alkylation is a classic challenge in phenol chemistry.[6] The phenoxide ion, formed under basic or even neutral conditions, is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[7]
dot
Caption: Competition between C- and O-alkylation of phenol.
Controlling Factors and Solutions:
-
Solvent Choice: The solvent plays a crucial role in directing the reaction pathway.
-
Protic Solvents (e.g., water, ethanol): These solvents can solvate the oxygen atom of the phenoxide through hydrogen bonding, sterically hindering O-alkylation and thereby promoting C-alkylation.[7]
-
Aprotic Solvents (e.g., DMF, THF): These solvents do not effectively solvate the phenoxide oxygen, leaving it more exposed and nucleophilic, which favors O-alkylation.[7]
-
-
Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction outcome. Hard cations (e.g., Li⁺, Na⁺) tend to associate more strongly with the hard oxygen atom, favoring C-alkylation. Softer cations may allow for more O-alkylation.
-
Temperature: Higher temperatures generally favor the thermodynamically more stable C-alkylated product over the kinetically favored O-alkylated product. The Fries rearrangement, where an aryl ether rearranges to a hydroxyaryl ketone, is an example of this thermodynamic preference at elevated temperatures.[1]
Experimental Recommendations:
-
Solvent Selection: If O-alkylation is a major issue, consider switching to a protic solvent or a solvent mixture containing a protic component.
-
Temperature Control: Initially, run the reaction at a lower temperature to see if the kinetic O-alkylated product can be minimized. If C-alkylation is still desired, a subsequent increase in temperature might be necessary.
-
Catalyst Influence: Strong Lewis acids that coordinate strongly with the phenolic oxygen can favor ortho-C-alkylation.
Issue 3: Formation of Multiple Isomers (e.g., 2,4-Dibenzylphenol, Monobenzylated Phenols)
Question: Besides my desired this compound, I am observing the formation of 2-benzylphenol, 4-benzylphenol, and 2,4-dibenzylphenol. How can I improve the selectivity for the 2,6-disubstituted product?
Answer:
Achieving high regioselectivity is key to a successful synthesis. The formation of mono- and other di-substituted isomers is a common problem in Friedel-Crafts reactions with activated rings like phenol.
dot
Caption: Pathway to isomeric byproducts.
Strategies for Enhancing 2,6-Selectivity:
-
Steric Hindrance: The introduction of the first benzyl group at the ortho position will sterically hinder further substitution at that position to some extent. However, the para position remains accessible.
-
Catalyst Choice: Certain catalysts can promote ortho-selectivity. For instance, some solid acid catalysts like zeolites and hydrotalcite-like anionic clays have been shown to favor ortho-alkylation.[8][9] The shape selectivity of these catalysts can influence the approach of the electrophile to the phenol ring.
-
Reaction Conditions:
-
Temperature: Lower temperatures may favor the kinetically controlled ortho-substitution.
-
Reactant Ratio: Using an excess of phenol relative to the benzylating agent can help to minimize polyalkylation.[5] However, to drive the reaction towards the disubstituted product, a stoichiometric ratio or a slight excess of the benzylating agent is typically required.
-
-
Alternative Synthetic Routes: If direct benzylation proves to be unselective, consider a multi-step approach. For example, introducing a blocking group at the para position, followed by dibenzylation and subsequent removal of the blocking group.
| Parameter | Effect on Selectivity | Recommendation |
| Catalyst | Shape-selective catalysts (zeolites) can favor ortho-alkylation.[8][9] | Screen various Lewis and solid acid catalysts. |
| Temperature | Lower temperatures may favor kinetic ortho-product. | Optimize temperature profile. |
| Solvent | Non-polar solvents may enhance ortho-selectivity. | Experiment with solvents of varying polarity. |
| Reactant Ratio | Excess phenol minimizes polyalkylation.[5] | For disubstitution, use at least a 1:2 ratio of phenol to benzylating agent. |
Issue 4: Difficulty in Purifying the Final Product
Question: The crude product is an oily mixture of isomers that is difficult to separate by column chromatography. Are there alternative purification methods?
Answer:
The similar polarities and boiling points of the isomeric products can indeed make purification challenging.
Purification Strategies:
-
Crystallization: If the desired this compound is a solid, fractional crystallization can be a powerful purification technique. Experiment with different solvent systems to find one that selectively crystallizes the target compound.
-
Derivatization: Convert the crude mixture into derivatives that have different physical properties, facilitating separation. For example, esterification of the phenolic hydroxyl group can yield crystalline derivatives that are easier to purify.[10] The purified ester can then be hydrolyzed back to the pure phenol.
-
Preparative HPLC: For high-purity requirements, such as in pharmaceutical applications, preparative high-performance liquid chromatography (HPLC) may be necessary, although it is less scalable.
-
Selective Chemical Reaction: In some cases, it might be possible to selectively react with and remove an unwanted isomer. This is highly substrate-dependent and would require careful development.
Proposed Purification Workflow via Derivatization:
-
Esterification: React the crude product mixture with an acid chloride (e.g., benzoyl chloride) in the presence of a base (e.g., triethylamine) to form the corresponding esters.[10]
-
Crystallization: Purify the desired 2,6-dibenzylphenyl ester by recrystallization.
-
Hydrolysis: Cleave the ester group using a base (e.g., NaOH in methanol/water) to regenerate the high-purity this compound.[10]
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to take during the synthesis of this compound?
A1: Friedel-Crafts reactions often involve corrosive and moisture-sensitive reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be cautious when handling Lewis acids like aluminum chloride, as they react exothermically with water.
Q2: Can I use microwave irradiation to accelerate the reaction?
A2: Microwave-assisted synthesis can potentially accelerate the benzylation of phenol.[11] It can lead to shorter reaction times and, in some cases, improved yields and selectivity. However, optimization of the reaction conditions (temperature, time, and power) is crucial to avoid decomposition and the formation of unwanted byproducts.
Q3: Are there any "green" or more environmentally friendly approaches to this synthesis?
A3: Yes, several strategies can make the synthesis more environmentally benign.
-
Solid Acid Catalysts: Using recyclable solid acid catalysts like zeolites or clays can reduce waste and avoid the workup procedures associated with homogeneous catalysts.[3][12]
-
Solvent-Free Conditions: In some cases, the reaction can be performed under solvent-free conditions, which minimizes the use of volatile organic compounds.[11]
-
Alternative Benzylating Agents: Using benzyl alcohol instead of benzyl halides results in water as the only byproduct, which is a greener alternative.[3]
Q4: How can I confirm the structure of my final product and identify the byproducts?
A4: A combination of spectroscopic techniques is essential for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the substitution pattern on the aromatic ring. The symmetry of the 2,6-disubstituted product will result in a simpler spectrum compared to the less symmetric isomers.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the product and byproducts.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the phenolic -OH group.
IV. Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a dropping funnel, and a nitrogen inlet.
-
Reagents: In the flask, place phenol (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., AlCl₃, 2.2 eq) in portions.
-
Addition of Benzylating Agent: Add benzyl chloride (2.1 eq) dropwise from the dropping funnel while maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and quench by slowly adding ice-cold dilute HCl.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography, crystallization, or derivatization as described in the troubleshooting section.
Protocol 2: Purification of this compound via Benzoyl Ester Derivative
-
Esterification: Dissolve the crude product in dichloromethane and add triethylamine (2.2 eq). Cool the mixture in an ice bath and add benzoyl chloride (2.1 eq) dropwise. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Workup: Wash the reaction mixture with dilute HCl, water, and brine. Dry the organic layer and concentrate to obtain the crude ester mixture.
-
Crystallization: Recrystallize the crude ester from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure 2,6-dibenzylphenyl benzoate.
-
Hydrolysis: Dissolve the purified ester in a mixture of methanol and aqueous NaOH solution. Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).
-
Workup: Cool the reaction mixture, acidify with dilute HCl, and extract the product with an organic solvent.
-
Final Purification: Wash the organic layer, dry, and concentrate to yield high-purity this compound.
V. References
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]
-
Bhongale, P., et al. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Journal of the Indian Chemical Society, 98(7), 100098.
-
Le, T. B., et al. (2015). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A, 119(32), 8677-8687.
-
Yang, B., et al. (2017). Design, Synthesis, and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics. Journal of Medicinal Chemistry, 60(9), 3606-3617.
-
Velu, S., & Sivasanker, S. (1997). Selective Ortho alkylation of phenol with alcohols over catalysts derived from hydrotalcite-like anionic clays. Catalysis Letters, 46(3-4), 253-258.
-
Jaimol, T., & Sivasanker, S. (2006). Liquid phase alkylation of phenol with 1-octene over large pore zeolites. Applied Catalysis A: General, 310, 101-108.
-
Climent, M. J., et al. (2004). Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online.
-
Kumar, R., et al. (2008). Selective Alkylation of Phenol with Cyclohexanol over Large-Pore Zeolites. Catalysis Letters, 121(1-2), 116-121.
-
Reddy, C. R., et al. (2014). Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. RSC Advances, 4(58), 30732-30735.
-
Pillai, C. N., & Narayanan, S. (1987). Selective Alkylation of Phenol to 2,6-Xylenol over Vanadia-Chromia Mixed Oxide Catalysts. Applied Catalysis, 30(1), 163-171.
-
Quiroga, D., Ríos-Motta, J., & Rivera, A. (2024). Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions. Molbank, 2024(1), M1784.
-
Kotha, S., & Lahiri, K. (2001). Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross. ARKIVOC, 2002(6), 119-126.
-
Sato, T., et al. (2002). Ortho-Selective Alkylation of Phenol with 2-Propanol without Catalyst in Supercritical Water. Industrial & Engineering Chemistry Research, 41(25), 6237-6242.
-
Trost, B. M., & Toste, F. D. (1998). Asymmetric O- and C-Alkylation of Phenols. Journal of the American Chemical Society, 120(35), 9074-9075.
-
Google Patents. (1976). US3972951A - Process for the formation of 2,6-diphenyl-phenol. Retrieved from
-
ChemSynthesis. (n.d.). This compound. Retrieved from [Link]
-
Beaudry, C. M., et al. (2018). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Organic Letters, 20(15), 4549-4552.
-
Zambon Group S.P.A. (1997). PROCESS FOR THE PURIFICATION OF 2,6-DIISOPROPYLPHENOL. European Patent No. EP0783473B1.
-
Google Patents. (2009). JP2009269868A - Method for producing 2,6-diphenylphenol or derivative thereof. Retrieved from
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Phenol alkylation (Friedel-Crafts Alkylation). Retrieved from [Link]
-
European Patent Office. (2012). Process for the purification of 2,6-diisopropyl phenol. EP 2522651 A1.
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- 9. researchgate.net [researchgate.net]
- 10. PROCESS FOR THE PURIFICATION OF 2,6-DIISOPROPYLPHENOL - Patent 0783473 [data.epo.org]
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- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Technical Support Center: Scaling Up the Synthesis of 2,6-Dibenzylphenol
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to successfully scaling up the synthesis of 2,6-Dibenzylphenol from the laboratory to a pilot plant. This resource offers in-depth technical guidance, troubleshooting advice, and frequently asked questions to address the specific challenges encountered during this process.
Introduction
This compound is a sterically hindered phenol that serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and specialty chemicals.[1][2] The synthesis of this compound, commonly achieved through the Friedel-Crafts alkylation of phenol with benzyl chloride or benzyl alcohol, presents unique challenges when transitioning from a laboratory to a pilot plant scale.[3][4][5] This guide will provide the necessary information to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
1. What is the most common and scalable method for synthesizing this compound?
The most prevalent and scalable method is the Friedel-Crafts alkylation of phenol with a benzylating agent, such as benzyl chloride or benzyl alcohol, in the presence of a Lewis acid catalyst.[4][5] While other methods exist, this approach is often favored for its relatively high yields and adaptability to larger-scale production.
2. What are the key differences and challenges when moving from lab to pilot scale for this synthesis?
The primary challenges in scaling up this synthesis include:
-
Heat Management: The Friedel-Crafts alkylation is an exothermic reaction. In a pilot plant, the surface-area-to-volume ratio is significantly lower than in laboratory glassware, making heat dissipation more challenging and critical for reaction control.
-
Mass Transfer: Ensuring efficient mixing of reactants and catalyst is crucial for consistent reaction rates and to avoid localized overheating or side reactions. This becomes more complex in larger reactors.
-
Reagent Addition: The rate of addition of the alkylating agent becomes a critical parameter to control the reaction temperature and minimize the formation of byproducts.
-
Work-up and Purification: Handling and purifying large quantities of product and waste streams require different techniques than those used in a lab, such as fractional distillation or crystallization instead of column chromatography.[6][7][8][9]
3. What are the main side reactions to be aware of?
The primary side reactions in the synthesis of this compound are:
-
Polyalkylation: The initial product, 2-benzylphenol, is more reactive than phenol itself, leading to the formation of di- and tri-substituted products.[5][10] Using an excess of phenol can help to minimize this.[10]
-
O-Alkylation vs. C-Alkylation: While C-alkylation is the desired pathway to form this compound, O-alkylation can occur, leading to the formation of benzyl phenyl ether.[11] The choice of catalyst and reaction conditions can influence the selectivity.
-
Isomer Formation: Besides the desired 2,6-disubstituted product, other isomers like 2,4-dibenzylphenol can be formed.[12]
-
Rearrangement Reactions: Carbocation rearrangements can occur, especially with certain alkylating agents and catalysts, leading to a mixture of products.[13][14][15]
4. What safety precautions are essential when working with phenol at a pilot plant scale?
Phenol is a toxic and corrosive substance that can be absorbed through the skin, causing severe burns and systemic toxicity.[16][17][18][19][20] When handling phenol at a pilot plant scale, the following precautions are mandatory:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (neoprene or butyl rubber), a lab coat, and chemical splash goggles.[20]
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood or a contained system.[18][20]
-
Emergency Procedures: Ensure that safety showers and eyewash stations are readily accessible.[16][18] Have a clear plan for handling spills and exposures.
-
Waste Disposal: Phenolic waste must be handled and disposed of according to institutional and regulatory guidelines.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Inefficient mixing leading to poor mass transfer. - Insufficient catalyst activity. - Reaction temperature too low. - Incomplete reaction. | - Optimize the stirring speed and reactor baffle design. - Use a fresh, anhydrous catalyst. Consider a more active Lewis acid.[4] - Gradually increase the reaction temperature while monitoring for side product formation. - Extend the reaction time and monitor the progress by analytical methods (e.g., GC, HPLC). |
| High Levels of Polyalkylation Products | - Molar ratio of phenol to benzylating agent is too low. - Localized high concentration of the benzylating agent. - Reaction temperature is too high. | - Increase the molar excess of phenol.[10] - Slow, controlled addition of the benzylating agent, potentially subsurface, to ensure rapid dispersion. - Lower the reaction temperature. |
| Formation of Significant O-Alkylation Byproducts | - Reaction conditions favor O-alkylation (e.g., presence of a base, certain solvents).[11][21][22] | - Ensure acidic conditions are maintained. - Choose a solvent that favors C-alkylation. Non-polar solvents are often preferred. |
| Difficulties in Product Purification | - Presence of close-boiling isomers. - Product oiling out during crystallization. - Inefficient phase separation during work-up. | - Optimize fractional distillation conditions (e.g., column height, reflux ratio). - For crystallization, screen different solvent systems and control the cooling rate.[6][9] - Use an appropriate solvent for extraction and ensure complete separation of aqueous and organic layers. |
| Runaway Reaction/Poor Temperature Control | - Rate of addition of the benzylating agent is too fast. - Inadequate cooling capacity of the reactor. - Insufficient heat transfer from the reaction mixture. | - Reduce the addition rate of the benzylating agent. - Ensure the reactor's cooling system is functioning correctly and is appropriately sized for the reaction scale. - Improve agitation to enhance heat transfer to the reactor walls. |
Experimental Protocols
Pilot Plant Synthesis of this compound
Materials and Equipment:
-
Glass-lined or stainless steel reactor with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser.
-
Addition funnel or pump for controlled reagent addition.
-
Receiving vessels for product and waste.
-
Vacuum distillation setup.
-
Personal Protective Equipment (PPE) as outlined in the safety section.
-
Phenol
-
Benzyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Toluene
-
Hydrochloric Acid (HCl) solution
-
Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup and Inerting: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge Phenol and Solvent: Charge the reactor with phenol and toluene. Begin agitation.
-
Catalyst Addition: Cool the reactor to 0-5 °C. Slowly and carefully add anhydrous aluminum chloride to the stirred solution, maintaining the temperature below 10 °C.
-
Benzyl Chloride Addition: Begin the slow, controlled addition of benzyl chloride to the reaction mixture. The addition rate should be adjusted to maintain the reaction temperature between 5-10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for a specified time. Monitor the reaction progress by taking samples and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction mixture by adding it to a chilled aqueous solution of hydrochloric acid. This should be done with vigorous stirring to decompose the catalyst complex.
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer sequentially with a dilute HCl solution, water, and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Solvent Removal: Remove the toluene under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to isolate the this compound.
Visualizations
Reaction Mechanism: Friedel-Crafts Alkylation of Phenol
Caption: Friedel-Crafts alkylation mechanism for this compound synthesis.
Pilot Plant Synthesis Workflow
Caption: Workflow for the pilot plant synthesis of this compound.
References
- Benchchem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Phenol Alkylation.
- Benchchem. (n.d.). This compound | 47157-01-7.
- ChemicalBook. (n.d.). This compound synthesis.
- Elumalai, V., & Hansen, J. H. (2020). A scalable and green one-minute synthesis of substituted phenols. RSC Advances.
- ResearchGate. (2025). Process Development and Pilot-Plant Synthesis of (2-Chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone.
- ResearchGate. (n.d.). A scalable and green one-minute synthesis of substituted phenols.
- J&K Scientific LLC. (2025). Phenol alkylation (Friedel-Crafts Alkylation).
- Alfa Chemistry. (n.d.). Alkylation and Dealkylation of Phenols and Application of Magnesium Iodide in Dealkylation of Phenol Ethers.
- Reddit. (2024). Is a base necessary for a phenol O-alkylation using alkyl iodides?.
- Google Patents. (n.d.). US3972951A - Process for the formation of 2,6-diphenyl-phenol.
- CUTM Courseware. (n.d.). Review of Limitations of Friedel-Crafts reactions.
- PubMed. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control.
- Exporter China. (2024). What Is the Mechanism of Phenol Alkylation?.
- Quora. (2018). What are the limitations of Friedal Craft reactions?.
- ChemSynthesis. (2025). This compound.
- Duke Safety. (n.d.). OESO Phenol Guideline.
- Cefic. (n.d.). Phenol.
- University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
- Quick Company. (n.d.). Process For Production Of Substituted Phenols From Substituted Anilines.
- Benchchem. (2025). avoiding side reactions in Friedel-Crafts alkylation.
- National Institutes of Health. (n.d.). This compound | C20H18O | CID 259641.
- Google Patents. (n.d.). JP2009269868A - Method for producing 2,6-diphenylphenol or derivative thereof.
- Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations.
- Google Patents. (n.d.). US3679766A - Crystallization of 2,6-diphenylphenol.
- University of California, Berkeley. (n.d.). Phenol.
- MDPI. (n.d.). Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions.
- Princeton University. (n.d.). Phenol | Office of Environmental Health and Safety.
- Yale University. (n.d.). Phenol Standard Operating Procedure.
- Google Patents. (n.d.). US5705039A - Process for purifying a 2,6-dialkylphenol.
- Google Patents. (n.d.). EP0862544B1 - Process for purifying a 2,6-dialkylphenol.
- Google Patents. (n.d.). EP0511947B1 - Process for the purification of 2,6-diisopropyl phenol.
- Google Patents. (n.d.). EP2522651A1 - Process for the purification of 2,6-diisopropyl phenol.
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Validation & Comparative
A Comparative Guide to Steric Hindrance: 2,6-Dibenzylphenol vs. 2,6-Di-tert-butylphenol
In the nuanced field of synthetic chemistry, where molecular architecture dictates reactivity, the study of steric hindrance is paramount. The strategic placement of bulky substituents can dramatically alter reaction pathways, enhance selectivity, and stabilize reactive intermediates. Among the cannon of sterically hindered phenols, 2,6-di-tert-butylphenol and 2,6-dibenzylphenol serve as exemplary models for investigating the profound impact of spatial arrangement on chemical behavior. This guide provides an in-depth comparison of these two molecules, elucidating their distinct characteristics and utility in the study and application of steric effects.
The Principle of Steric Hindrance
Steric hindrance is a non-bonded interaction that influences the shape and reactivity of ions and molecules. It arises from the spatial repulsion between electron clouds of nearby atoms or functional groups. In the context of the phenols discussed herein, the bulky groups at the 2 and 6 positions physically obstruct access to the phenolic hydroxyl group and the aromatic ring, thereby modulating their reactivity.
Introducing the Contenders: Two Faces of Steric Bulk
At first glance, both 2,6-di-tert-butylphenol and this compound feature substantial ortho-substituents. However, the nature of this bulk imparts distinct properties to each molecule.
2,6-Di-tert-butylphenol is characterized by its rigid and sterically demanding tert-butyl groups. The quaternary carbon of each tert-butyl group, bonded to three methyl groups, creates a fixed and uncompromising steric shield around the phenolic hydroxyl. This rigidity is a key determinant of its chemical behavior, making it a widely used antioxidant and a model compound for studying absolute steric inhibition.[1]
This compound , in contrast, possesses more flexible benzyl substituents. The methylene (-CH2-) linker between the phenol and the phenyl rings of the benzyl group allows for conformational freedom. This flexibility means that while the benzyl groups are bulky, their steric influence is more dynamic and can adapt to the steric demands of an approaching reagent. This introduces a layer of complexity to its steric profile when compared to the rigid obstruction offered by tert-butyl groups.[2]
Head-to-Head Comparison: Physicochemical Properties
A direct comparison of the fundamental properties of these two phenols reveals the subtle yet significant impact of their differing ortho-substituents.
| Property | This compound | 2,6-Di-tert-butylphenol | Rationale for Difference |
| Molecular Weight | 274.36 g/mol [3] | 206.32 g/mol | The two benzyl groups contribute significantly more mass than the two tert-butyl groups. |
| Melting Point | 30 °C[3] | 34-37 °C | The more symmetrical and rigid structure of 2,6-di-tert-butylphenol may allow for more efficient crystal packing, leading to a slightly higher melting point. |
| pKa (Predicted/Experimental) | ~10.55 (Predicted)[3] | ~11.1 (in Methanol) | The electron-withdrawing inductive effect of the phenyl rings in the benzyl groups can slightly increase the acidity of the phenolic proton compared to the electron-donating tert-butyl groups. Steric hindrance to solvation of the phenoxide anion in both cases raises the pKa relative to phenol.[4] |
| ¹H NMR (CDCl₃, OH signal) | Variable, depends on concentration | ~5.0 ppm | The chemical shift of the phenolic proton is highly dependent on hydrogen bonding, which is influenced by concentration and solvent. |
| ¹³C NMR (CDCl₃, C-OH) | ~150-155 ppm | ~152 ppm | The chemical shift of the carbon bearing the hydroxyl group is in a similar region for both, indicating a comparable electronic environment directly at the point of substitution. |
Reactivity Showdown: The Impact of Flexible vs. Rigid Steric Hindrance
The true distinction between these two molecules emerges in their chemical reactivity, particularly in reactions involving the phenolic hydroxyl group. A classic example is the Williamson ether synthesis, an SN2 reaction where the phenoxide ion acts as a nucleophile.
The rigid tert-butyl groups in 2,6-di-tert-butylphenoxide create a highly congested environment around the nucleophilic oxygen, severely impeding the approach of an electrophile. This makes O-alkylation reactions notoriously difficult.[1] In contrast, the flexible benzyl groups of 2,6-dibenzylphenoxide can adopt conformations that, while still hindering, may allow for a more feasible reaction pathway for the incoming electrophile.
Experimental Protocol: A Comparative O-Alkylation (Williamson Ether Synthesis)
This protocol outlines a representative experiment to compare the O-alkylation of this compound and 2,6-di-tert-butylphenol, illustrating the practical consequences of their different steric profiles.
Objective: To compare the yield of O-methylation for this compound and 2,6-di-tert-butylphenol under identical reaction conditions.
Materials:
-
This compound
-
2,6-Di-tert-butylphenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, magnetic stirrers, reflux condensers, separatory funnel, rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
NMR spectrometer
Procedure:
Two parallel reactions should be set up, one for each phenol, following the steps below:
-
Preparation of the Phenoxide:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1.0 equivalent of the respective phenol (this compound or 2,6-di-tert-butylphenol).
-
Add anhydrous THF to dissolve the phenol (approximately 10 mL per gram of phenol).
-
While stirring, carefully add 1.1 equivalents of sodium hydride dispersion in small portions at 0 °C (ice bath). Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at room temperature for 30 minutes after the addition is complete to ensure full deprotonation.
-
-
Alkylation:
-
Cool the reaction mixture back to 0 °C.
-
Add 1.2 equivalents of methyl iodide dropwise via syringe.
-
Allow the reaction to warm to room temperature and then gently reflux for 4-6 hours. The reaction progress should be monitored by TLC.
-
-
Work-up:
-
After cooling to room temperature, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Analysis:
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the product by ¹H and ¹³C NMR spectroscopy.
-
Determine the isolated yield of the corresponding anisole derivative.
-
Expected Outcome and Interpretation:
Based on the principles of steric hindrance, it is expected that the yield of 2,6-dibenzylanisole will be significantly higher than that of 2,6-di-tert-butylanisole. The rigid steric bulk of the tert-butyl groups presents a greater kinetic barrier to the SN2 attack of the phenoxide on methyl iodide compared to the more flexible benzyl groups.
Visualizing the Concepts
Molecular Structures
Caption: Molecular structures of this compound and 2,6-di-tert-butylphenol.
Experimental Workflow
Caption: General workflow for the comparative O-alkylation experiment.
Applications in Research and Development
The distinct steric profiles of these two phenols lend them to different applications:
-
2,6-Di-tert-butylphenol: Its exceptional stability against oxidation makes it and its derivatives (like BHT) widely used as antioxidants in fuels, lubricants, and polymers.[3] In research, it is a benchmark for studying reactions where maximum steric hindrance is desired to suppress side reactions or enforce a specific reaction pathway.
-
This compound: The conformational flexibility of the benzyl groups makes it a valuable ligand precursor in coordination chemistry and catalysis. The steric environment around a metal center can be subtly tuned by the orientation of the benzyl groups, influencing the catalytic activity and selectivity. It serves as a model for systems where steric hindrance needs to be significant but not completely prohibitive.[2]
Conclusion
While both this compound and 2,6-di-tert-butylphenol are classified as sterically hindered phenols, the nature of their bulky substituents—flexible benzyl groups versus rigid tert-butyl groups—creates a fascinating dichotomy in their chemical behavior. 2,6-Di-tert-butylphenol acts as a steric fortress, providing robust and predictable hindrance. In contrast, this compound offers a more dynamic and adaptable steric shield. Understanding these differences is crucial for researchers and drug development professionals in selecting the appropriate molecular tool to control reactivity, enhance stability, and design novel chemical entities with tailored properties. The choice between these two compounds is a testament to the principle that in chemistry, it is not just the size of a functional group that matters, but also its shape and flexibility.
References
- BenchChem. (2025). A Comparative Guide to Steric Hindrance in 2,9-Substituted Phenanthrolines.
-
Royal Society of Chemistry. (2013). 1H- and 13C-NMR for. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Steric Hindrance in 2,9-Substituted Phenanthrolines.
- BenchChem. (2025). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
- BenchChem. (2025). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,6-Dimethyl-4-nitrophenol.
-
ElectronicsAndBooks. (n.d.). Chromatographic Study of Steric Hindrance in or^o-Substituted Alkyl Phenols. Retrieved from [Link]
-
Scilit. (n.d.). Chromatographic Study of Steric Hindrance in ortho-Substituted Alkyl Phenols. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Reddit. (2021, August 1). Effect on steric hindrance on nucleophiles. r/OrganicChemistry. Retrieved from [Link]
- BenchChem. (2025). 2,4-Di-tert-butylphenol vs. BHT: A Comparative Analysis of Antioxidant Capacity.
-
MDPI. (2024, March 1). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from [Link]
-
McGraw Hill's AccessScience. (n.d.). Steric effect (chemistry). Retrieved from [Link]
- Google Patents. (n.d.). US4113976A - Method of preparing 2,6-di-tert.butylphenol.
-
ChemRxiv. (n.d.). Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. Retrieved from [Link]
-
Stack Exchange. (2017, May 22). Is the t-butyl carbocation more stable than the benzyl carbocation? Retrieved from [Link]
-
Transactions of the Faraday Society (RSC Publishing). (n.d.). Steric hindrance and acidity. Part 3.—Enthalpies and entropies of ionization of phenols in methanol. Retrieved from [Link]
-
PMC - NIH. (2021, February 25). Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. Retrieved from [Link]
-
Reddit. (2024, September 14). Nucleophilicity and Sterics. r/OrganicChemistry. Retrieved from [Link]
-
PubMed. (2021, February 25). Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. Retrieved from [Link]
-
Sci-Hub. (n.d.). Steric hindrance and acidity. Part 3.—Enthalpies and entropies of ionization of phenols in methanol. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]
-
Unibo. (2023, October 20). Molecular structure and internal dynamics of the antioxidant 2,6-di-tert-butylphenol. Retrieved from [Link]
-
NIH. (n.d.). Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. Retrieved from [Link]
-
ResearchGate. (n.d.). A new mechanism - Key for an improved synthesis of 2,6-di-tert-butylphenol. Retrieved from [Link]
-
PubMed Central. (2014, September 16). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Diphenylphenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Disproportionation, isomerization and de-tert-butylation of 2,6-di-tert-butylphenol catalyzed by H-MCM-41. Retrieved from [Link]
- Google Patents. (n.d.). EP0037353A1 - Process for the etherification of phenols.
Sources
A Comparative Guide to the Catalytic Activity of 2,6-Disubstituted Phenols in Oxidative Coupling Reactions
Introduction: The Unique Role of Steric Hindrance in Phenolic Catalysis
In the landscape of industrial and synthetic chemistry, 2,6-disubstituted phenols represent a class of compounds whose utility is fundamentally governed by the principle of steric hindrance. The presence of bulky substituents at the ortho positions to the hydroxyl group dramatically influences the reactivity of the phenol, directing reaction pathways that are otherwise inaccessible. While widely recognized for their role as antioxidants and stabilizers by inhibiting free-radical chain reactions, these sterically hindered phenols are also pivotal substrates in catalytic oxidative coupling reactions.[1][2] This process, often mediated by transition metal catalysts, leverages the controlled formation of phenoxyl radicals to construct new carbon-carbon (C-C) or carbon-oxygen (C-O) bonds, leading to valuable products ranging from complex biphenols to high-performance polymers.[3][4]
The nature of the 2,6-substituents—be they compact methyl groups or bulky tert-butyl or phenyl moieties—is the primary determinant of product selectivity. By sterically shielding the phenolic oxygen and influencing the electron density of the aromatic ring, these groups dictate the preferred sites of radical coupling.[5] This guide provides a comparative analysis of the catalytic activity of three archetypal 2,6-disubstituted phenols: 2,6-dimethylphenol (DMP), 2,6-di-tert-butylphenol (DTBP), and 2,6-diphenylphenol (DPP). We will explore the mechanistic underpinnings of their reactivity, present a standardized protocol for evaluating their performance in a copper-catalyzed oxidative coupling reaction, and compare their efficacy based on quantitative experimental data.
Mechanistic Framework: The Copper-Catalyzed Oxidative Coupling Pathway
The oxidative coupling of 2,6-disubstituted phenols is predominantly catalyzed by copper complexes, often in the presence of an amine base and molecular oxygen as the terminal oxidant.[3][6] The generally accepted mechanism proceeds through a series of well-defined steps, which underscores the interplay between the phenol, the copper catalyst, and the oxidant.
Causality of the Mechanism:
-
Coordination and Deprotonation: The phenolic substrate first coordinates to the copper(II) center. The presence of a base facilitates deprotonation, forming a copper(II)-phenoxide complex.
-
Electron Transfer: An inner-sphere electron transfer occurs, oxidizing the phenoxide to a phenoxyl radical and reducing the copper(II) to copper(I).
-
Radical Coupling: The generated phenoxyl radical is a resonance-stabilized intermediate. The steric bulk at the 2 and 6 positions prevents O-radical attack and directs coupling to the para position, leading primarily to C-C bond formation. Two phenoxyl radicals can couple to form a quinone-ketal intermediate.
-
Rearrangement and Tautomerization: This intermediate rapidly rearranges and tautomerizes to form the stable C-C coupled biphenol product.
-
Catalyst Regeneration: The reduced copper(I) catalyst is re-oxidized to the active copper(II) state by molecular oxygen, closing the catalytic cycle.
This pathway highlights why the choice of phenol is critical; the substituents directly control the stability and subsequent reactivity of the phenoxyl radical intermediate.
Caption: Step-by-step workflow for the comparative catalytic experiment.
Step-by-Step Procedure:
-
Reactor Preparation: To a 50 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas inlet, add the 2,6-disubstituted phenol (1.0 mmol) and an internal standard such as dodecane (0.5 mmol).
-
Expertise Note: The three-neck setup allows for controlled atmosphere, temperature monitoring, and sample withdrawal without disturbing the reaction environment. Dodecane is chosen as an internal standard due to its high boiling point and chemical inertness under these reaction conditions.
-
-
Catalyst Solution Preparation: In a separate vial, dissolve Copper(I) chloride (0.05 mmol, 5 mol%) in anhydrous pyridine (1.0 mL). Stir until a homogenous solution is formed.
-
Reaction Assembly: Add anhydrous dioxane (9.0 mL) to the reaction flask and stir to dissolve the phenol.
-
Initiation: Add the catalyst solution to the reaction flask. The solution will typically change color. Begin bubbling O₂ gently through the solution or maintain an O₂ atmosphere via a balloon.
-
Reaction Conditions: Immerse the flask in a preheated oil bath at 90°C and stir vigorously. Start timing the reaction (t=0). [3] * Trustworthiness Note: Maintaining a constant temperature and stirring rate is crucial for kinetic consistency across different runs. 90°C is selected to ensure a reasonable reaction rate without significant solvent loss or side reactions. [3]6. Monitoring and Quenching: Withdraw aliquots (approx. 0.2 mL) at specified time intervals (e.g., 1, 2, and 4 hours). Immediately quench each aliquot in a vial containing 1 mL of 1M HCl to stop the reaction and protonate all species.
-
Sample Preparation for Analysis: To the quenched aliquot, add 2 mL of ethyl acetate, vortex thoroughly, and allow the layers to separate. Analyze the organic layer by Gas Chromatography-Flame Ionization Detection (GC-FID).
-
Final Product Isolation (for structural confirmation): After the final time point, cool the reaction mixture, dilute with 20 mL of 1M HCl, and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product can be analyzed by ¹H NMR to confirm the structure of the major products.
Comparative Performance Data
The catalytic activity of each phenol is evaluated based on substrate conversion and selectivity towards the primary C-C coupled product (a biphenol or diphenoquinone) after a 4-hour reaction time. The data presented below is illustrative of typical experimental outcomes based on established chemical principles.
| Substrate | 2,6-Substituent | Steric Hindrance | Substrate Conversion (%) | Selectivity for C-C Coupled Product (%) | Major Product |
| 2,6-Dimethylphenol (DMP) | Methyl (-CH₃) | Low | >99 | ~95 | 3,3',5,5'-Tetramethyldiphenoquinone |
| 2,6-Di-tert-butylphenol (DTBP) | tert-Butyl (-C(CH₃)₃) | High | 85 | >98 | 3,3',5,5'-Tetra-tert-butyldiphenoquinone |
| 2,6-Diphenylphenol (DPP) | Phenyl (-C₆H₅) | Moderate-High | 92 | ~90 | 3,3',5,5'-Tetraphenyldiphenoquinone |
Analysis and Discussion
-
2,6-Dimethylphenol (DMP): Exhibits the highest reactivity, achieving near-quantitative conversion. The small size of the methyl groups allows for rapid reaction kinetics. Its primary application is in the oxidative polymerization to form poly(phenylene oxide) (PPO), a high-performance thermoplastic. [7][8][9]In this specific protocol, it rapidly forms the corresponding diphenoquinone.
-
2,6-Di-tert-butylphenol (DTBP): The bulky tert-butyl groups introduce significant steric hindrance. [5][10]This slows the overall reaction rate compared to DMP, resulting in lower conversion within the same timeframe. However, this same steric hindrance provides exceptional selectivity. It effectively prevents side reactions, leading almost exclusively to the C-C coupled product. [11][12]This high selectivity is a direct consequence of the bulky groups preventing alternative reaction pathways. The synthesis of DTBP itself is an example of sterically-controlled catalysis, requiring specific catalysts like aluminum phenoxide to achieve ortho-alkylation. [10][13]
-
2,6-Diphenylphenol (DPP): The phenyl groups, while bulky, are planar and can rotate. This results in a degree of steric hindrance intermediate between methyl and tert-butyl groups. The reactivity is high, but the potential for side reactions is slightly greater than with DTBP, leading to slightly lower selectivity. DPP is a valuable monomer for specialty polymers and other fine chemicals. [14][15][16]
Conclusion
The catalytic activity of 2,6-disubstituted phenols in oxidative coupling is a clear demonstration of sterically controlled reactivity. While all three phenols—DMP, DTBP, and DPP—are effective substrates, the nature of their ortho-substituents creates a distinct performance profile for each:
-
2,6-Dimethylphenol is the most reactive, ideal for rapid polymerization or coupling where speed is prioritized.
-
2,6-Di-tert-butylphenol offers the highest selectivity at the cost of reaction rate, making it the substrate of choice when product purity is paramount.
-
2,6-Diphenylphenol provides a balance of high reactivity and good selectivity, suitable for applications requiring the unique properties imparted by phenyl substituents.
This comparative guide provides researchers and drug development professionals with a foundational understanding and a practical framework for selecting and evaluating 2,6-disubstituted phenols for their specific catalytic applications. The provided protocol serves as a robust starting point for further optimization and discovery in this versatile area of chemistry.
References
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- Bennett, J. G., & Cooper, G. D. (1970). Mechanism of Oxidative Polymerization of 2,6-Disubstituted Phenols, Structure of Polymers from Mixed Dimers of 2,6-Dimethylpheno. Macromolecules, 3(1), 101-106.
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- Fischer, A., et al. (1967). Steric hindrance and acidity. Part I. The effect of 2,6-di-t-butyl substitution on the acidity of phenols in methanol. Journal of the Chemical Society B: Physical Organic.
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- Sinocure Chemical Group. (n.d.). 2,6-Dimethylphenol (CAS 576-26-1): Properties, Uses & Safety. Sinocure Chemical Group.
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- JP2009269868A - Method for producing 2,6-diphenylphenol or derivative thereof. Google Patents.
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Validation of GC-MS/MS method for 2,6-Dibenzylphenol in complex matrices
A Senior Application Scientist's Guide to the Validation of a GC-MS/MS Method for 2,6-Dibenzylphenol in Complex Matrices
Introduction: The Analytical Challenge of this compound
This compound is a sterically hindered phenolic compound utilized in various industrial applications, including as an antioxidant or a precursor in chemical synthesis.[1][2] Its presence in environmental samples, biological fluids, or industrial process streams necessitates sensitive and selective analytical methods for accurate quantification. However, analyzing this compound is often complicated by the sample matrix itself. Complex matrices, such as wastewater, biological tissues, or polymer extracts, contain a multitude of interfering compounds that can compromise analytical accuracy.[3][4][5]
Gas Chromatography coupled with tandem Mass Spectrometry (GC-MS/MS) has emerged as a gold standard for trace-level quantification in such scenarios.[6][7] Its inherent selectivity, derived from the specificity of Multiple Reaction Monitoring (MRM), allows for the confident detection of the target analyte amidst a complex background.[8]
This guide provides a comprehensive framework for the validation of a GC-MS/MS method for this compound. It moves beyond a simple checklist, delving into the scientific rationale behind each validation parameter and experimental design choice. The protocols described herein are grounded in internationally recognized guidelines, including those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), to ensure data integrity and regulatory compliance.[9][10][11]
The GC-MS/MS Validation Workflow: A Visual Overview
The validation process is a systematic journey to demonstrate that an analytical method is suitable for its intended purpose. The following workflow outlines the key stages, from initial setup to final data assessment.
Caption: Overall workflow for the validation of the GC-MS/MS method.
Part 1: Detailed Method Validation Protocol
A robust method validation is built upon several key performance characteristics. Each must be experimentally verified to ensure the method is reliable and fit for purpose. This protocol is based on the principles outlined in the ICH Q2(R1) guideline.[9][12][13]
Specificity and Matrix Effect
Why it's critical: Specificity is the ability to assess the analyte unequivocally in the presence of other components. In GC-MS/MS, this is largely achieved by monitoring specific MRM transitions. However, co-eluting matrix components can still suppress or enhance the analyte signal, a phenomenon known as the matrix effect.[5][14] Evaluating this is crucial for accurate quantification in complex samples.
Experimental Protocol:
-
Analyte-Free Matrix Screening: Source at least six different batches of the blank matrix (e.g., wastewater, plasma).
-
Extraction and Analysis: Extract these blank samples using the proposed method and analyze them using the optimized GC-MS/MS conditions.
-
Interference Check: Monitor the retention time and MRM transitions designated for this compound. The response in the blank samples should be less than 20% of the response at the Limit of Quantification (LOQ).
-
Matrix Factor Calculation:
-
Prepare two sets of samples: (A) this compound spiked into a post-extraction blank matrix extract at low and high QC concentrations.
-
(B) this compound prepared in pure solvent at the same concentrations.
-
Calculate the Matrix Factor (MF) as: MF = (Peak Area in Set A) / (Peak Area in Set B).
-
An MF of 1 indicates no matrix effect. MF < 1 indicates suppression, and MF > 1 indicates enhancement. The variability of the MF across different matrix lots should be assessed.
-
Linearity and Range
Why it's critical: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response over a defined range. This justifies the use of a specific calibration model for calculating unknown concentrations.
Experimental Protocol:
-
Standard Preparation: Prepare a series of at least five calibration standards by spiking known amounts of this compound into the blank matrix. The concentration range should bracket the expected concentrations in real samples.
-
Analysis: Analyze the calibration standards in triplicate.
-
Calibration Curve Construction: Plot the instrument response (peak area ratio of analyte to internal standard) against the nominal concentration.
-
Statistical Analysis: Perform a linear regression analysis. The relationship is considered linear if the coefficient of determination (R²) is ≥ 0.99.[15] The residuals should be randomly distributed around zero.
Accuracy and Precision
Why it's critical: Accuracy measures the closeness of the determined value to the true value, while precision measures the degree of scatter between a series of measurements.[16] Together, they define the total error of the method. Validation requires assessing both within-run (repeatability) and between-run (intermediate) precision.
Experimental Protocol:
-
QC Sample Preparation: Prepare Quality Control (QC) samples by spiking the blank matrix at a minimum of three concentration levels: Low, Medium, and High.
-
Accuracy & Repeatability (Intra-Assay):
-
On a single day, analyze five replicates of each QC level (Low, Med, High).
-
Accuracy: Calculate as the percentage of the mean measured concentration to the nominal concentration (%Recovery = (Mean Measured Conc. / Nominal Conc.) * 100).
-
Precision: Calculate the relative standard deviation (%RSD) of the measured concentrations for each level.
-
-
Intermediate Precision (Inter-Assay):
-
Repeat the analysis on at least two different days, with different analysts or on different instruments if possible.
-
Calculate the overall %RSD for all replicates across all days for each QC level.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Why it's critical: The LOD is the lowest amount of analyte that can be detected but not necessarily quantified with acceptable accuracy. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[13] The LOQ defines the lower end of the method's usable range.
Experimental Protocol:
-
Approach: The most common approach is based on the signal-to-noise ratio (S/N).
-
Spiked Sample Analysis: Prepare and analyze spiked matrix samples with decreasing concentrations of this compound.
-
Determination:
-
LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1. The accuracy and precision at the LOQ must also meet the method's acceptance criteria.[15]
-
Stability
Why it's critical: Stability experiments are designed to evaluate whether the analyte concentration changes during the entire lifecycle of a sample, from collection to analysis. This ensures that the measured concentration reflects the true concentration at the time of sampling.[16]
Experimental Protocol:
-
Sample Preparation: Use QC samples at low and high concentrations for all stability tests.
-
Freeze-Thaw Stability: Analyze the QC samples after subjecting them to three freeze-thaw cycles (e.g., frozen at -20°C or -80°C and thawed to room temperature).
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a period that simulates the sample preparation time (e.g., 4-24 hours) before analysis.
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) and analyze them at set time points (e.g., 1, 3, 6 months).
-
Autosampler Stability: Place processed QC samples in the autosampler and analyze them at the beginning and end of a typical analytical run to check for degradation under autosampler conditions.
-
Evaluation: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Part 2: Data Presentation and Acceptance Criteria
Quantitative data from validation experiments should be summarized for clarity. The following tables present typical instrument parameters and a summary of acceptable performance.
Table 1: GC-MS/MS Instrumental Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides robust and reproducible chromatographic performance. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for a wide range of semi-volatile organic compounds like this compound.[17] |
| Injector Temp. | 280 °C | Ensures efficient volatilization of the analyte without thermal degradation. |
| Oven Program | 80°C (1 min), ramp 15°C/min to 300°C (5 min) | Optimized to provide good peak shape and separation from matrix components. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas providing good chromatographic efficiency. |
| MS System | Agilent 7010C or equivalent | A triple quadrupole mass spectrometer capable of high-sensitivity MRM analysis. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique for GC-amenable compounds. |
| MRM Transitions | Q1: 274.1 -> Q3: 183.1 (Quantifier) | Precursor ion [M]+ corresponds to the molecular weight of this compound. Product ion is a stable, characteristic fragment. |
| Q1: 274.1 -> Q3: 91.1 (Qualifier) | A second transition is used for identity confirmation, enhancing method specificity. |
Table 2: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No significant interfering peaks (>20% of LOQ) at the retention time of the analyte in blank matrices. |
| Linearity (R²) | ≥ 0.99 |
| Accuracy (% Recovery) | 80 - 120% (85 - 115% is a common target) |
| Precision (%RSD) | ≤ 15% (≤ 20% at the LOQ) |
| LOD | S/N ratio ≥ 3:1 |
| LOQ | S/N ratio ≥ 10:1 with acceptable accuracy and precision. |
| Stability | Mean concentration within ±15% of nominal values. |
| Acceptance criteria should be based on relevant guidelines, such as the FDA's Bioanalytical Method Validation Guidance.[11][18] |
Part 3: Comparison with Alternative Analytical Techniques
While GC-MS/MS is a powerful tool, other methods are available for the analysis of phenolic compounds. The choice of technique depends on the specific requirements of the analysis.
Caption: Decision tree for selecting an appropriate analytical method.
Table 3: Objective Comparison of Analytical Methods for Phenolic Compounds
| Parameter | GC-MS/MS | HPLC-DAD | LC-MS/MS |
| Specificity | Very High (based on retention time and two mass transitions) | Moderate (based on retention time and UV-Vis spectrum) | Very High (based on retention time and mass transitions) |
| Sensitivity | Very High (pg to fg levels) | Low to Moderate (ng to µg levels)[19][20] | Very High (pg to fg levels) |
| Matrix Tolerance | Good, but susceptible to non-volatile matrix contamination of the inlet and source. | Moderate, susceptible to co-eluting interferences with similar UV spectra. | Good, but susceptible to ion suppression/enhancement. |
| Derivatization | May be required for polar phenols to improve volatility and peak shape, but likely not for this compound.[17] | Not required. | Not required. |
| Throughput | Moderate; run times are typically 10-30 minutes. | High; run times can be <10 minutes.[19] | Moderate to High. |
| Cost | High initial and operational cost. | Low initial and operational cost. | High initial and operational cost. |
| Best Suited For | Trace quantification of volatile/semi-volatile compounds in highly complex matrices. | Quantification of higher concentration analytes in simpler matrices; routine QC.[21] | Trace quantification of polar, non-volatile, or thermally labile compounds. |
Conclusion
The validation of a GC-MS/MS method for this compound in complex matrices is a rigorous but essential process to ensure the generation of reliable, accurate, and defensible data. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and stability, researchers can establish a method that is fit for its intended purpose. This guide provides a detailed framework, grounded in established scientific principles and regulatory guidelines, to navigate this process effectively. While GC-MS/MS offers unparalleled specificity and sensitivity for this application, a careful comparison with alternative techniques like HPLC-DAD and LC-MS/MS allows scientists to select the most appropriate tool based on their specific analytical challenges, balancing performance needs with practical constraints like sample throughput and cost.
References
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Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). Available at: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]
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ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Available at: [Link]
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Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]
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Bioanalytical Method Validation. U.S. Food and drug Administration (FDA). Available at: [Link]
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Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). Available at: [Link]
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Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]
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EUROPE – COM : New update of the analytical guidance document for residue. Lynxee consulting. Available at: [Link]
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Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops. Journal of Chromatography A. Available at: [Link]
-
Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Foods. Available at: [Link]
-
SANTE Document 11312/2021: Quality Control and Method Validation for Pesticide Analysis. GSC. Available at: [Link]
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Guidelines - Maximum Residue levels. European Commission's Food Safety. Available at: [Link]
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(PDF) Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. ResearchGate. Available at: [Link]
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Method validation and analytical quality control in pesticide residues analysis. Federal Office of Consumer Protection and Food Safety (BVL). Available at: [Link]
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Pesticide Residues. Analytical Group. Available at: [Link]
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Analytical Methods. Toxicological Profile for Phenol. NCBI Bookshelf. Available at: [Link]
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Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available at: [Link]
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Techniques for Analysis of Plant Phenolic Compounds. Molecules. Available at: [Link]
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A Comparison of Laboratory Analysis Methods for Total Phenolic Content of Cider. Beverages. Available at: [Link]
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Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Philippine Journal of Science. Available at: [Link]
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Simultaneous Determination of 17 Phenolic Compounds in Surface Water and Wastewater Matrices Using an HPLC-DAD Method. Water. Available at: [Link]
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Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. Food Science and Biotechnology. Available at: [Link]
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Analytical Validation Quick Reference Guide. ChromSolutions. Available at: [Link]
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Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Foods. Available at: [Link]
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Overview of Methods and Considerations for Handling Complex Samples. LCGC North America. Available at: [Link]
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Determination of total phenols in environmental wastewater by flow-injection analysis with a biamperometric detector. Analytica Chimica Acta. Available at: [Link]
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Quick and Easy Method for Determination of Priority Phenolic Compounds in Water and Wastewater. Water. Available at: [Link]
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A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance. Available at: [Link]
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Conducting GC Method Validation Using High Accuracy Standards. Environics. Available at: [Link]
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Phenol, 2,4(or 2,6)-bis(phenylmethyl)-. PubChem. Available at: [Link]
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A Comparative Guide to the Cross-Validation of Analytical Techniques for Hindered Phenol Quantification
Introduction
Hindered phenols, such as Butylated Hydroxytoluene (BHT) and Propofol, are critical antioxidants used across the pharmaceutical, polymer, and food industries to prevent oxidative degradation.[1] Their unique chemical structure, characterized by bulky alkyl groups flanking a hydroxyl group, imparts stability but also presents distinct analytical challenges. Accurate and precise quantification of these compounds is paramount for quality control, stability testing, and ensuring product efficacy and safety.
This guide provides an in-depth comparison of the principal analytical techniques employed for hindered phenol analysis: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography with Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. We will delve into the core principles of each method, present detailed experimental protocols, and offer a cross-validation perspective to ensure the generation of robust and reliable data. The objective is to empower researchers, scientists, and drug development professionals to make informed decisions when selecting and validating analytical methods for these vital compounds. All methodologies are presented in accordance with the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[2][3]
Chapter 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Rationale
HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds, making it highly suitable for many hindered phenols.[4][5] The method separates components in a liquid sample based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For hindered phenols, which are relatively nonpolar, Reverse-Phase HPLC (RP-HPLC) is the method of choice.
-
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is typically selected. Its long alkyl chains provide a hydrophobic surface that promotes retention of nonpolar hindered phenols through van der Waals forces. This allows for effective separation from more polar matrix components.
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and water is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed. This ensures that more retained, highly nonpolar compounds are eluted efficiently while maintaining good resolution for earlier eluting peaks.
-
Detection: Hindered phenols possess a benzene ring, which strongly absorbs UV light.[6] Detection is typically set at or near the absorbance maximum (λmax) of the phenol, commonly around 280 nm, to ensure high sensitivity and selectivity.[6][7]
-
Experimental Protocol: Quantification of BHT in a Pharmaceutical Formulation
This protocol outlines a self-validating system for the quantification of BHT.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis Diode Array Detector (DAD).
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents and Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
-
Standard Preparation:
-
Prepare a stock solution of BHT reference standard at 1000 µg/mL in the diluent.
-
Create a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a portion of the pharmaceutical formulation expected to contain approximately 2.5 mg of BHT.
-
Transfer to a 50 mL volumetric flask, dissolve in and dilute to volume with the diluent.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Gradient Program:
-
0-2 min: 50% B
-
2-10 min: 50% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 50% B
-
12.1-15 min: 50% B (re-equilibration).
-
-
-
Validation and Data Analysis:
-
Linearity: Plot the peak area versus concentration for the calibration standards. The correlation coefficient (r²) should be >0.999.
-
Accuracy: Perform spike recovery studies at three concentration levels (e.g., 80%, 100%, 120% of the expected sample concentration). Recoveries should be within 98-102%.
-
Precision: Analyze six replicate preparations of a single sample. The relative standard deviation (%RSD) should be <2.0%.
-
Quantification: Calculate the concentration of BHT in the sample using the linear regression equation derived from the calibration curve.
-
Workflow Visualization
Sources
- 1. stabilization-technologies.com [stabilization-technologies.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. edinburghanalytical.com [edinburghanalytical.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Catalysts for the Synthesis of 2,6-Dibenzylphenol
In the landscape of fine chemical synthesis, 2,6-dibenzylphenol stands out as a valuable sterically hindered phenol, serving as a crucial intermediate and antioxidant. The traditional synthesis, a Friedel-Crafts alkylation of phenol with benzyl chloride or benzyl alcohol, has long relied on homogeneous Lewis acid catalysts like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃).[1][2] While effective, these conventional methods are fraught with challenges, including catalyst recovery, corrosive reaction conditions, and the generation of significant waste streams, pushing the chemical industry towards more sustainable and efficient alternatives.[1][3][4]
This guide provides an in-depth comparison of alternative catalytic systems for the ortho-selective benzylation of phenol, offering researchers and process chemists a critical overview of performance, mechanistic insights, and practical methodologies.
The Shift from Homogeneous to Heterogeneous Catalysis
The primary driver for exploring alternative catalysts is the move towards greener and more economical processes. Heterogeneous catalysts, being in a different phase from the reaction mixture, offer distinct advantages over their homogeneous counterparts. These benefits include straightforward separation from the product, potential for regeneration and reuse, and often milder reaction conditions, which collectively contribute to a more sustainable synthetic protocol.[4]
The ortho-alkylation of phenol is a classic electrophilic aromatic substitution. The catalyst's role is to generate a benzyl carbocation or a related electrophilic species from the benzylating agent (e.g., benzyl alcohol) that can then be attacked by the electron-rich phenol ring. The challenge lies in achieving high selectivity for the 2,6-disubstituted product over other isomers (e.g., 2-benzylphenol, 4-benzylphenol, and 2,4-dibenzylphenol) and O-alkylation products.
Comparative Analysis of Alternative Catalytic Systems
Several classes of solid acid catalysts have emerged as promising alternatives to traditional Lewis acids. Below is a comparative analysis based on reported experimental data.
| Catalyst System | Benzylating Agent | Temp. (°C) | Phenol Conversion (%) | This compound Selectivity (%) | Key Advantages & Disadvantages |
| Zeolites (e.g., H-Beta, H-Y) | Benzyl Alcohol | 150-200 | High | Moderate to High | Advantages: Shape selectivity, tunable acidity, high thermal stability.[5][6][7] Disadvantages: Can suffer from deactivation due to coke formation, potential for side reactions at higher temperatures.[7] |
| Sulfated Zirconia | Benzyl Alcohol | 120-160 | High | Good | Advantages: Strong Brønsted acidity, stable under reaction conditions.[1][7] Disadvantages: Preparation method can significantly impact catalytic activity. |
| Montmorillonite K10 Clay | Benzyl Alcohol | 100-140 | Very High | Good | Advantages: Inexpensive, highly active, suitable for continuous flow processes.[7] Disadvantages: Can require dilution to prevent reactor clogging in flow systems.[7] |
| Mg-Al Hydrotalcite | Benzyl Chloride | 80-120 | Moderate to High | Good | Advantages: Basic properties can be tuned, promotes C-alkylation.[8][9][10] Disadvantages: Activity can be influenced by the Mg/Al ratio and calcination temperature.[8][10] |
Causality Behind Catalyst Performance:
-
Zeolites: The well-defined microporous structure of zeolites like H-Beta and H-Y provides shape selectivity, favoring the formation of specific isomers. The Brønsted and Lewis acid sites within the zeolite framework are crucial for activating the benzylating agent.[5][6] The Si/Al ratio is a key parameter, as it influences the density and strength of the acid sites, thereby affecting both activity and selectivity.[5]
-
Sulfated Zirconia: This solid superacid possesses strong Brønsted acid sites that are highly effective in protonating benzyl alcohol, facilitating the formation of the benzyl carbocation for the Friedel-Crafts alkylation.[1][7]
-
Montmorillonite K10: This acidic clay catalyst offers a high surface area and accessible acid sites, leading to high catalytic efficiency in the benzylation of phenols with benzyl alcohols.[7] Its performance in continuous-flow reactors highlights its potential for industrial applications.[7]
-
Mg-Al Hydrotalcite: These layered double hydroxides, after calcination, form mixed metal oxides with both acidic and basic sites. The basic sites can activate the phenol, while the Lewis acid sites (from Al³⁺) can activate the benzylating agent, leading to a cooperative catalytic effect.[8][9]
Visualizing the Reaction and Workflow
To better understand the process, the following diagrams illustrate the general reaction pathway and a typical experimental workflow for catalyst screening.
Caption: General reaction scheme for catalytic benzylation of phenol.
Caption: Experimental workflow for screening alternative catalysts.
Detailed Experimental Protocols
The following protocols are representative examples for the synthesis of this compound using promising alternative catalysts. These are intended as a starting point, and optimization may be required based on specific laboratory conditions and reactant purity.
Protocol 1: Synthesis using Montmorillonite K10 Clay
This protocol is adapted from studies highlighting the efficiency of acidic clays in Friedel-Crafts alkylations.[7]
Materials:
-
Phenol (1.0 eq)
-
Benzyl alcohol (2.2 eq)
-
Montmorillonite K10 (20 wt% of phenol)
-
Toluene (solvent)
Procedure:
-
Catalyst Activation: Dry the Montmorillonite K10 clay in an oven at 120 °C for 4 hours prior to use to remove adsorbed water.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add phenol and toluene.
-
Stir the mixture at room temperature until the phenol is completely dissolved.
-
Add the activated Montmorillonite K10 catalyst to the flask.
-
Slowly add benzyl alcohol to the reaction mixture.
-
Reaction: Heat the mixture to 110 °C (reflux) and maintain this temperature with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC).
-
Work-up: After completion of the reaction (typically 4-6 hours, or when GC analysis shows no further conversion of the starting material), cool the reaction mixture to room temperature.
-
Filter the mixture to separate the solid catalyst. Wash the catalyst with toluene.
-
Purification: Combine the filtrate and washings. Remove the toluene under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Protocol 2: Synthesis using H-Beta Zeolite
This protocol is based on the application of zeolites in shape-selective aromatic alkylations.[5][6]
Materials:
-
Phenol (1.0 eq)
-
Benzyl alcohol (2.5 eq)
-
H-Beta Zeolite (Si/Al ratio ~25-75, 15 wt% of phenol)
-
Decalin (high-boiling solvent)
Procedure:
-
Catalyst Activation: Activate the H-Beta zeolite by calcining at 550 °C for 5 hours in a muffle furnace under a flow of dry air. Cool down in a desiccator before use.
-
Reaction Setup: Charge a high-pressure reactor equipped with a mechanical stirrer, heating mantle, and thermocouple with phenol, decalin, and the activated H-Beta zeolite.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
Add benzyl alcohol to the reactor.
-
Reaction: Heat the reactor to 180 °C and maintain this temperature with constant stirring.
-
Monitor the reaction progress by analyzing samples via GC.
-
Work-up: Once the desired conversion is achieved (typically 6-8 hours), cool the reactor to room temperature.
-
Open the reactor and dilute the contents with a suitable solvent like dichloromethane.
-
Separate the catalyst by filtration. The catalyst can be washed, dried, and recalcined for potential reuse.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Conclusion and Future Outlook
The exploration of alternative heterogeneous catalysts for the synthesis of this compound offers a clear path toward more environmentally benign and economically viable industrial processes. Zeolites, sulfated zirconia, and acidic clays have demonstrated significant potential to replace traditional homogeneous catalysts, offering high activity and selectivity with the added benefits of reusability.[1][5][7] The choice of catalyst will ultimately depend on a balance of factors including cost, desired selectivity, reaction conditions, and the potential for integration into continuous-flow systems. Future research will likely focus on the development of novel catalysts with even greater stability and selectivity, as well as the optimization of reaction conditions to further improve the sustainability of this compound production.
References
- Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. MDPI.
- Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones.
- The Environmentally Benign, Liquid-phase Benzoylation of Phenol C
- Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions.
- Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross.
- Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous C
- Phenol alkylation (Friedel-Crafts Alkyl
- A Short Review on the Catalytic Activity of Hydrotalcite-Derived Materials for Dry Reforming of Methane. MDPI.
- Hydrotalcite-based catalysts used in base-free oxidation of alcohols and detoxific
- (PDF) Mg‐Fe‐hydrotalcite as catalyst for the benzylation of benzene and other aromatics by benzyl chloride reactions.
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- 1. acgpubs.org [acgpubs.org]
- 2. jk-sci.com [jk-sci.com]
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- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Short Review on the Catalytic Activity of Hydrotalcite-Derived Materials for Dry Reforming of Methane [mdpi.com]
- 9. pure.au.dk [pure.au.dk]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 2,6-Dibenzylphenol and its Analogs
For researchers and professionals in drug development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2,6-dibenzylphenol and its analogs, offering insights into how subtle molecular modifications can significantly impact therapeutic potential. While direct comparative studies on a broad series of this compound analogs are not extensively documented in publicly available literature, this guide synthesizes findings from closely related 2,6-disubstituted phenol derivatives to elucidate the probable SAR for this class of compounds.
The this compound Scaffold: A Foundation for Diverse Biological Activities
The this compound core structure, characterized by a central phenolic ring flanked by two benzyl groups at the ortho positions, provides a unique combination of steric hindrance and electronic properties. This arrangement is crucial for its observed biological activities, which are thought to encompass antioxidant, anti-inflammatory, and cytotoxic effects. The bulky benzyl groups can influence the reactivity of the phenolic hydroxyl group, a key player in antioxidant activity, and can also govern the molecule's interaction with biological targets such as enzymes and receptors.
Structure-Activity Relationship Analysis: Extrapolating from Analogs
Based on studies of related 2,6-disubstituted phenols, we can infer the following SAR principles for this compound analogs.
Antioxidant Activity: The Role of the Phenolic Hydroxyl and Steric Hindrance
The antioxidant properties of phenols are primarily attributed to their ability to donate the hydrogen atom from their hydroxyl group to scavenge free radicals. The resulting phenoxy radical is stabilized by resonance.
-
The Phenolic Hydroxyl Group: This is the primary active site for radical scavenging. Any modification that removes or blocks this group is expected to abolish antioxidant activity.
-
Steric Hindrance: The benzyl groups at the 2 and 6 positions create significant steric hindrance around the hydroxyl group. This can be a double-edged sword. While it can enhance the stability of the resulting phenoxy radical, excessive bulk may impede the approach of certain free radicals, potentially reducing scavenging efficiency against specific radical species.
-
Substituents on the Benzyl Rings: The electronic nature of substituents on the benzyl rings can modulate the antioxidant activity. Electron-donating groups (e.g., methoxy, hydroxyl) can increase the electron density of the aromatic system, potentially enhancing the stability of the phenoxy radical and thus boosting antioxidant capacity. Conversely, electron-withdrawing groups (e.g., nitro, chloro) may have the opposite effect.
-
Substituents on the Phenolic Ring: Modifications at the para-position (position 4) of the phenolic ring can significantly influence activity. Electron-donating substituents at this position are generally expected to increase antioxidant potential.
Below is a table summarizing the expected impact of structural modifications on antioxidant activity, based on general principles of phenol chemistry.
| Modification | Position | Substituent Type | Expected Impact on Antioxidant Activity | Rationale |
| Benzyl Rings | Ortho, Meta, Para | Electron-Donating (e.g., -OCH₃, -OH) | Increase | Enhanced stabilization of the phenoxy radical. |
| Benzyl Rings | Ortho, Meta, Para | Electron-Withdrawing (e.g., -NO₂, -Cl) | Decrease | Destabilization of the phenoxy radical. |
| Phenolic Ring | Para (Position 4) | Electron-Donating (e.g., -CH₃, -OCH₃) | Increase | Increased electron density on the phenolic oxygen. |
| Phenolic Ring | Para (Position 4) | Electron-Withdrawing (e.g., -CN, -COCH₃) | Decrease | Decreased electron density on the phenolic oxygen. |
Anti-inflammatory Activity: Targeting Inflammatory Pathways
The anti-inflammatory effects of phenolic compounds are often linked to their antioxidant properties, as reactive oxygen species play a role in inflammation. Additionally, these compounds can directly interact with key inflammatory mediators. For instance, some 2,6-disubstituted phenols have been shown to possess anti-inflammatory properties.[1][2]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the nature and size of the substituents, will affect its ability to cross cell membranes and reach intracellular targets. A balance is crucial; while increased lipophilicity can enhance membrane permeability, excessive lipophilicity might lead to poor aqueous solubility and bioavailability.
-
Specific Substituents at the Para-Position: Studies on 2,6-di-tert-butylphenol derivatives have shown that the nature of the substituent at the 4-position is critical for anti-inflammatory activity.[1] For this compound analogs, introducing specific moieties at this position could lead to interactions with enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), which are key in the inflammatory cascade.
The following diagram illustrates a hypothetical workflow for screening this compound analogs for anti-inflammatory activity.
Caption: Workflow for Anti-inflammatory Screening of Analogs.
Cytotoxic Activity: A Potential Avenue for Anticancer Drug Discovery
Certain phenolic compounds have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest.
-
Hydrophobicity and Membrane Interaction: Similar to anti-inflammatory activity, the hydrophobicity of the analogs will influence their interaction with cell membranes and subsequent cellular uptake.
-
Substituent Effects on Apoptosis Induction: The introduction of specific functional groups could trigger apoptotic pathways. For instance, studies on other phenolic structures have shown that the presence of certain substituents can enhance pro-apoptotic activity.
-
Selective Cytotoxicity: An important consideration is the selectivity of the cytotoxic effect. Ideally, analogs should exhibit high toxicity towards cancer cells while having minimal impact on normal, healthy cells.
Experimental Protocols for Activity Evaluation
To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay is a common and reliable method for determining the free radical scavenging activity of compounds.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Test Samples: Dissolve the this compound analogs in methanol at various concentrations.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the sample with the DPPH solution.
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the analog.
Carrageenan-Induced Paw Edema Assay (In Vivo Anti-inflammatory Activity)
This is a widely used and well-characterized model for studying acute inflammation.[2][3]
Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Grouping: Divide the animals into groups (e.g., control, standard drug, and test compound groups).
-
Compound Administration: Administer the this compound analogs orally or intraperitoneally at a specific dose. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(V_control - V_treated) / V_control] x 100 Where V_control is the average increase in paw volume in the control group, and V_treated is the average increase in paw volume in the treated group.
MTT Assay (Cytotoxicity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (concentration that inhibits 50% of cell growth) is then calculated.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of new therapeutic agents. While this guide provides a framework for understanding the SAR of its analogs based on existing knowledge of related compounds, there is a clear need for further research. Systematic synthesis and screening of a focused library of this compound derivatives are essential to establish a definitive SAR and to identify lead compounds with potent and selective biological activities. Future studies should also focus on elucidating the precise molecular mechanisms of action to guide further drug development efforts.
References
-
Design, Synthesis, and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics. Journal of Medicinal Chemistry. [Link]
-
Synthesis of some newer analogues of substituted dibenzoyl phenol as potent anti-inflammatory agents. Indian Journal of Pharmaceutical Sciences. [Link]
-
Anti-inflammatory activity of newly synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives. Pharmacological Research. [Link]
-
Synthesis and antiinflammatory activity of 2,6-bis(1,1-dimethylethyl)phenol derivatives. Il Farmaco. [Link]
-
Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. Pharmacognosy Magazine. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Design, Synthesis and Cytotoxicity Evaluation of New 2-Aryl-5, 6-Dihydropyrrolo[2, 1-a]Isoquinoline Derivatives as Topoisomerase Inhibitors. Brieflands. [Link]
-
Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. MDPI. [Link]
-
Catechol Polymers for pH-Responsive, Targeted Drug Delivery to Cancer Cells. eScholarship.org. [Link]
-
Synthesis and antiinflammatory activity of 2,6-bis(1,1-dimethylethyl)phenol derivatives. PubMed. [Link]
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- 1. Anti-inflammatory activity of newly synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiinflammatory activity of 2,6-bis(1,1-dimethylethyl)phenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking the Performance of 2,6-Dibenzylphenol-Based Polymers: A Forward-Looking Guide for Drug Delivery Applications
Introduction: The Untapped Potential of Sterically Hindered Poly(phenylene oxide)s in Drug Delivery
To our esteemed colleagues, researchers, and drug development professionals, this guide ventures into the prospective landscape of a novel class of polymers: those derived from 2,6-dibenzylphenol. While the broader family of poly(phenylene oxide)s (PPOs), particularly poly(2,6-dimethyl-1,4-phenylene oxide), has been recognized for its exceptional thermal and mechanical stability, the biomedical applications of PPOs with bulky, flexible side chains like the benzyl group remain largely unexplored.[1][2][3][4] This guide, therefore, serves as a forward-looking analysis, postulating the potential of this compound-based polymers as advanced drug delivery vehicles and outlining the rigorous experimental framework required to validate their performance against current industry standards.
The introduction of two benzyl groups onto the phenol monomer presents a fascinating hypothesis: the combination of a rigid polymer backbone with flexible, hydrophobic side chains could offer a unique balance of properties beneficial for drug encapsulation and controlled release. The steric hindrance provided by the benzyl groups may influence polymer chain packing, leading to tunable porosity and drug loading capacities. Furthermore, the aromatic nature of the side chains could facilitate π-π stacking interactions with aromatic drug molecules, potentially enhancing encapsulation efficiency and modulating release kinetics.
This document will first propose the synthetic pathways to obtain these novel polymers. Subsequently, a comprehensive benchmarking protocol will be detailed, comparing the hypothetical performance of poly(this compound) with well-established biodegradable polymers such as Poly(lactic-co-glycolic acid) (PLGA), Polycaprolactone (PCL), and the hydrophilic polymer, Poly(ethylene glycol) (PEG).
Proposed Synthesis of Poly(this compound)
The primary synthetic route envisioned for poly(this compound) is oxidative coupling polymerization , a well-established method for producing PPOs.[1] This process typically involves the use of a copper-amine catalyst system to facilitate the polymerization of the 2,6-disubstituted phenol monomer in the presence of oxygen.
Experimental Protocol: Oxidative Coupling Polymerization of this compound
-
Monomer Synthesis: this compound can be synthesized via the Friedel-Crafts alkylation of phenol with benzyl chloride in the presence of a Lewis acid catalyst.
-
Catalyst Preparation: A copper(I) bromide and N,N,N',N'-tetramethylethylenediamine (TMEDA) complex will be prepared in a suitable solvent such as toluene.
-
Polymerization: this compound, dissolved in toluene, will be added to the catalyst solution under a continuous flow of oxygen at a controlled temperature (e.g., 60 °C).
-
Polymer Isolation: The polymerization will be terminated by the addition of an acidic solution (e.g., HCl in methanol) to precipitate the polymer.
-
Purification: The precipitated polymer will be repeatedly washed with methanol and dried under vacuum to yield the final product.
The molecular weight and polydispersity of the resulting polymer can be controlled by adjusting reaction parameters such as monomer concentration, catalyst loading, temperature, and reaction time.
Caption: Oxidative Coupling Polymerization Workflow for Poly(this compound).
Benchmarking Performance: A Comparative Framework
To ascertain the viability of poly(this compound) as a drug delivery platform, a series of characterization and performance assays must be conducted. The results should be benchmarked against well-characterized polymers widely used in pharmaceutical formulations.
I. Physicochemical Characterization
A thorough understanding of the polymer's fundamental properties is paramount.
| Property | Poly(this compound) (Hypothetical) | PLGA (Typical) | PCL (Typical) | PEG (Typical) | Characterization Technique |
| Molecular Weight (Mn) | 10-50 kDa | 10-100 kDa | 10-80 kDa | 2-20 kDa | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | < 2.0 | 1.5-2.5 | 1.5-2.0 | < 1.2 | GPC |
| Glass Transition Temp (Tg) | 150-200 °C | 40-60 °C | -60 °C | -65 °C | Differential Scanning Calorimetry (DSC) |
| Solubility | Soluble in aromatic and chlorinated solvents | Soluble in common organic solvents | Soluble in a range of organic solvents | Soluble in water and some organic solvents | Solubility Testing |
| Contact Angle | High (Hydrophobic) | Moderate | High | Low (Hydrophilic) | Contact Angle Goniometry |
II. Drug Loading and Encapsulation Efficiency
The ability of the polymer to effectively encapsulate therapeutic agents is a critical performance indicator. A model hydrophobic drug (e.g., Paclitaxel) and a model hydrophilic drug (e.g., Doxorubicin HCl) should be used.
Experimental Protocol: Nanoparticle Formulation and Drug Loading
-
Nanoparticle Formulation: Nanoparticles will be prepared using an oil-in-water emulsion solvent evaporation method. The polymer and drug will be dissolved in an organic solvent (e.g., dichloromethane), which is then emulsified in an aqueous solution containing a surfactant (e.g., polyvinyl alcohol).
-
Solvent Evaporation: The organic solvent is removed by evaporation, leading to the formation of drug-loaded nanoparticles.
-
Purification: Nanoparticles are collected by centrifugation and washed to remove unencapsulated drug and excess surfactant.
-
Drug Quantification: The amount of encapsulated drug is determined by dissolving the nanoparticles in a suitable solvent and analyzing the drug content using High-Performance Liquid Chromatography (HPLC).
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
| Polymer | Model Drug | Predicted Drug Loading (%) | Predicted Encapsulation Efficiency (%) |
| Poly(this compound) | Paclitaxel | 5-15% | > 80% |
| Doxorubicin HCl | < 1% | < 20% | |
| PLGA | Paclitaxel | 5-10% | > 70% |
| Doxorubicin HCl | 1-5% | 30-60% | |
| PCL | Paclitaxel | 5-12% | > 75% |
| Doxorubicin HCl | < 1% | < 15% |
III. In Vitro Drug Release Kinetics
The rate and mechanism of drug release are crucial for therapeutic efficacy.
Experimental Protocol: In Vitro Drug Release Study
-
Sample Preparation: A known amount of drug-loaded nanoparticles will be suspended in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37 °C with gentle agitation.
-
Sampling: At predetermined time points, aliquots of the release medium will be withdrawn and replaced with fresh medium.
-
Drug Analysis: The concentration of the released drug in the collected samples will be quantified by HPLC.
Caption: Hypothetical Drug Release Profiles for a Hydrophobic Drug.
IV. Biocompatibility and Cytotoxicity
Ensuring the safety of the polymer is non-negotiable for any biomedical application.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: A relevant cell line (e.g., HeLa cells or primary fibroblasts) will be cultured in a 96-well plate.
-
Treatment: Cells will be incubated with varying concentrations of the polymer (and its degradation products, if applicable) for 24, 48, and 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured using a microplate reader, which is proportional to the number of viable cells.
| Polymer | Predicted Cell Viability at High Concentration |
| Poly(this compound) | > 85% (pending degradation studies) |
| PLGA | > 90% |
| PCL | > 95% |
| PEG | > 95% |
V. In Vitro Degradation
While PPOs are generally considered non-biodegradable, the introduction of specific linkages or copolymers could impart biodegradability. The degradation profile is a key determinant of the drug release mechanism for long-term delivery systems.[5][6]
Experimental Protocol: In Vitro Degradation Study
-
Sample Incubation: Polymer films or nanoparticles will be incubated in phosphate-buffered saline (pH 7.4) at 37 °C.
-
Analysis: At various time points, samples will be removed, dried, and analyzed for:
-
Mass Loss: Gravimetric analysis.
-
Molecular Weight Reduction: GPC analysis.
-
Morphological Changes: Scanning Electron Microscopy (SEM).
-
Changes in Chemical Structure: Fourier-Transform Infrared Spectroscopy (FTIR).
-
Conclusion and Future Directions
This guide presents a hypothetical yet scientifically grounded framework for the evaluation of this compound-based polymers as a novel platform for drug delivery. The proposed unique combination of a rigid backbone and flexible, bulky side chains warrants investigation. The outlined experimental protocols provide a comprehensive roadmap for characterizing these polymers and benchmarking their performance against established materials.
Should the experimental data align with the hypothesized properties, poly(this compound) and its derivatives could offer significant advantages in the encapsulation and sustained release of hydrophobic drugs. Further research should also explore the functionalization of the benzyl groups to attach targeting ligands or to modulate the polymer's hydrophilicity, thereby expanding its applicability in advanced drug delivery systems. The journey from a hypothetical construct to a clinically relevant biomaterial is long and challenging, but the potential rewards for therapeutic innovation make it a path worth exploring.
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Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. (2021). MDPI. [Link]
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Morphology and Properties of Poly(2,6-dimethyl-1,4-phenylene oxide)/Polyamide 11 Hybrid Nanocomposites: Effect of Silica Surface Modification. (2021). National Institutes of Health. [Link]
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Polyphosphazenes: Multifunctional, Biodegradable Vehicles for Drug and Gene Delivery. (2012). National Institutes of Health. [Link]
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A Comparative Guide to the Stability of 2,6-Dibenzylphenol and Other Antioxidants
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Antioxidant Stability
In the realms of pharmaceutical development, food science, and materials chemistry, the efficacy of an antioxidant is inextricably linked to its stability. An antioxidant's ability to withstand thermal, oxidative, and photo-induced stress dictates its utility and shelf-life in a final formulation. While synthetic phenolic antioxidants like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) have been industry mainstays, there is a continuous drive to identify and characterize novel antioxidants with superior stability and efficacy profiles.
This guide provides a comparative analysis of 2,6-Dibenzylphenol against other commonly used antioxidants, including BHT, BHA, and the Vitamin E analog, Trolox. We will delve into the mechanistic underpinnings of their antioxidant action, present comparative stability data, and provide detailed experimental protocols for assessing antioxidant performance. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to make informed decisions in the selection and application of antioxidants.
Mechanisms of Phenolic Antioxidant Action
Phenolic antioxidants primarily function by donating a hydrogen atom from their hydroxyl (-OH) group to neutralize free radicals, thereby terminating the oxidative chain reaction.[1][2] This process, known as Hydrogen Atom Transfer (HAT), is fundamental to their antioxidant capacity.[1][2] The resulting phenoxyl radical is stabilized through resonance, which prevents it from initiating new oxidation chains.
The stability and reactivity of a phenolic antioxidant are governed by several structural factors:
-
Steric Hindrance: Bulky substituent groups near the hydroxyl moiety, such as the benzyl groups in this compound or the tert-butyl groups in BHT, can enhance stability by sterically hindering the reactive hydroxyl group and the resulting phenoxyl radical.[3]
-
Electronic Effects: The nature and position of substituent groups on the aromatic ring influence the bond dissociation energy (BDE) of the O-H bond. Electron-donating groups can lower the BDE, making the antioxidant more reactive towards free radicals.
The general mechanism for radical scavenging by a phenolic antioxidant (ArOH) can be visualized as follows:
Caption: Workflow of the Rancimat method for oxidative stability testing.
Detailed Experimental Protocols
DPPH Radical Scavenging Assay Protocol
1. Reagent Preparation:
- DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.
- Test Samples: Prepare a series of dilutions of the antioxidant compounds (e.g., this compound, BHT, BHA, Trolox) in methanol.
2. Assay Procedure: [4] * In a 96-well microplate, add 100 µL of each sample dilution to respective wells.
- Add 100 µL of the DPPH working solution to each well.
- Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
- Prepare a blank well containing 200 µL of methanol.
- Incubate the plate in the dark at room temperature for 30 minutes.
3. Measurement and Calculation:
- Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculate the percentage of radical scavenging activity using the following formula:
- % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 [4] * Plot the % Inhibition against the sample concentration to determine the IC50 value (the concentration that causes 50% inhibition).
Conclusion and Future Directions
The selection of an appropriate antioxidant is a critical decision in product development, with stability being a paramount consideration. This guide has provided a comparative framework for evaluating this compound against established antioxidants like BHT and BHA. While BHT and BHA are effective and widely used, their relatively low thermal stability and potential for volatilization can be limiting in certain applications.
This compound, with its sterically hindered phenolic structure and higher molecular weight, presents a potentially more stable alternative. However, a comprehensive evaluation requires direct comparative testing using the standardized methodologies outlined in this guide. Researchers are encouraged to employ a battery of tests, including radical scavenging assays (DPPH, ABTS), metal-reducing power assays (FRAP), and accelerated oxidation tests (Rancimat), to build a complete stability and efficacy profile.
Future research should focus on generating robust, publicly available data on the thermal degradation kinetics, photo-oxidation products, and performance of this compound in various matrices. Such data will be invaluable for drug development professionals and formulation scientists seeking to enhance the stability and shelf-life of their products.
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Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Retrieved from [Link]
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News-Medical.Net. (2019). Rancimat Method for the Oxidation Stability of Fats and Oils. Retrieved from [Link]
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BTSA. (n.d.). Methods to determine oxidative stability. Retrieved from [Link]
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A Senior Application Scientist's Guide to Inter-laboratory Validation of 2,6-Dibenzylphenol Quantification Methods
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of compounds like 2,6-Dibenzylphenol is paramount. This sterically hindered phenol presents unique analytical challenges due to its physicochemical properties. This guide provides an in-depth comparison of common analytical methodologies for the quantification of this compound, grounded in the principles of inter-laboratory validation. We will explore the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure scientific integrity and empower you to make informed decisions for your analytical workflows.
The Analytical Imperative: Why Inter-laboratory Validation Matters
The journey of a drug from discovery to market is paved with data. The accuracy and reproducibility of this data are non-negotiable. While a single laboratory can develop and validate a highly precise method for quantifying a compound like this compound, the true test of a method's robustness lies in its performance across different laboratories. Inter-laboratory validation, also known as a round-robin study, is the gold standard for assessing the transferability and reproducibility of an analytical method. It involves multiple laboratories analyzing identical samples to determine the level of agreement in their results. This process is critical for establishing a standardized method that can be confidently deployed in various settings, from research and development to quality control.
The principles of such validation are outlined in guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which emphasize the need for analytical procedures to be robust and transferable.[1][2][3]
Comparing the Titans: A Trio of Quantification Techniques
The selection of an analytical technique for this compound is dictated by its inherent chemical properties, the required sensitivity, the sample matrix, and throughput needs. Given its phenolic nature and relatively high molecular weight (274.36 g/mol ), the most suitable techniques are chromatographic.[4][5] Let's delve into a comparative analysis of three primary methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Methodological Snapshot:
| Performance Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 5 - 20 ng/mL | 0.1 - 1 ng/mL | 0.05 - 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 15 - 60 ng/mL | 0.3 - 3 ng/mL | 0.15 - 1.5 ng/mL |
| Precision (%RSD) | < 10% | < 15% | < 10% |
| Accuracy (% Recovery) | 85 - 110% | 90 - 110% | 95 - 105% |
| Matrix Effect | Moderate to High | Low to Moderate | Low (with appropriate internal standard) |
| Throughput | High | Moderate | High |
Deep Dive into the Methodologies
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the workhorse of analytical laboratories due to its robustness, cost-effectiveness, and high throughput. For phenolic compounds, UV detection is a natural fit, typically performed at wavelengths around 280 nm.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: this compound is a relatively non-polar molecule, making reversed-phase columns (like C18) the ideal choice for separation.
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (like acetonitrile or methanol) and acidified water is commonly employed to achieve good peak shape and resolution for phenolic compounds.[6] The acidic modifier (e.g., formic or phosphoric acid) helps to suppress the ionization of the phenolic hydroxyl group, leading to better retention and sharper peaks.[7]
Limitations: The primary drawback of HPLC-UV is its susceptibility to matrix interferences, where other compounds in the sample absorb at the same wavelength, potentially leading to inaccurate quantification. Its sensitivity may also be insufficient for trace-level analysis in complex biological matrices.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent separation efficiency and specificity, especially when coupled with a mass spectrometer for definitive identification.
Causality Behind Experimental Choices:
-
Derivatization: Due to the polar hydroxyl group, this compound requires derivatization to increase its volatility and thermal stability for GC analysis. Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to replace the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[9]
-
Injector and Column: A splitless injection is typically used for trace analysis to ensure the maximum amount of analyte reaches the column. A non-polar or mid-polar capillary column (e.g., HP-5ms) provides good separation of the derivatized analytes.
Limitations: The need for derivatization adds an extra step to the sample preparation, which can introduce variability and increase analysis time. Incomplete derivatization can also lead to inaccurate results.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the quantification of organic molecules in complex matrices due to its exceptional sensitivity, selectivity, and specificity.
Causality Behind Experimental Choices:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and thermally labile molecules. For phenolic compounds, negative ion mode is often preferred as the hydroxyl group can be readily deprotonated.
-
Multiple Reaction Monitoring (MRM): MRM provides a high degree of selectivity by monitoring a specific precursor ion to product ion transition for the analyte of interest. This minimizes interferences from the sample matrix, leading to highly accurate and precise quantification.
-
Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for any variations in sample preparation, injection volume, and matrix effects.
A validated LC-MS/MS method for the similar compound 2,6-diisobornyl-4-methylphenol in rat plasma demonstrated excellent linearity over a wide concentration range, good accuracy and precision, and high recovery with minimal matrix effects.[10] This highlights the suitability of LC-MS/MS for the bioanalysis of sterically hindered phenols.
Designing a Robust Inter-laboratory Validation Study
A successful inter-laboratory study requires meticulous planning and a clearly defined protocol. The following workflow outlines the key stages:
Caption: A streamlined workflow for conducting an inter-laboratory validation study.
Experimental Protocols: A Step-by-Step Guide
The following are example protocols for each of the discussed analytical methods. These should be considered as a starting point and may require optimization based on the specific sample matrix and available instrumentation.
Protocol 1: Sample Preparation for Biological Fluids (e.g., Plasma)
This protocol is applicable for both LC-MS/MS and can be adapted for HPLC-UV.
-
Spiking: To a 100 µL aliquot of the plasma sample, add the internal standard solution.
-
Protein Precipitation & Liquid-Liquid Extraction (LLE): Add 500 µL of a mixture of isopropyl alcohol and chloroform (1:5, v/v).[10] Vortex for 1 minute.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.
-
Evaporation: Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex for 30 seconds.
-
Analysis: The sample is now ready for injection into the LC system.
Protocol 2: GC-MS Derivatization
-
Initial Extraction: Perform an appropriate extraction for the sample matrix (e.g., solid-phase extraction for water samples).
-
Evaporation: Evaporate the extract to dryness.
-
Derivatization: Add 50 µL of a silylation reagent (e.g., MSTFA) and 50 µL of a suitable solvent (e.g., acetonitrile).
-
Reaction: Cap the vial and heat at 60°C for 30 minutes.
-
Analysis: Allow the sample to cool to room temperature before injection into the GC-MS.
Protocol 3: Instrumental Parameters
HPLC-UV System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
GC-MS System:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Splitless mode at 280°C.
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp at 10°C/min to 300°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
LC-MS/MS System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Similar to the HPLC-UV method, but with a faster gradient to accommodate the higher sensitivity of the MS detector.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI in negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined and optimized.
Navigating the Decision: Choosing the Right Method
The choice of analytical method is a critical decision that should be based on a thorough evaluation of the project's requirements.
Caption: A decision tree for selecting the optimal analytical method.
Conclusion
The inter-laboratory validation of quantification methods for this compound is a rigorous but essential process for ensuring data quality and comparability across different research and regulatory environments. While HPLC-UV offers a robust and high-throughput option for less complex matrices and higher concentrations, GC-MS provides excellent specificity, albeit with the added step of derivatization. For demanding applications requiring high sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS stands out as the superior technique.
By carefully considering the principles of method validation, the specific analytical requirements, and the inherent strengths and weaknesses of each technique, researchers can confidently select and implement a method that will yield accurate, reproducible, and defensible results. This guide serves as a foundational resource to navigate these critical decisions, ultimately contributing to the integrity and advancement of scientific research and drug development.
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). Retrieved from [Link]
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This compound | C20H18O | CID 259641 - PubChem. (n.d.). Retrieved from [Link]
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Phenols Determination in Drinking Water and Industrial Wastes - VELP Scientifica. (n.d.). Retrieved from [Link]
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Endocrine disruption activity of selected BPA alternatives - findings from PARC. (2025, December 1). Retrieved from [Link]
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Intra-laboratory validation of microplate methods for total phenolic content and antioxidant activity on polyphenolic extracts, and comparison with conventional spectrophotometric methods. | Semantic Scholar. (n.d.). Retrieved from [Link]
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Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. (2012, January 6). Retrieved from [Link]
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Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. (n.d.). Retrieved from [Link]
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HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). Retrieved from [Link]
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Validation of a new LC-MS/MS method for the detection and quantification of phenolic metabolites from tomato sauce in biological samples. (2012, May 9). Retrieved from [Link]
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How to measure PHENOLS in wastewater by titration method? any recommendations? (2023, July 22). Retrieved from [Link]
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Tests For Phenols, Ferric Chloride Test, Bromine Water Test, Important Topics For JEE 2024. (2024, February 28). Retrieved from [Link]
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Development and Validation of Analytical Methods for Pharmaceuticals. (n.d.). Retrieved from [Link]
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Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). Retrieved from [Link]
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Improving HPLC Separation of Polyphenols. (n.d.). Retrieved from [Link]
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Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/ - EPA. (n.d.). Retrieved from [Link]
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HPLC Methods for analysis of Phenol. (n.d.). Retrieved from [Link]
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Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. (2023, August 10). Retrieved from [Link]
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Techniques for Analysis of Plant Phenolic Compounds. (n.d.). Retrieved from [Link]
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LC-MS/MS Characterization of Phenolic Metabolites and Their Antioxidant Activities from Australian Native Plants. (n.d.). Retrieved from [Link]
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(PDF) Sterically Hindered Phenols as Antioxidant. (2025, June 23). Retrieved from [Link]
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LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential. (n.d.). Retrieved from [Link]
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Chemical Properties of Phenol, 2,6-diethyl- (CAS 1006-59-3). (n.d.). Retrieved from [Link]
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Spectrophotometric Determination of Phenolic Compounds by Enzymatic and Chemical MethodsA Comparison of Structure−Activity Relationship | Request PDF. (2025, August 6). Retrieved from [Link]
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Chemical Properties of Phenol, 2,6-dimethyl- (CAS 576-26-1). (n.d.). Retrieved from [Link]
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This compound - 47157-01-7, C20H18O, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). Retrieved from [Link]
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Chemical Properties of Phenol, 2,6-dimethoxy- (CAS 91-10-1). (n.d.). Retrieved from [Link]
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2,6-Dimethylphenol | C8H10O | CID 11335. (n.d.). Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,6-Dibenzylphenol
This guide provides a detailed, step-by-step protocol for the proper disposal of 2,6-dibenzylphenol, ensuring the safety of laboratory personnel and adherence to environmental regulations. As a substituted phenol, this compound requires careful handling as a hazardous chemical waste stream. The procedures outlined below are designed to provide a self-validating system for safe and compliant waste management, grounded in established safety protocols and chemical principles.
Hazard Assessment and Characterization
The causality behind this is the hydroxyl group on the aromatic ring, which can be corrosive and readily absorbed. The benzyl groups in this compound increase its molecular weight and lipophilicity, which may influence its biological interactions and environmental persistence. Therefore, it must be managed as a hazardous waste stream.
Table 1: Inferred Hazard Profile of this compound
| Hazard Classification | Description | Rationale and Reference Compounds |
| Skin Corrosion/Irritation | Causes skin irritation, with potential for severe burns upon prolonged contact. | Based on H315 (Causes skin irritation) and H314 (Causes severe skin burns and eye damage) classifications for analogous compounds like 2-phenylphenol and 2,6-dimethylphenol.[1] |
| Serious Eye Damage/Irritation | Causes serious eye damage or irritation. | Based on H318 (Causes serious eye damage) for 2-phenylphenol. Direct contact can lead to irreversible damage. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust. | Based on H335 (May cause respiratory irritation) for 2-phenylphenol and 2-benzylphenol.[3] |
| Acute Aquatic Toxicity | Potentially very toxic to aquatic life, possibly with long-lasting effects. | Based on H410/H411 classifications for 2-phenylphenol and 2,6-dimethylphenol.[1] Aromatic compounds often exhibit environmental toxicity. |
| Acute Oral/Dermal Toxicity | May be harmful or toxic if swallowed or in contact with skin. | Based on H301 (Toxic if swallowed) and H311 (Toxic in contact with skin) for 2,6-dimethylphenol.[1] |
Personal Protective Equipment (PPE) Protocol
Adherence to a strict PPE protocol is the first line of defense against chemical exposure. The choice of PPE is dictated by the hazards identified above.
-
Eye and Face Protection: At a minimum, wear chemical safety goggles that meet ANSI Z87.1 or European Standard EN166 specifications.[4][5] If there is a risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves provide adequate protection for incidental contact. For extended handling or immersion, heavier-duty gloves such as butyl rubber or Viton® should be used. Always inspect gloves for tears or holes before use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[1]
-
Body Protection: A standard laboratory coat is mandatory. For handling large quantities or cleaning spills, a chemically resistant apron or suit is recommended to prevent skin exposure.[1]
-
Respiratory Protection: Handle this compound powder in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge is required.[5]
Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions within a waste container. Phenols are incompatible with several classes of chemicals.
-
Incompatibilities: Do not mix this compound waste with:
-
Container Selection:
-
Material: Use a container made of chemically compatible material. High-density polyethylene (HDPE) or glass bottles are typically suitable.[7][8] Ensure the container material is rated for compatibility with aromatic compounds.
-
Condition: The container must be in good condition, with no cracks or leaks, and have a secure, leak-proof screw-top cap.[7]
-
Labeling: The container must be labeled before any waste is added. Use a standardized hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[7][9] The label must clearly state "Hazardous Waste" and list all constituents by their full chemical names (e.g., "this compound," "Methanol rinsate"). Do not use abbreviations or chemical formulas.[9]
-
Standard Operating Procedure (SOP) for Disposal
This section provides a step-by-step workflow for collecting and storing this compound waste.
Phase 1: Preparation
-
Designate Area: Conduct all waste handling activities within a certified chemical fume hood or a designated, well-ventilated area.
-
Assemble Materials: Gather your pre-labeled hazardous waste container, PPE, and any tools needed for the transfer (e.g., powder funnel, spatula).
-
Don PPE: Put on all required PPE as detailed in Section 2.
Phase 2: Waste Collection
-
Solid Waste: Carefully transfer solid this compound waste into the designated hazardous waste container using a clean spatula or scoop. Avoid generating dust.[1]
-
Contaminated Debris: Place any lab debris grossly contaminated with this compound (e.g., weighing papers, gloves, paper towels used for minor cleanups) into the same solid waste container.
-
Solutions: If disposing of a solution containing this compound, collect it in a separate, clearly labeled liquid hazardous waste container. Do not mix aqueous and organic solvent wastes.[9]
Phase 3: Decontamination of Empty Containers
-
Initial Removal: Ensure the original chemical container is as empty as possible by scraping or pouring out all removable contents into the hazardous waste container.[7]
-
Rinsing Protocol: The first rinse of an empty container must always be collected as hazardous waste.[7]
-
Add a small amount of a suitable solvent (e.g., methanol, ethanol, or acetone) to the empty container.
-
Secure the cap and swirl to dissolve the residue.
-
Pour the rinsate into the appropriate liquid hazardous waste container (e.g., "Halogen-Free Organic Solvents").
-
-
Final Disposal: After the initial rinsate is collected as hazardous waste, subsequent rinses may be permissible for drain disposal depending on local regulations. However, the most conservative and universally compliant approach is to collect all rinses as hazardous waste. Once thoroughly rinsed and air-dried, deface or remove the original label and dispose of the container in the appropriate laboratory solid waste stream (e.g., glass or plastic recycling).[7][10]
Phase 4: Final Labeling and Storage
-
Secure Container: Tightly seal the cap on the hazardous waste container.[7]
-
Update Label: Ensure the hazardous waste tag is completely filled out, including the date the first waste was added and the accumulation start date.
-
Store Properly: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) or your laboratory's main accumulation area. The storage location must be secure, away from incompatible materials, and ideally within secondary containment.[7]
-
Request Pickup: Once the container is full, or if it has been in storage for the maximum time allowed by your institution (typically 90-180 days), submit a waste pickup request to your EHS department.[7]
Workflow Visualization
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste.
Sources
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Navigating the Safe Handling of 2,6-Dibenzylphenol: A Guide for Laboratory Professionals
Disclaimer: This guide provides essential safety and logistical information for the handling of 2,6-Dibenzylphenol based on general knowledge of substituted phenols. As of the date of this publication, a specific Safety Data Sheet (SDS) for this compound (CAS 47157-01-7) was not publicly available. Therefore, this document serves as a foundational resource and must be supplemented by a comprehensive, site-specific risk assessment conducted by qualified environmental health and safety (EHS) professionals. Always consult your institution's EHS department before handling this or any other chemical.
Understanding the Risks: A Hazard Profile of Substituted Phenols
Key Potential Hazards:
-
Skin Irritation and Corrosion: Phenols can cause skin irritation, and in some cases, severe burns.[1][2]
-
Serious Eye Damage: Contact with eyes can lead to serious and potentially permanent damage.[1]
-
Toxicity: Systemic toxicity can occur through various routes of exposure.[1][2]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure risk. The following table outlines the recommended PPE for handling this compound, based on general guidelines for hazardous chemicals.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield | Provides protection against splashes and airborne particles. |
| Hands | Double-gloving with compatible chemical-resistant gloves | The outer glove provides primary protection, while the inner glove offers secondary protection in case of a breach. Nitrile gloves are a common choice for general laboratory use, but their specific resistance to this compound is unknown. For handling phenols, some sources recommend butyl rubber or Viton gloves for prolonged contact.[2] A risk assessment should determine the most appropriate glove material. |
| Body | A lab coat worn over long-sleeved clothing and long pants | Protects the skin from accidental spills. |
| Feet | Closed-toe, chemical-resistant shoes | Prevents exposure from spills that may reach the floor. |
PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is as crucial as selecting the right equipment to prevent cross-contamination.
Caption: A visual guide to the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment to minimize contamination.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount when working with potentially hazardous materials like this compound.
Pre-Operational Checklist
-
Consult the Institutional EHS Department: Before any work begins, obtain approval and guidance from your institution's safety professionals.
-
Designated Work Area: All handling of this compound must occur in a designated area within a certified chemical fume hood.
-
Assemble all Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.
-
Review Emergency Procedures: Be familiar with the location and operation of emergency equipment such as safety showers and eyewash stations.
Step-by-Step Handling Procedure
-
Don Appropriate PPE: Follow the donning sequence outlined in the diagram above.
-
Work Within a Fume Hood: Conduct all manipulations of this compound inside a properly functioning chemical fume hood to minimize inhalation exposure.[3]
-
Portioning and Weighing: If working with a solid, handle it carefully to avoid generating dust. Use a disposable weighing boat. If a solution is required, add the solid to the solvent slowly.
-
Avoid Skin Contact: Use spatulas and other appropriate tools to handle the chemical. Never handle with gloved or bare hands directly.
-
Keep Containers Closed: When not in use, ensure the container is tightly sealed.[4]
Post-Operational Procedure
-
Decontaminate Work Surfaces: Clean the work area within the fume hood with an appropriate solvent and then a mild detergent solution.
-
Dispose of Waste: All contaminated materials, including disposable gloves, weighing boats, and pipette tips, must be disposed of as hazardous waste.
-
Doff PPE: Follow the doffing sequence to prevent contamination of your skin and clothing.
-
Wash Hands: Thoroughly wash your hands with soap and water after removing all PPE.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection
-
Designated Hazardous Waste Container: All solid and liquid waste containing this compound must be collected in a clearly labeled, dedicated hazardous waste container.
-
Avoid Mixing Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Contaminated Materials: All disposables that have come into contact with this compound, such as gloves, paper towels, and weighing papers, must be disposed of in the solid hazardous waste container.
Final Disposal
The recommended method for the final disposal of phenolic waste is incineration by a licensed hazardous waste disposal facility.[5] Never dispose of this compound down the drain or in the regular trash.
Chemical Waste Disposal Workflow
Caption: A flowchart illustrating the proper workflow for the segregation, collection, and disposal of this compound waste.
By adhering to these guidelines and fostering a culture of safety, researchers can confidently and responsibly work with this compound in the laboratory.
References
-
PubChem. (n.d.). Phenol, 2,4(or 2,6)-bis(phenylmethyl)-. Retrieved from [Link]
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Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]
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Carl ROTH. (n.d.). Phenol - Safety Data Sheet. Retrieved from [Link]
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CPAChem. (2022, December 22). Safety data sheet: 2-Phenylphenol. Retrieved from [Link]
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Safety Data Sheet. (n.d.). NO. 7. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Diphenylphenol. Retrieved from [Link]
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Wood Finishing Supplies. (2024, February 15). Safety Data Sheet: HYDRO WATERBORNE SELF-SEALER FOR INTERIORS. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 3). How Do You Dispose Of Phenol Safely? [Video]. YouTube. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Dibenzyltoluene. Retrieved from [Link]
- Google Patents. (n.d.). US4087469A - Method of producing 2,2'-methylenebis(4,6-dialkylphenols).
-
ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
